molecular formula C15H21NO3 B043075 tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate CAS No. 156474-22-5

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Cat. No.: B043075
CAS No.: 156474-22-5
M. Wt: 263.33 g/mol
InChI Key: NVPOUMXZERMIJK-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPOUMXZERMIJK-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, applications, and handling. We will delve into the causality behind experimental choices and provide actionable protocols, grounded in authoritative references.

Introduction and Strategic Importance

This compound, identified by CAS Number 98760-08-8 , is a high-value chiral intermediate.[1][2] Its structure combines a Boc-protected amine, a phenyl group, and a reactive epoxide ring, all arranged with specific stereochemistry. This precise three-dimensional arrangement makes it a critical precursor in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).

The strategic importance of this molecule lies in its epoxide functionality, which is susceptible to nucleophilic ring-opening reactions. This allows for the stereocontrolled introduction of diverse functional groups, a key step in building the core structures of many modern therapeutics. It is particularly valued in the development of protease inhibitors, where the molecule's specific stereoisomerism is essential for achieving high potency and selectivity against biological targets.[3][4] The tert-butoxycarbonyl (Boc) protecting group is crucial, offering robust protection of the amine under various reaction conditions while allowing for clean and efficient deprotection in later synthetic stages.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this carbamate are summarized below.

PropertyValueSource(s)
CAS Number 98760-08-8[1][2]
Molecular Formula C₁₅H₂₁NO₃[1][2][3]
Molecular Weight 263.33 g/mol [1][2][3]
IUPAC Name tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate[1]
Boiling Point 398.8°C (Predicted)[3][5]
Melting Point 125-127°C (for diastereomer)[5]
Density 1.118 g/cm³ (Predicted)[5]
Solubility Insoluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate.[5][6]
Storage 2-8°C[3][4]
Spectroscopic Characterization

Analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound. High-Performance Liquid Chromatography (HPLC) is typically used to assess diastereomeric purity.[7] Key spectroscopic methods include:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), aromatic protons of the phenyl group (multiplets between 7.1-7.4 ppm), and distinct signals for the protons on the ethyl chain and the oxirane ring. The coupling constants between the protons on the chiral centers and the epoxide ring are critical for confirming the relative stereochemistry.

    • ¹³C NMR: The carbon spectrum will display a signal for the carbonyl of the carbamate group (~155 ppm), signals for the aromatic carbons, the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm), along with signals for the carbons of the ethyl backbone and the epoxide.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[9] Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.

Synthesis and Mechanistic Insights

The synthesis of this compound with high diastereomeric purity is a non-trivial challenge. Several strategies exist, but a particularly efficient method involves a thionyl chloride-mediated synthesis with a key chiral inversion step.[7] This process is advantageous for its simplicity, cost-efficiency, and high yield, making it suitable for industrial-scale production.[7]

The core of this strategy is the Boc-involved neighboring group participation, which facilitates a highly selective Sₙ2 reaction to establish the desired stereocenter. The diastereoselectivity of this key step has been reported to be as high as 297:1.[7]

Workflow for Thionyl Chloride-Mediated Synthesis

The diagram below outlines the key transformations in this efficient synthetic route.

G cluster_0 Synthesis Pathway A Starting Chiral Precursor (e.g., N-Boc-amino alcohol) B Intermediate Formation (e.g., Chlorosulfite ester) A->B SOCl₂ C Key Chiral Inversion Step (Boc-assisted Sₙ2 cyclization) B->C Neighboring Group Participation D Isolation of Oxazolidinone Intermediate C->D Isolation E Base-mediated Epoxide Formation D->E Strong Base (e.g., KOH) F Final Product (tert-Butyl ((R)-1-((S)-oxiran-2-yl) -2-phenylethyl)carbamate) E->F Purification

Caption: High-level workflow for the synthesis of the target epoxide.

Detailed Experimental Protocol (Adapted from Published Methods[7])

Objective: To synthesize tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate via chiral inversion. Note: This is the diastereomer of the topic compound, but the procedure highlights the key chemical transformations.

  • Activation: A solution of the starting N-Boc protected amino alcohol in a suitable aprotic solvent (e.g., dichloromethane) is cooled in an ice bath.

  • Chlorosulfite Formation: Thionyl chloride is added dropwise to the cooled solution. The reaction is stirred while allowing it to slowly warm to room temperature. The progress is monitored by TLC or HPLC until the starting material is consumed.

  • Cyclization and Inversion: The reaction mixture is carefully quenched. The mechanism proceeds via the formation of an oxazolidinone intermediate, driven by the participation of the Boc-group, which results in the inversion of the stereocenter.

  • Epoxide Formation: The intermediate is treated with a strong base, such as potassium hydroxide in an appropriate solvent, to induce ring-opening of the oxazolidinone followed by an intramolecular cyclization to form the desired epoxide.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization to achieve high diastereomeric purity.

Causality: The choice of thionyl chloride is critical as it serves as both the activating agent for the alcohol and facilitates the key Sₙ2 reaction. The Boc protecting group is not merely a placeholder; its carbonyl oxygen actively participates in the intramolecular cyclization, ensuring high stereocontrol during the inversion step. This is a prime example of how a protecting group can be leveraged to direct the stereochemical outcome of a reaction.

Applications in Drug Development

This chiral epoxide is a cornerstone intermediate in the synthesis of several antiviral drugs, most notably HIV-1 protease inhibitors.[5] Its structure is embedded within the core of APIs where the specific stereochemistry is paramount for binding to the active site of the target enzyme.

Role in Protease Inhibitor Synthesis

The epoxide ring is a versatile electrophile. In the synthesis of protease inhibitors, it is typically opened by a nucleophile, such as an amine, to install a key hydroxyethylamine isostere. This structural motif is designed to mimic the transition state of peptide cleavage by the protease enzyme, leading to potent inhibition.

G A tert-Butyl ((R)-1-((S)-oxiran-2-yl) -2-phenylethyl)carbamate C Key Intermediate (Hydroxyethylamine Core) A->C Epoxide Ring Opening B Nucleophilic Amine (R-NH₂) B->C D Further Synthetic Steps (Couplings, Deprotection) C->D E Final API (e.g., Protease Inhibitor) D->E

Caption: Role of the epoxide in the synthesis of a protease inhibitor core.

This compound is a documented precursor in the synthesis of Darunavir, a highly effective HIV protease inhibitor.[9][10] The synthesis involves the ring-opening of the epoxide with a specific amine, followed by further functionalization to yield the final drug substance. The precise stereochemistry of the starting epoxide directly translates to the stereochemistry of the final API, which is critical for its therapeutic efficacy.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C .[3][4]

  • Handling:

    • Use in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

    • Avoid dust formation and inhalation.[11]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

  • Potential Hazards:

    • It is incompatible with strong oxidizing agents.[11]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the construction of complex, stereochemically defined pharmaceutical agents. Its value is derived from the precise arrangement of its functional groups, which allows for elegant and efficient synthetic routes to life-saving medicines. A deep understanding of its properties, synthesis, and reactivity empowers chemists to leverage its full potential in the field of drug discovery and development.

References

  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)
  • ChemBK. tert-butyl (1-oxiran-2-yl-2-phenylethyl)
  • Taylor & Francis Online. Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)
  • Klivon. tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)
  • LGC Standards. tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)
  • Fisher Scientific.
  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)
  • Fisher Scientific. SAFETY DATA SHEET (tert-Butyl N-(2-aminoethyl)
  • Supporting Information.
  • Echemi. tert-Butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)
  • PubChem. tert-Butyl {(1S)-1-[(2R)
  • PharmaCompass.com. TERT-BUTYL[(1S,2R)

Sources

A Comprehensive Technical Guide to tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate: A Keystone Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, a chiral epoxide of significant interest in pharmaceutical development. With a precise molecular weight of 263.33 g/mol , this molecule is not merely a chemical entity but a critical starting material for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3][4][5] Its primary utility lies in its role as a key intermediate in the synthesis of potent HIV-1 protease inhibitors, most notably Darunavir.[6] This document will explore the compound's fundamental physicochemical properties, delve into the mechanistic roles of its key functional groups, outline validated synthetic and analytical protocols, and contextualize its application within drug development workflows.

Molecular Identity and Physicochemical Properties

The precise stereochemical architecture of this molecule is fundamental to its utility. Understanding its nomenclature and physical characteristics is the first step in its effective application.

The compound is most rigorously identified by its CAS Number 98760-08-8 .[3][5][7][8] While the topic name this compound is used, it is more commonly and unambiguously referred to in scientific literature and patents by several other systematic names, which precisely define its two chiral centers:

  • IUPAC Name: tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate.[1]

  • Common Synonyms: (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane, (2R,3S)-3-(Boc-amino)-1,2-epoxy-4-phenylbutane.[1][3]

The (1S, 2R) and (2R, 3S) descriptors refer to the absolute configuration of the stereocenters along the butane backbone and are crucial for ensuring the correct final stereochemistry in the target API. The high enantiomeric purity of this intermediate is a prerequisite for its use in producing single-isomer drugs.[7]

All quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Weight 263.33 g/mol [1][2][3][4][5]
Molecular Formula C₁₅H₂₁NO₃[1][2][4][5][7]
CAS Number 98760-08-8[3][5][7][8]
Appearance White to off-white crystalline powder/solid[8]
Melting Point 125-127 °C
Boiling Point 398.8 °C (Predicted)[4][7]
Solubility Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate.[8]
Storage Conditions 2-8°C, under inert atmosphere[4][7]

The Role of Key Functional Groups: A Mechanistic Perspective

The synthetic versatility of this intermediate is dictated by the distinct and complementary reactivity of its two primary functional groups: the tert-butoxycarbonyl (Boc) protecting group and the electrophilic epoxide ring.

The Boc group serves as a robust protecting group for the secondary amine. Its selection is a deliberate choice rooted in industrial-scale synthesis principles.

  • Causality of Choice: The Boc group is stable under a wide range of nucleophilic and basic conditions, which are often required for manipulating other parts of a molecule. This stability prevents unwanted side reactions at the nitrogen atom.

  • Orthogonal Deprotection: It can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), which typically do not affect other common functional groups. This orthogonality is a cornerstone of modern multi-step synthesis, allowing for selective deprotection and subsequent reaction at the amine.

The strained three-membered epoxide ring is the molecule's primary site of reactivity. It is a potent electrophile, susceptible to ring-opening via nucleophilic attack. This reaction is the key step for introducing new functionalities and building the core of the target API.[4][7]

  • Mechanism of Action: The reaction proceeds via an SN2 mechanism. A nucleophile (e.g., an amine like isobutylamine in the synthesis of Darunavir) attacks one of the electrophilic carbons of the epoxide. This attack occurs at the less sterically hindered carbon, leading to a highly regioselective and stereospecific ring-opening, inverting the stereochemistry at the site of attack and yielding a 1,2-amino alcohol functionality.

The diagram below illustrates this fundamental ring-opening principle.

G cluster_reactants Reactants cluster_product Product Epoxide Boc-NH-R-Epoxide (Electrophile) Product Boc-NH-R-CH(OH)-CH₂(Nu) (Ring-Opened Adduct) Epoxide->Product Sₙ2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Epoxide

Caption: General mechanism of epoxide ring-opening.

Synthesis and Stereocontrol

The production of this intermediate with high diastereomeric and enantiomeric purity is non-trivial. Several synthetic routes have been developed, often starting from readily available chiral precursors like L-phenylalanine.

One effective, high-yield method involves a chiral inversion step mediated by thionyl chloride, which showcases the principle of neighboring group participation by the Boc group.[9]

Workflow: Synthesis via Chiral Inversion

G A Boc-L-phenylalaninol B Cyclic Sulfamidate Intermediate A->B SOCl₂, Base C Chlorohydrin Intermediate (Stereocenter Inverted) B->C HCl D Target Epoxide (2R,3S) C->D Base (e.g., NaOH)

Caption: High-level workflow for epoxide synthesis.

Step-by-Step Methodology:

  • Starting Material: The synthesis begins with Boc-L-phenylalaninol, a derivative of the natural amino acid L-phenylalanine.

  • Cyclization: The alcohol is treated with thionyl chloride (SOCl₂) in the presence of a base. This doesn't form a simple chloride but rather facilitates the formation of a cyclic intermediate.

  • Neighboring Group Participation & Inversion: The crucial step involves the Boc group participating in an intramolecular reaction. This controlled process leads to the formation of a chlorohydrin intermediate where the stereochemistry at the alcohol-bearing carbon has been inverted with high selectivity.[9]

  • Epoxidation: The final step is an intramolecular cyclization. Treatment of the chlorohydrin with a base (e.g., sodium hydroxide) removes the acidic proton from the hydroxyl group. The resulting alkoxide performs an intramolecular SN2 attack on the carbon bearing the chloride, displacing it and forming the desired (2R,3S) epoxide ring.

Rationale Behind Choices: This method is advantageous for industrial applications because it avoids hazardous reagents like azides, starts from a relatively inexpensive chiral pool material, and provides high diastereoselectivity in the key inversion step, simplifying purification.[9]

Application Profile: Cornerstone for the HIV Protease Inhibitor Darunavir

The primary and most critical application of this compound is as a cornerstone intermediate in the total synthesis of Darunavir, a second-generation HIV-1 protease inhibitor.[10][11]

The epoxide serves as the electrophilic scaffold onto which a key fragment of the final drug is installed.

Protocol: Synthesis of the Darunavir Core

  • Epoxide Ring-Opening: The starting epoxide (100 g, 0.38 mol) is dissolved in isobutylamine (150 g, 2.05 mol) and heated for several hours. The isobutylamine acts as the nucleophile, attacking the terminal carbon of the epoxide to open the ring.[10] This forms the key (2R,3S)-3-(Boc-amino)-1-(isobutylamino)-4-phenylbutan-2-ol intermediate.

  • Sulfonylation: After removing excess isobutylamine, the resulting amino alcohol is dissolved in a solvent like dichloromethane. A base (e.g., triethylamine) is added, followed by the slow addition of p-nitrobenzenesulfonyl chloride.[10] This reaction attaches the sulfonyl group to the newly introduced isobutylamino moiety.

  • Subsequent Steps: The synthesis proceeds with the reduction of the nitro group to an amine and the final coupling with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol to yield Darunavir.[10][12][13]

Workflow: Incorporation into Darunavir

G node_A Target Epoxide (2R,3S)-3-Boc-amino-1,2-epoxy-4-phenylbutane node_B Ring-Opened Intermediate (2R,3S)-3-(Boc-amino)-1-(isobutylamino)-4-phenylbutan-2-ol node_A:f1->node_B:f0 + Isobutylamine node_C Darunavir Precursor Boc-protected sulfonamide node_B:f1->node_C:f0 + p-Nitrobenzenesulfonyl chloride node_D Final API | Darunavir node_C:f1->node_D:f0 Reduction & Coupling

Caption: Synthetic pathway from the epoxide to Darunavir.

Analytical Characterization Protocols

Ensuring the identity, purity, and stereochemical integrity of the intermediate is critical. Standard analytical techniques are employed for this purpose.

  • Objective: To confirm the chemical structure and assess purity.

  • Methodology:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire a ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.[6]

    • Acquire a ¹³C NMR spectrum for full carbon skeleton confirmation.

  • Self-Validation (Expected Results):

    • ¹H NMR: Look for a large singlet at ~1.4 ppm (9H) corresponding to the tert-butyl protons of the Boc group. A complex multiplet region between 7.2-7.4 ppm (5H) for the phenyl ring protons. Distinct signals in the 2.5-4.0 ppm range for the protons on the epoxide ring and the butane backbone.

    • ¹³C NMR: Expect a signal around 80 ppm for the quaternary carbon of the Boc group and signals in the 126-140 ppm range for the aromatic carbons.

  • Objective: To confirm the molecular weight and fragmentation pattern.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) in positive ion mode.

  • Self-Validation (Expected Results): The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 264.3. Another common adduct may be the sodium adduct [M+Na]⁺ at m/z 286.3. A characteristic fragment ion at m/z 208.2 corresponds to the loss of a tert-butyl group ([M-C₄H₉]⁺).

  • Objective: To determine the enantiomeric and diastereomeric purity.

  • Methodology:

    • Utilize a chiral stationary phase (CSP) column (e.g., Chiralpak AD-H or similar).

    • Develop a mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the desired (2R,3S) isomer from its other three possible stereoisomers.

    • Use a UV detector for quantification.

  • Self-Validation (Expected Results): A successful method will show a single, sharp peak for the desired stereoisomer with an area percentage >99.5%. Any potential stereoisomeric impurities should be well-resolved and fall below the specified limits.

Safety, Handling, and Storage

Proper handling procedures are essential for ensuring laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: The compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation. Ingestion may be harmful.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[4][7] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (MW = 263.33 g/mol ) is a high-value, synthetically versatile chiral intermediate. Its significance is firmly established through its indispensable role in the industrial-scale synthesis of the HIV protease inhibitor Darunavir. The strategic placement of a stable Boc protecting group and a reactive epoxide ring on a stereochemically defined backbone makes it an ideal building block for complex, multi-step pharmaceutical synthesis. A thorough understanding of its properties, synthesis, and analytical validation is paramount for any researcher or drug development professional working in this area.

References

  • He, Y., et al. (2013). Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-Involved Neighboring Group Participation. Synthetic Communications, 43(15), 2069-2076. [Link]

  • Surleraux, D., et al. (2014). Process for the preparation of darunavir. U.S.
  • PubChem. (n.d.). tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Supporting Information for an unspecified article, providing general NMR data for Boc-protected compounds.
  • Lifongo, L. L., et al. (2014). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. European Patent No. EP2528923B1. [Link]

  • Lifongo, L. L., et al. (2014). Process for the preparation of darunavir and darunavir intermediates. U.S.
  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 13, 2026, from [Link]

  • CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane. (2021).
  • Lifongo, L. L., et al. (2011). Process for the preparation of darunavir and darunavir intermediates.
  • MySkinRecipes. (n.d.). tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Pharmaffiliates. (n.d.). (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane. Retrieved January 13, 2026, from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved January 13, 2026, from [Link]

  • Molbase. (n.d.). TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE. Retrieved January 13, 2026, from [Link]

Sources

"tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to a Key Chiral Building Block: tert-Butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Amino Epoxides

In the landscape of modern asymmetric synthesis, few building blocks offer the strategic versatility of chiral N-protected amino epoxides. These molecules serve as powerful synthons, embedding crucial stereochemical information and providing a reactive electrophilic site for the construction of complex molecular architectures. This guide focuses on tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate, a cornerstone intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably HIV-1 protease inhibitors.

A critical point of clarification is the compound's stereochemistry. The nomenclature can be ambiguous; however, two specific diastereomers are of primary industrial and academic importance due to their roles in drug synthesis:

  • tert-Butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate (also known as (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane), with CAS Number 98760-08-8 .

  • tert-Butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate (also known as (2S,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane), with CAS Number 98737-29-2 . This isomer is a key intermediate in the synthesis of Darunavir.[1][2]

This guide will delve into the properties, synthesis, and reactivity of these crucial molecules, with a particular focus on the underlying principles that govern their use in complex synthetic pathways. We will treat them as a class while highlighting the specific data available for these key isomers.

PART 1: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its successful application. The Boc-protected amino epoxide is typically an off-white to white solid, a characteristic that simplifies handling and weighing in laboratory and plant settings.[3]

Core Chemical Identifiers and Properties

The following tables summarize the key identifiers and physical properties for the two most prominent diastereomers.

Propertytert-Butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamatetert-Butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate
CAS Number 98760-08-8[4]98737-29-2[5]
Molecular Formula C₁₅H₂₁NO₃[4]C₁₅H₂₁NO₃[5]
Molecular Weight 263.33 g/mol [4]263.33 g/mol [5]
IUPAC Name tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate[6]tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate[5]
Synonyms (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane[6](2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane[1]
PropertyValue & Conditions
Appearance Off-white solid[3]
Melting Point 121-127 °C (literature range varies slightly by isomer and purity)[3][7]
Boiling Point ~398.8 °C (Predicted)[4][7]
Solubility Insoluble in water. Soluble in chloroform, dichloromethane, and ethyl acetate.[3][7]
Storage Conditions 2-8 °C, in a dry, well-ventilated place.[1][4]
Spectroscopic Characterization (Expected)

While full spectral data requires experimental acquisition, the structure allows for confident prediction of its key spectroscopic features. This is invaluable for in-process reaction monitoring and quality control.

  • ¹H NMR:

    • ~7.2-7.4 ppm: A multiplet corresponding to the 5 aromatic protons of the phenyl group.

    • ~4.6-5.0 ppm: A broad singlet or doublet for the carbamate N-H proton, which may exchange with D₂O.

    • ~3.7-4.0 ppm: A multiplet for the proton at the chiral center bearing the carbamate group (-CH-NHBoc).

    • ~2.8-3.2 ppm: A complex set of multiplets for the benzylic protons (-CH₂-Ph) and the two protons on the oxirane ring.

    • ~1.4 ppm: A sharp, strong singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[8]

  • ¹³C NMR:

    • ~155 ppm: Carbonyl carbon of the Boc group.

    • ~126-138 ppm: Signals for the aromatic carbons.

    • ~80 ppm: Quaternary carbon of the tert-butyl group.

    • ~45-60 ppm: Signals for the carbons of the epoxide ring and the chiral carbon attached to the nitrogen.

    • ~38 ppm: Signal for the benzylic carbon.

    • ~28.5 ppm: Methyl carbons of the tert-butyl group.[8]

  • Mass Spectrometry (MS): In Electrospray Ionization (ESI+), one would expect to see the protonated molecule [M+H]⁺ at m/z 264.16, and a sodium adduct [M+Na]⁺ at m/z 286.14. A characteristic fragment would be the loss of the tert-butyl group or isobutylene, resulting in a prominent fragment ion.

  • Infrared (IR) Spectroscopy:

    • ~3300-3400 cm⁻¹: N-H stretching of the carbamate.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-2980 cm⁻¹: Aliphatic C-H stretching.

    • ~1680-1710 cm⁻¹: Strong C=O stretching of the carbamate carbonyl.

    • ~1250 and ~850 cm⁻¹: C-O-C stretching, characteristic of the epoxide ring.

PART 2: Synthesis and Mechanistic Insight

The synthesis of these chiral epoxides is a non-trivial process where control of stereochemistry is the primary objective. Various routes have been developed, often starting from readily available chiral precursors like amino acids.

A Field-Proven Synthetic Protocol

A robust, industrial-scale synthesis for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS 98760-08-8) has been developed that proceeds via a key chiral inversion step mediated by thionyl chloride.[9] This method is advantageous due to its simplicity, high yield, and cost-efficiency.[9] The causality behind this process hinges on the neighboring group participation of the Boc-carbamate, which facilitates a double Sₙ2 inversion, ultimately controlling the final stereochemistry.

Experimental Protocol: Synthesis of tert-Butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate [9]

  • Step 1: Chlorination with Inversion. (2S,3S)-3-(tert-Butoxycarbonylamino)-1-chloro-4-phenylbutan-2-ol is dissolved in a suitable aprotic solvent like dichloromethane (DCM). The solution is cooled to 0 °C. Thionyl chloride (SOCl₂) is added dropwise. The Boc group's carbonyl oxygen attacks the chlorosulfite intermediate, forming a cyclic oxazolidinone-like species. This intramolecular attack proceeds with inversion of stereochemistry at C2.

  • Step 2: Ring Opening and Second Inversion. The intermediate is then attacked by the chloride ion (from SOCl₂), opening the cyclic intermediate. This second Sₙ2 attack occurs at the less hindered carbon (C1), regenerating the Boc-carbamate and resulting in a dichlorinated intermediate, but with a net inversion of stereochemistry at C2 relative to the starting material.

  • Step 3: Epoxide Formation. The resulting dichloroamine is treated with a base (e.g., potassium carbonate or sodium hydroxide) in a solvent like methanol. The base abstracts the proton from the hydroxyl group, and the resulting alkoxide performs an intramolecular Sₙ2 displacement of the adjacent chloride, forming the desired epoxide ring with defined stereochemistry.

  • Step 4: Purification. The final product is purified via extraction and crystallization to yield the high-purity chiral epoxide.

The logic of this multi-step, one-pot transformation is to use the protecting group not just as a passive shield, but as an active participant in steering the stereochemical outcome.

Synthetic_Workflow start Boc-L-Phenylalaninol Derivative step1 Chlorination & Stereochemical Inversion (SOCl₂, DCM) start->step1 Neighboring Group Participation step2 Base-mediated Cyclization (K₂CO₃, MeOH) step1->step2 Intramolecular SN2 reaction product tert-Butyl ((1S)-1-((2R)-oxiran-2-yl)-2- phenylethyl)carbamate step2->product caption Synthesis via Stereochemical Inversion

Caption: Synthesis via Stereochemical Inversion.

PART 3: Key Reactions & Application in API Synthesis

The synthetic utility of this building block is almost entirely derived from the reactivity of its strained three-membered epoxide ring.

The Regio- and Stereoselective Epoxide Ring-Opening

The reaction of the epoxide with a nucleophile is the key transformation.[10] This is a classic Sₙ2 reaction where the nucleophile attacks one of the epoxide carbons, and the C-O bond breaks, with the oxygen becoming a leaving group (as an alkoxide).[11]

Pillars of Reactivity:

  • Mechanism: The reaction proceeds via an Sₙ2 mechanism. This is driven by the high ring strain of the epoxide.[11]

  • Regioselectivity: With strong, basic nucleophiles (like amines), the attack occurs at the less sterically hindered carbon of the epoxide.[11] This is a critical point for ensuring a single, predictable product isomer.

  • Stereochemistry: The Sₙ2 attack occurs from the side opposite the C-O bond (backside attack). This results in an inversion of stereochemistry at the site of attack, leading to a trans (or anti) relationship between the nucleophile and the newly formed hydroxyl group.[11]

Protocol: Nucleophilic Ring-Opening with Isobutylamine [2][12]

This reaction is the first step in converting the chiral epoxide into the core of the HIV protease inhibitor Darunavir.

  • Reactants: A mixture of tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate (1.0 equiv) and isobutylamine (2.0-5.0 equiv) is prepared. Ethanol or isopropanol can be used as the solvent, though in some patented procedures, excess isobutylamine itself serves as the solvent.[2][12]

  • Conditions: The reaction mixture is heated, typically to reflux (around 80-85 °C), for several hours (e.g., 3-12 hours).[2][12] The reaction is monitored by TLC or HPLC for the disappearance of the starting epoxide.

  • Work-up: Upon completion, the excess isobutylamine and solvent are removed under reduced pressure. The resulting crude amino alcohol product, (2S,3R)-3-(tert-butoxycarbonylamino)-4-phenyl-1-(isobutylamino)butan-2-ol, is often of sufficient purity to be carried forward to the next step without extensive purification.[2]

The choice of isobutylamine is not arbitrary; it is the specific nucleophile required to build the Darunavir scaffold. The regioselectivity ensures it attacks the terminal carbon of the epoxide, not the one adjacent to the phenylalaninol backbone.

Ring_Opening_Mechanism cluster_reactants Reactants cluster_product Product epoxide Boc-Amino Epoxide ((1S,2S)-isomer) transition SN2 Attack (Backside attack at less hindered carbon) epoxide->transition amine Isobutylamine (Nucleophile) amine->transition product trans-Amino Alcohol ((2S,3R)-isomer) transition->product Inversion of Stereochemistry caption Regioselective Epoxide Ring-Opening

Caption: Regioselective Epoxide Ring-Opening.

Case Study: A Cornerstone of Darunavir Synthesis

The amino alcohol product from the ring-opening reaction is a direct precursor to Darunavir. The subsequent steps involve sulfonylation of the newly introduced isobutylamino group, followed by coupling with the bis-tetrahydrofuranyl (bis-THF) ligand, and finally, deprotection.

Darunavir_Synthesis_Flow start tert-Butyl ((1S)-1-((2S)-oxiran-2-yl)-2- phenylethyl)carbamate (CAS 98737-29-2) step1 Step 1: Ring Opening (Isobutylamine) start->step1 intermediate1 Boc-Protected Amino Alcohol step1->intermediate1 step2 Step 2: Sulfonylation (p-nitrobenzenesulfonyl chloride) intermediate1->step2 intermediate2 Boc-Protected Sulfonamide step2->intermediate2 step3 Step 3: Reduction & Coupling (Reduction of NO₂, Coupling with bis-THF moiety) intermediate2->step3 intermediate3 Fully Protected Darunavir step3->intermediate3 step4 Step 4: Deprotection (Removal of Boc group) intermediate3->step4 product Darunavir (API) step4->product caption Role in Darunavir Synthesis Pathway

Caption: Role in Darunavir Synthesis Pathway.

PART 4: Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for each isomer should always be consulted, data from structurally related Boc-protected epoxides and general chemical safety principles provide a robust framework for safe handling. The primary hazards are associated with irritation and potential sensitization.[6][13]

Hazard Identification & Precautionary Measures
Hazard ClassDescription & Precautionary Action
Acute Toxicity May be harmful if swallowed.[13] Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[13]
Skin Irritation Causes skin irritation.[13] Wear appropriate protective gloves (e.g., nitrile) and lab coat. Avoid contact with skin. In case of contact, wash immediately with plenty of water.[14]
Eye Irritation Causes serious eye irritation.[13] Wear safety glasses with side shields or chemical goggles. If in eyes, rinse cautiously with water for several minutes.[13]
Respiratory Tract May cause respiratory irritation.[13] Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors.[13]
Sensitization May cause an allergic skin reaction.
Handling and Storage Protocol
  • Engineering Controls: Work in a well-ventilated laboratory, ideally within a certified chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Standard PPE is required: safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Storage: Keep the container tightly closed in a dry and cool place.[14] Recommended storage temperature is refrigerated at 2-8 °C to ensure long-term stability.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate and its diastereomers are not merely chemical intermediates; they are precision tools for asymmetric synthesis. Their value is defined by the stereochemical integrity embedded within their structure and the predictable, selective reactivity of the epoxide ring. For the drug development professional, a thorough understanding of the synthesis, handling, and reaction mechanisms of this building block is essential for the efficient and successful construction of complex, life-saving APIs like Darunavir. Its continued application is a testament to the power of strategic, stereocontrolled synthesis in modern medicinal chemistry.

References

Sources

A Technical Guide to the Stereoisomers of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate and its corresponding stereoisomers. As a critical chiral building block in the synthesis of prominent active pharmaceutical ingredients (APIs), particularly HIV protease inhibitors, precise control and characterization of its stereochemistry are paramount. This document details the stereoselective synthesis pathways, outlines robust analytical methodologies for isomer discrimination and quantification, and discusses the ultimate application of the desired stereoisomer in drug development. It is intended for researchers, chemists, and process development scientists who require a comprehensive understanding of this molecule's stereochemical landscape.

Introduction: The Critical Role of Stereoisomerism in Pharmaceutical Synthesis

In modern drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a fundamental determinant of its pharmacological activity. Stereoisomers of a chiral drug can exhibit profoundly different efficacy, metabolism, and toxicity profiles. Consequently, the synthesis of single-isomer pharmaceuticals is a regulatory and scientific necessity.

The subject of this guide, a Boc-protected amino epoxide, is a quintessential example of a high-value chiral intermediate where stereochemical integrity is non-negotiable. It serves as a key precursor in the synthesis of several antiretroviral drugs, including Lopinavir and Atazanavir, which are used to manage HIV/AIDS.[1][2] The specific configuration of its two stereocenters is crucial for the correct formation of the final API and its ability to bind effectively to the HIV-1 protease active site.[3][4] This guide will dissect the complexities associated with the synthesis and analysis of its four stereoisomers.

Molecular Structure and Stereoisomer Identification

The molecule possesses two stereocenters: one at the carbon atom bonded to the Boc-protected amine (C1) and the other at the substituted carbon of the oxirane (epoxide) ring (C2'). This gives rise to four possible stereoisomers: two pairs of enantiomers which are diastereomeric to each other.

The four stereoisomers are:

  • Diastereomeric Pair 1:

    • tert-Butyl ((1R)-1-((2'S)-oxiran-2-yl)-2-phenylethyl)carbamate (R,S)

    • tert-Butyl ((1S)-1-((2'R)-oxiran-2-yl)-2-phenylethyl)carbamate (S,R) - Enantiomer of (R,S)

  • Diastereomeric Pair 2:

    • tert-Butyl ((1S)-1-((2'S)-oxiran-2-yl)-2-phenylethyl)carbamate (S,S) - Diastereomer of (R,S) and (S,R)

    • tert-Butyl ((1R)-1-((2'R)-oxiran-2-yl)-2-phenylethyl)carbamate (R,R) - Enantiomer of (S,S)

The (1S, 2'R) and (1S, 2'S) isomers are particularly relevant as intermediates in API synthesis.[5]

Physicochemical Properties of Key Stereoisomers

The distinct spatial arrangements of diastereomers result in different physical properties, which is fundamental to their separation and characterization. Enantiomers, conversely, share identical physical properties in an achiral environment, except for their interaction with plane-polarized light.

Propertytert-Butyl ((1S)-1-((2'R)-oxiran-2-yl)-2-phenylethyl)carbamatetert-Butyl ((1S)-1-((2'S)-oxiran-2-yl)-2-phenylethyl)carbamate
Configuration (S,R) or (2R,3S)(S,S) or (2S,3S)
CAS Number 98760-08-8[6]98737-29-2[7]
Molecular Formula C₁₅H₂₁NO₃[5]C₁₅H₂₁NO₃[7]
Molecular Weight 263.33 g/mol [5]263.33 g/mol [8]
Appearance Not specifiedOff-white or white solid[7][9]
Melting Point Not specified125-127 °C
Boiling Point ~398.8 °C (Predicted)[10]~398.8 °C (Predicted)[7]
Optical Rotation Not specified[α]²³/D -7° (c=0.6, CH₃OH)

Stereoselective Synthesis of the Amino Epoxide Core

The synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry. The strategy typically begins with a readily available chiral starting material, such as an amino acid, to set the first stereocenter. The second stereocenter on the epoxide is then introduced with high diastereoselectivity.

A common and effective approach starts from N-Boc-L-phenylalanine.[11] The process involves converting the carboxylic acid into a reactive intermediate that can be elongated and subsequently cyclized to form the epoxide ring.

Detailed Protocol: Diastereoselective Synthesis of the (S,S)-Isomer

This protocol is a synthesized representation based on established chemical transformations.[11]

Step 1: Activation of N-Boc-L-phenylalanine N-Boc-L-phenylalanine is condensed with a phenol derivative (e.g., p-nitrophenol) using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an activated ester. This increases the electrophilicity of the carbonyl carbon for the subsequent step.

Step 2: Formation of Haloketone Intermediate The activated ester is reacted with a sulfur ylide, followed by treatment with a halide salt (e.g., lithium chloride). This sequence achieves a one-carbon homologation to yield an α-haloketone. The stereocenter from the starting phenylalanine is preserved.

Step 3: Stereoselective Reduction of the Ketone The resulting haloketone is stereoselectively reduced to a halohydrin. The choice of reducing agent and catalyst is critical for controlling the stereochemistry of the newly formed hydroxyl group. A Meerwein-Ponndorf-Verley reduction using aluminum isopropoxide in isopropanol is often effective.[11]

Step 4: Epoxide Ring Formation The halohydrin intermediate is treated with a base (e.g., potassium hydroxide or sodium methoxide).[9] The base deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the adjacent halide to form the epoxide ring in an Sɴ2 reaction. This step proceeds with an inversion of configuration at the carbon bearing the halide, locking in the final stereochemistry of the epoxide.

Synthesis Workflow Diagram

Synthesis_Workflow Start N-Boc-L-Phenylalanine (S-configuration) ActiveEster Activated Ester Start->ActiveEster 1. Condensing Agent (e.g., EDCI) HaloKetone α-Haloketone (S-configuration) ActiveEster->HaloKetone 2. Sulfur Ylide 3. Halide Salt HaloHydrin Halohydrin Intermediate (S,S-configuration) HaloKetone->HaloHydrin 4. Stereoselective Reduction (e.g., Al(OiPr)₃) Product tert-Butyl ((S)-1-((S)-oxiran-2-yl)... (S,S)-Epoxide HaloHydrin->Product 5. Base (e.g., KOH) (Intramolecular Sɴ2)

Caption: Stereoselective synthesis of the (S,S)-amino epoxide.

Analytical Methodologies for Stereoisomer Discrimination

Confirming the stereochemical purity of the final product is a critical quality control step. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating and quantifying stereoisomers.[12] The approach depends on whether one is separating diastereomers or enantiomers.

  • Expertise - Diastereomer Separation: Diastereomers, such as the (S,R) and (S,S) isomers, have different physical properties and can often be separated on standard, achiral stationary phases (e.g., silica gel or C18).[13][14] The different shapes of the molecules lead to differential interactions with the stationary phase, resulting in distinct retention times.

  • Expertise - Enantiomer Separation: Enantiomers ((S,R) vs. (R,S)) are physically identical in an achiral environment and will co-elute on a standard column. Their separation requires the introduction of a chiral environment. This is achieved using a Chiral Stationary Phase (CSP).[15] CSPs are packed with a single enantiomer of a chiral selector, which transiently forms diastereomeric complexes with the analytes, leading to different retention times. Common CSPs are based on polysaccharides like cellulose or amylose.

4.1.1 Protocol: Chiral HPLC for Stereoisomer Purity

  • Column Selection: A polysaccharide-based CSP, such as a Chiralcel® OJ-RH or a protein-based Ultron ES-OVM, is often effective for this class of compounds.[15]

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral chromatography. The exact ratio must be optimized to achieve baseline separation.

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

  • System Suitability: Inject a mixture of all four stereoisomers (if available) or at least the desired product and its main diastereomeric impurity.

    • Trustworthiness: The analytical method is considered valid only if the resolution (Rs) between the critical pair of peaks (e.g., the desired isomer and its closest eluting impurity) is greater than 1.5.

  • Quantification: The percentage of each isomer is determined by the area of its corresponding peak relative to the total area of all isomer peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is used for separation and quantification, NMR spectroscopy is a powerful tool for structural confirmation and for determining diastereomeric ratios.[16]

  • Expertise - Distinguishing Diastereomers: In an achiral solvent (like CDCl₃), the NMR spectra of two diastereomers will be different.[17] The protons and carbons in each molecule experience slightly different magnetic environments, leading to variations in chemical shifts and coupling constants. The protons on the epoxide ring are particularly diagnostic, typically appearing in the 2.5-3.5 ppm range.[18] The relative ratio of diastereomers can be accurately determined by integrating the signals unique to each isomer.

  • Expertise - Analyzing Enantiomers: Enantiomers are indistinguishable by NMR in a standard experiment. To resolve them, a chiral auxiliary is required. This can be a chiral solvating agent, which forms transient diastereomeric complexes, or a chiral derivatizing agent (like Mosher's acid), which covalently bonds to the molecule to form stable diastereomers that can be distinguished.[19]

Analytical & QC Workflow

Analytical_Workflow Sample Synthesized Product Batch HPLC Chiral HPLC Analysis Sample->HPLC Quantify all 4 stereoisomers NMR 1H NMR Analysis Sample->NMR Confirm structure & diastereomeric ratio Decision Purity Specs Met? (e.g., >99.5% de) HPLC->Decision NMR->Decision Pass Release for Next Step (API Synthesis) Decision->Pass Yes Fail Repurify or Reject Batch Decision->Fail No

Caption: Quality control workflow for stereoisomer analysis.

Application in the Synthesis of HIV Protease Inhibitors

The primary industrial application of tert-Butyl ((1S)-1-((2'R)-oxiran-2-yl)-2-phenylethyl)carbamate and its (1S, 2'S) counterpart is as a key intermediate in the synthesis of HIV protease inhibitors.[3][10]

In the synthesis of Lopinavir, for example, the epoxide ring of the intermediate is opened by a secondary amine from another complex fragment.[20] This nucleophilic ring-opening reaction forms a critical hydroxyethylamine isostere, which is designed to mimic the transition state of peptide bond hydrolysis by the viral protease. The precise (S,R) stereochemistry of the epoxide precursor is essential to generate the correct (S,R) stereochemistry at the corresponding centers in the final drug molecule. An incorrect stereoisomer would lead to an API with poor binding affinity to the target enzyme, rendering it ineffective.

Conclusion

The stereoisomers of tert-butyl protected amino phenyl epoxides are more than mere chemical curiosities; they are foundational components in the construction of life-saving medicines. The successful development of pharmaceuticals like Lopinavir hinges on the ability to synthesize and verify the stereochemical purity of these intermediates. A robust process requires a deep understanding of stereoselective reactions and the deployment of precise analytical techniques, such as chiral HPLC and NMR, to ensure that only the correct isomer is carried forward. The principles and protocols outlined in this guide serve as a technical resource for scientists dedicated to the rigorous standards of pharmaceutical development.

References

  • LookChem. Cas 192725-50-1,(2S)-(1-Tetrahydropyramid-2-one). [Link]

  • Li, G., et al. (2013). Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-Involved Neighboring Group Participation. Synthetic Communications, 43(13), 1836-1843. [Link]

  • Chemsrc. (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid. [Link]

  • JIGS Chemical Limited. (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic. [Link]

  • PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • Ito, Y. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • National Institutes of Health. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • PubChem. tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. [Link]

  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • ChemBK. tert-butyl (1-oxiran-2-yl-2-phenylethyl)carbamate. [Link]

  • ResearchGate. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • Waters Corporation. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Chemistry LibreTexts. 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • PharmaCompass. TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • PubChem. (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane. [Link]

  • Scirp.org. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. [Link]

  • Pharmaffiliates. Lopinavir-impurities. [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

  • Reddit. Can NMR be used to separate enantiomers or diastereomers?. [Link]

  • National Institutes of Health. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. [Link]

  • National Institutes of Health. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • Google Patents. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.
  • Google Patents.

Sources

"tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" synthesis overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Chiral Epoxide

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for therapeutic efficacy and safety. The compound this compound, a Boc-protected amino epoxide derived from L-phenylalanine, stands as a testament to this principle. It is a highly valuable chiral building block, renowned for its critical role as a key intermediate in the synthesis of a class of potent antiviral drugs, most notably HIV-1 protease inhibitors such as Darunavir and Amprenavir.[1][2][3]

The therapeutic activity of these inhibitors is intrinsically linked to their ability to mimic the transition state of peptide cleavage by the viral protease, a feat that demands an exact three-dimensional arrangement of atoms. The (R,S) configuration of this epoxide precursor is therefore essential. The strained oxirane ring provides a reactive electrophilic site for stereospecific ring-opening by nucleophiles, enabling the construction of the complex hydroxyethylamine isostere that is central to the pharmacophore of these drugs.[4][5]

This guide provides an in-depth analysis of the prevalent and most efficient synthetic strategies for preparing this crucial intermediate. We will dissect the causal logic behind experimental choices, present detailed, field-proven protocols, and explore the mechanistic underpinnings that ensure the high degree of stereochemical fidelity required for its use in drug development.

Retrosynthetic Analysis and Core Synthetic Philosophies

A retrosynthetic look at the target molecule reveals several logical disconnections. The primary challenge lies in establishing the two adjacent stereocenters—one at the carbon bearing the protected amine and the other on the epoxide ring—with the correct (R,S) relative and absolute configuration. The main strategies converge on a few core precursor types, as illustrated below.

Target Target Epoxide (R,S) S1 Strategy 1: Intramolecular Cyclization Target->S1 S2 Strategy 2: Epoxidation of Alkene Target->S2 S3 Strategy 3: Chiral Inversion Target->S3 P1 syn-Halohydrin Precursor S1->P1 P2 Chiral Allylic Amine S2->P2 P3 anti-Halohydrin or Activated Diol S3->P3 Start L-Phenylalanine P1->Start P2->Start P3->Start

Caption: High-level retrosynthetic pathways to the target epoxide.

The most prevalent and industrially scalable approaches begin with the readily available and enantiomerically pure amino acid, L-phenylalanine, to set the initial stereocenter.

Primary Synthetic Route: Diastereoselective Intramolecular Cyclization

This strategy is the workhorse for synthesizing the target epoxide. It leverages the inherent chirality of L-phenylalanine to direct the formation of the subsequent stereocenters. The general workflow involves converting the amino acid into a suitable halohydrin, which then undergoes a base-mediated intramolecular Sₙ2 reaction to form the epoxide ring.

G cluster_0 Workflow: L-Phenylalanine to Target Epoxide A L-Phenylalanine B N-Boc-L-Phenylalanine A->B Boc₂O, Base C N-Boc-L-Phenylalaninol (Amino Alcohol) B->C Reduction (e.g., NaBH₄/I₂) D syn-Halohydrin Intermediate C->D Halogenation/ Activation E Target Epoxide (R,S) D->E Base-mediated Cyclization (Sₙ2)

Caption: Key transformations in the halohydrin cyclization route.

Step 1: N-Amine Protection

The causality here is straightforward: the nucleophilic amino group must be protected to prevent it from interfering with subsequent reactions, particularly the reduction of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under many reaction conditions and its facile removal under acidic conditions.[6][7]

Experimental Protocol: N-Boc Protection of L-Phenylalanine

  • Dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature and vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Perform an aqueous workup, acidifying the aqueous layer with cold 1M HCl or potassium hydrogen sulfate to a pH of 2-3 to precipitate the product.[7]

  • Filter the white solid, wash with cold water, and dry under vacuum.

ReagentMolar Eq.Purpose
L-Phenylalanine1.0Chiral Starting Material
Di-tert-butyl dicarbonate1.1Amine Protecting Agent
Na₂CO₃ / NaOHBaseActivates Amine
Dioxane / WaterSolventSolubilizes Reagents
Step 2: Reduction of the Carboxylic Acid

The conversion of the N-Boc-amino acid to the corresponding amino alcohol is a critical reduction step. While powerful hydrides like LiAlH₄ can be used, mixed-reagent systems such as sodium borohydride in the presence of iodine or boron trifluoride etherate are often preferred for their selectivity and milder conditions, which prevent racemization.

Step 3: Halohydrin Formation and Cyclization

This is the most stereochemically sensitive part of the synthesis. A common route involves converting the amino alcohol into an α-chloromethyl ketone, followed by a highly diastereoselective reduction to the syn-chlorohydrin.[8] The choice of reducing agent (e.g., specific boron or aluminum hydrides) is critical as it is directed by the existing stereocenter to produce the required syn diastereomer.[8]

Upon formation, the halohydrin is treated with a base (e.g., potassium carbonate) in a suitable solvent like methanol. The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular Sₙ2 attack on the carbon bearing the halogen, inverting its configuration and forming the desired epoxide ring.

An Advanced Approach: Thionyl Chloride-Mediated Synthesis with Chiral Inversion

A more elegant and efficient industrial process has been developed that utilizes a thionyl chloride-mediated reaction.[9] This method proceeds through a key chiral inversion step facilitated by the neighboring group participation of the Boc-carbamate.

This process offers significant advantages in simplicity, cost, and yield.[9] The key is the formation of a cyclic intermediate (an oxazolidinone derivative) that dictates the stereochemical outcome of the subsequent nucleophilic attack, leading to a highly diastereoselective synthesis of the desired (R,S) epoxide.[9] A study of this reaction showed a diastereoselectivity as high as 297:1.[9]

Alternative Strategies: Darzens and Corey-Chaykovsky Reactions

While not the primary industrial routes for this specific target due to challenges in stereocontrol, it is instructive to consider classic epoxide-forming reactions.

Darzens Condensation

The Darzens reaction involves the condensation of a carbonyl compound (an aldehyde in this case) with an α-haloester in the presence of a base.[10][11][12]

A N-Boc-Phenylalaninal C Target Epoxide Ester A->C Base B α-haloacetate B->C

Caption: Conceptual overview of the Darzens condensation approach.

The primary challenge is controlling the diastereoselectivity of the initial aldol-type addition and the subsequent intramolecular Sₙ2 cyclization.[10][13] While chiral phase-transfer catalysts have been developed to induce enantioselectivity, achieving the specific (R,S) diastereomer from a chiral aldehyde precursor can be complex.[10]

Corey-Chaykovsky Reaction

This reaction utilizes a sulfur ylide (e.g., dimethyloxosulfonium methylide) to transfer a methylene group to an aldehyde or ketone, forming an epoxide.[14][15][16][17]

Mechanism Overview:

  • Ylide Formation: A sulfonium salt is deprotonated with a strong base to form the sulfur ylide.[15]

  • Nucleophilic Attack: The ylide attacks the carbonyl carbon of the aldehyde (N-Boc-phenylalaninal).[17]

  • Ring Closure: The resulting betaine intermediate undergoes an intramolecular Sₙ2 reaction, with the sulfonium group acting as an excellent leaving group to form the epoxide.[17]

The reaction is highly effective for methylene transfer. However, generating substituted ylides to form the specific epoxide in this topic is more challenging, and controlling the stereochemistry of the attack on the chiral aldehyde remains a significant hurdle compared to the halohydrin cyclization route.

Conclusion

The synthesis of this compound is a solved problem in medicinal and process chemistry, with multiple viable routes established. The most robust and industrially scalable methods start with enantiopure L-phenylalanine and proceed through a halohydrin intermediate, where intramolecular cyclization definitively sets the final stereocenter. Advanced methodologies, such as the thionyl chloride-mediated synthesis with neighboring group participation, offer further improvements in efficiency and diastereoselectivity.[9] These reliable synthetic strategies ensure a consistent supply of this critical chiral building block, underpinning the production of life-saving antiretroviral therapeutics.[1]

References

  • Hu, B., et al. (2012). Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-Involved Neighboring Group Participation. Synthetic Communications, 42(15), 2266-2276. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 48(4), 1193–1203. [Link]

  • Request PDF: Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. ResearchGate. [Link]

  • Ghosh, A. K., et al. (2012). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 55(21), 9145–9156. [Link]

  • Darzens Reaction. Organic Chemistry Portal. [Link]

  • Darzens reaction. Wikipedia. [Link]

  • Mahalingam, B., et al. (2014). Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. Molecules, 19(9), 13618–13632. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Organic Letters, 16(18), 4786–4789. [Link]

  • tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. MySkinRecipes. [Link]

  • Darzens Epoxide Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Darzens Condensation: Mechanism and Applications. Chemistry Notes. [Link]

  • Corey-Chaykovsky Reactions. NROChemistry. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual Review of Biophysics and Biomolecular Structure, 27, 249-284. [Link]

  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADICHEMISTRY. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. PubChem. [Link]

  • TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE. Molbase. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses. [Link]

Sources

The Lynchpin of Stereocontrol: A Technical Guide to tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Reagent Bottle—A Molecule of Strategic Importance

In the intricate landscape of pharmaceutical synthesis, where stereochemistry dictates therapeutic efficacy, certain molecules emerge not merely as intermediates, but as strategic linchpins. tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate is one such cornerstone. This chiral epoxide is more than a collection of atoms arranged in a specific three-dimensional orientation; it is a testament to the power of controlled asymmetry and a critical gateway to a class of life-saving antiretroviral drugs. This guide provides an in-depth exploration of this compound, moving beyond catalog data to illuminate its strategic role, application, and the nuanced science behind its synthetic utility for researchers, scientists, and drug development professionals.

Core Attributes and Strategic Significance

This compound, with CAS Number 98760-08-8, is a chiral building block of immense value in medicinal chemistry.[1][2] Its structure, featuring a Boc-protected amine and a reactive epoxide ring on a phenylethyl backbone, is meticulously designed for stereocontrolled transformations. The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, while the defined stereocenters guide the trajectory of these reactions, enabling the construction of complex, enantiomerically pure molecules.[3][4]

The primary strategic importance of this compound lies in its role as a key intermediate in the synthesis of several HIV protease inhibitors.[5][6] HIV protease is a crucial enzyme in the viral life cycle, and its inhibition is a cornerstone of antiretroviral therapy.[5][7] The development of potent inhibitors with high specificity and bioavailability is a continuous challenge, where precise control of stereochemistry is paramount to ensure optimal binding to the enzyme's active site.[5][8] This chiral epoxide provides a pre-packaged, stereochemically defined fragment that is incorporated into the core structure of these inhibitors, significantly streamlining their synthesis.

Physicochemical Properties at a Glance:
PropertyValueReference
CAS Number 98760-08-8[1]
Molecular Formula C₁₅H₂₁NO₃[2]
Molecular Weight 263.33 g/mol [2]
Appearance Off-white solid
Boiling Point 398.8 °C
Storage 2-8°C[1]

The Art of Synthesis: Achieving Stereochemical Fidelity

The synthesis of this compound is a multi-step process where the introduction and preservation of chirality are paramount. A common and effective strategy involves the Sharpless asymmetric epoxidation of a corresponding allylic alcohol. This Nobel Prize-winning methodology offers a predictable and highly enantioselective route to chiral epoxides.[9]

The general synthetic workflow can be conceptualized as follows:

G cluster_0 Synthetic Workflow start N-Boc-L-phenylalaninol step1 Dehydration to Allylic Amine start->step1 e.g., Burgess Reagent step2 Sharpless Asymmetric Epoxidation step1->step2 Ti(OiPr)4, (+)-DET, TBHP product This compound step2->product

Caption: A generalized workflow for the synthesis of the target chiral epoxide.

Exemplary Synthetic Protocol: Sharpless Asymmetric Epoxidation

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

  • Preparation of the Catalyst: To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous dichloromethane. Cool the solvent to -20°C. Add titanium(IV) isopropoxide, followed by the dropwise addition of (+)-diethyl tartrate. Stir the mixture at -20°C for 30 minutes to form the chiral titanium-tartrate complex.

  • Addition of Substrate: Dissolve the N-Boc protected allylic amine precursor in anhydrous dichloromethane and add it to the catalyst mixture.

  • Epoxidation: Add tert-butyl hydroperoxide (TBHP) dropwise to the reaction mixture, maintaining the temperature at -20°C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir vigorously for one hour. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired chiral epoxide.

Application in Drug Synthesis: The Case of HIV Protease Inhibitors

The true value of this compound is realized in its application as a key building block for complex pharmaceutical agents. Its epoxide functionality allows for regioselective ring-opening with a variety of nucleophiles, a critical step in constructing the core of many HIV protease inhibitors.[1][10]

Synthesis of Darunavir: A Practical Application

Darunavir (Prezista®) is a potent second-generation HIV protease inhibitor highly effective against multi-drug resistant strains of the virus.[11] The synthesis of Darunavir prominently features the ring-opening of a chiral epoxide closely related to our topic compound.[12][13]

The core transformation involves the nucleophilic attack of an amine on the epoxide, establishing a key stereocenter in the final drug molecule.

G cluster_1 Darunavir Synthesis: Key Epoxide Ring-Opening epoxide tert-Butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (or related diastereomer) intermediate tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate epoxide->intermediate Nucleophilic Ring-Opening amine Isobutylamine amine->intermediate darunavir Darunavir intermediate->darunavir Further Functionalization

Caption: Key epoxide ring-opening step in the synthesis of Darunavir.

A general procedure for this key step is as follows: A mixture of the Boc-protected epoxide and the corresponding amine (e.g., isobutylamine) is heated in a suitable solvent such as ethanol.[12] The reaction proceeds via a regioselective nucleophilic attack on the less hindered carbon of the epoxide, yielding the desired amino alcohol intermediate with high diastereoselectivity.[12] This intermediate then undergoes further chemical modifications to yield the final Darunavir molecule.[13]

Role in the Synthesis of Atazanavir

Atazanavir (Reyataz®) is another critical HIV protease inhibitor. The synthesis of Atazanavir also relies on a chiral epoxide intermediate to install the necessary stereochemistry.[10][14] The epoxide ring-opening with a hydrazine derivative is a pivotal step in constructing the core of the Atazanavir molecule.[7]

Conclusion: An Indispensable Tool in Asymmetric Synthesis

This compound is a prime example of a chiral building block that has profoundly impacted pharmaceutical development. Its well-defined stereochemistry and reactive epoxide functionality provide a reliable and efficient means of introducing chirality into complex molecules. The successful application of this and related epoxides in the synthesis of leading HIV protease inhibitors like Darunavir and Atazanavir underscores their indispensable role in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of such chiral intermediates is not just beneficial—it is essential for the continued innovation of life-saving therapeutics.

References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link][10][15]

  • Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. Sciendo. [Link][5][8]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. PubMed Central. [Link]

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central. [Link][7]

  • Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central. [Link][6]

  • Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Atlas of Science. [Link][3]

  • tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. MySkinRecipes. [Link][1][2]

  • Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry. [Link][4]

  • Design and Synthesis of Darunavir Analogs as HIV-1 Protease Inhibitors. PubMed Central. [Link][12]

  • TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE. Molbase. [Link]

  • tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. PubChem. [Link]

  • tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate. Enamine. [https://enamine.
  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central. [Link][13]

  • tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. PubChem. [Link]

  • Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. National Institutes of Health. [Link]

  • DARUNAVIR. New Drug Approvals. [Link]

  • rel-tert-Butyl ((R)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Pharmaffiliates. [Link][14]

Sources

The Strategic Application of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate in Chiral Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary drug development, the stereochemical architecture of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[1] Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Chiral building blocks—enantiopure compounds that serve as starting materials for more complex chiral molecules—are indispensable tools in this endeavor, enabling the efficient and predictable construction of stereochemically defined targets.[2]

This technical guide focuses on a particularly valuable chiral building block: tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (also referred to as (2S,3R)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane). This molecule, possessing two adjacent stereocenters and a reactive epoxide functionality, has emerged as a key intermediate in the synthesis of several important APIs, most notably HIV protease inhibitors.[3][4] Its utility stems from the precise stereochemical control it offers in subsequent synthetic transformations, particularly in the crucial epoxide ring-opening reactions that introduce new functionalities with defined stereochemistry.

This guide will provide an in-depth exploration of this chiral building block, covering its synthesis, the mechanistic underpinnings of its stereochemical influence, and detailed protocols for its application in the synthesis of complex pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₃[5][6]
Molecular Weight 263.33 g/mol [5][6]
Appearance White to off-white solid[7]
Melting Point 121-122 °C[7]
Boiling Point 398.8 °C (Predicted)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Insoluble in water.[7]
Storage 2-8°C[3]
CAS Number 98760-08-8[3]

Synthesis of the Chiral Building Block: A Journey of Stereochemical Control

The efficient and stereoselective synthesis of this compound is paramount to its utility. A highly effective and industrially viable route proceeds from the readily available amino acid, L-phenylalanine, and involves a key stereoinvertive step. This multi-step synthesis is a testament to the principles of modern asymmetric synthesis.

Overall Synthetic Workflow

The synthesis can be conceptually broken down into three main stages:

  • Formation of the Chiral Amino Alcohol: Reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol.

  • Stereoinvertive Chlorohydrin Formation: Conversion of the amino alcohol to the corresponding chlorohydrin with inversion of configuration at one stereocenter, driven by neighboring group participation.

  • Epoxide Formation: Intramolecular cyclization of the chlorohydrin to yield the target epoxide.

SynthesisWorkflow A N-Boc-L-phenylalanine B N-Boc-L-phenylalaninol A->B Reduction C (2S,3R)-3-(tert-butoxycarbonylamino)- 1-chloro-4-phenylbutan-2-ol B->C Chlorination with Stereoinversion (SOCl₂) D tert-Butyl ((R)-1-((S)-oxiran-2-yl)- 2-phenylethyl)carbamate C->D Intramolecular Cyclization (Base)

Caption: Overall synthetic workflow for the preparation of the chiral epoxide.

Part 1: Synthesis of N-Boc-L-phenylalaninol

The synthesis commences with the protection of the amino group of L-phenylalanine as its tert-butyloxycarbonyl (Boc) derivative, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol:

  • Boc Protection of L-Phenylalanine:

    • To a solution of L-phenylalanine (1 equivalent) in a mixture of tert-butyl alcohol and water, add triethylamine (1.1 equivalents).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with a cold aqueous solution of potassium hydrogen sulfate to pH 1-1.5 and extract with an organic solvent like ethyl ether.

    • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine.[1]

  • Reduction to N-Boc-L-phenylalaninol:

    • Dissolve N-Boc-L-phenylalanine methyl ester (prepared by standard esterification) and lithium chloride (2.0 equivalents) in methanol under an inert atmosphere.[8]

    • Cool the mixture to below 5 °C in an ice-water bath.

    • Add sodium borohydride (2.0 equivalents) portion-wise, maintaining the low temperature.[8]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Cool the reaction again and quench by the dropwise addition of water, followed by acidification with 2N HCl to pH 2-3.

    • Evaporate the methanol, adjust the pH of the aqueous residue to 9 with 2M NaOH, and extract with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by recrystallization from an ethyl acetate/n-heptane mixture to afford N-Boc-L-phenylalaninol as a white solid.[8]

Part 2: Stereoinvertive Synthesis of (2S,3R)-3-(tert-butoxycarbonylamino)-1-chloro-4-phenylbutan-2-ol

This is the pivotal step where the stereochemistry at the hydroxyl-bearing carbon is inverted. This is achieved by reacting N-Boc-L-phenylalaninol with thionyl chloride (SOCl₂). The reaction proceeds via a mechanism involving neighboring group participation by the Boc-carbonyl oxygen.

Mechanism of Stereoinversion:

The key to the inversion of configuration lies in the neighboring group participation (NGP) of the carbonyl oxygen of the Boc protecting group.[9][10] The reaction with thionyl chloride initially forms a chlorosulfite ester. Instead of a direct Sₙ2 attack by a chloride ion (which would lead to retention of configuration), the carbonyl oxygen of the Boc group acts as an internal nucleophile, displacing the chlorosulfite group in an intramolecular Sₙ2 reaction. This forms a cyclic oxonium ion intermediate with inversion of configuration at the carbon being attacked. A subsequent Sₙ2 attack by a chloride ion on this intermediate opens the ring to yield the chlorohydrin with a net inversion of stereochemistry at that center.

NGP_Mechanism cluster_0 Neighboring Group Participation Mechanism A N-Boc-L-phenylalaninol B Chlorosulfite Ester A->B + SOCl₂ C Cyclic Oxonium Ion (Inversion at C2) B->C Intramolecular Sₙ2 (Boc-group participation) D (2S,3R)-Chlorohydrin (Net Inversion at C2) C->D Sₙ2 attack by Cl⁻

Caption: Mechanism of stereoinversion via Boc-group neighboring group participation.

Experimental Protocol:

  • To a solution of N-Boc-L-phenylalaninol (1 equivalent) in an appropriate solvent such as dichloromethane at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorohydrin, which can often be used in the next step without further purification.

Part 3: Intramolecular Cyclization to the Epoxide

The final step is a base-mediated intramolecular Sₙ2 reaction (a Williamson ether synthesis) where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the chloride on the adjacent carbon to form the epoxide ring.

Experimental Protocol:

  • Dissolve the crude chlorohydrin from the previous step in a suitable solvent such as methanol or tetrahydrofuran.

  • Add a base, such as sodium methoxide or potassium carbonate, and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain this compound as a crystalline solid.

Applications in the Synthesis of HIV Protease Inhibitors

The primary utility of this chiral epoxide lies in its role as a precursor to the hydroxyethylamine isostere, a key pharmacophore in many HIV protease inhibitors. The epoxide ring is regioselectively opened by a nucleophile, installing a hydroxyl group and a new substituent with precise stereochemical control.

Case Study 1: Synthesis of a Key Intermediate for Darunavir

Darunavir is a potent HIV protease inhibitor. A key step in its synthesis involves the ring-opening of this compound with isobutylamine.

Ring-Opening Reaction Workflow:

Darunavir_Intermediate A tert-Butyl ((R)-1-((S)-oxiran-2-yl)- 2-phenylethyl)carbamate C tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)- 1-phenylbutan-2-yl)carbamate A->C Nucleophilic Ring-Opening B Isobutylamine B->C

Caption: Synthesis of a key intermediate for Darunavir.

Experimental Protocol: Ring-Opening with Isobutylamine

  • A solution of this compound (1 equivalent) in isobutylamine (used as both reagent and solvent) is heated and maintained for several hours.

  • After completion of the reaction (monitored by TLC or HPLC), the excess isobutylamine is removed under reduced pressure.

  • The resulting crude amino alcohol, tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate, can be purified by crystallization or chromatography.

Quantitative Data for Darunavir Intermediate Synthesis

Reactant 1Reactant 2ProductConditionsYield
This compoundIsobutylaminetert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamateHeat, neatHigh
Case Study 2: Synthesis of a Key Intermediate for Atazanavir

Atazanavir is another crucial HIV protease inhibitor. Its synthesis involves the ring-opening of the same chiral epoxide with a hydrazine derivative, specifically tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate.

Experimental Protocol: Ring-Opening with a Hydrazine Derivative

  • To a solution of this compound (1 equivalent) in a suitable solvent like isopropanol, add tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by HPLC.

  • Upon completion, cool the reaction mixture and isolate the product, a key Atazanavir precursor, by filtration or crystallization.

Further Synthetic Potential: Lopinavir Intermediate

The versatility of this chiral building block extends to the potential synthesis of other protease inhibitors. For instance, a similar ring-opening strategy can be envisioned for the synthesis of intermediates for Lopinavir.[11]

Conclusion: A Versatile and Indispensable Tool in Asymmetric Synthesis

This compound stands out as a powerful and versatile chiral building block in modern organic synthesis. Its efficient and stereocontrolled preparation, highlighted by a key stereoinvertive step driven by neighboring group participation, makes it an attractive starting material for complex targets. The high reactivity and regioselectivity of its epoxide ring-opening reactions allow for the precise installation of new stereocenters, a critical requirement in the synthesis of enantiomerically pure pharmaceuticals.

The successful application of this building block in the industrial-scale synthesis of vital HIV protease inhibitors like Darunavir and Atazanavir underscores its significance. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this chiral epoxide opens up a reliable and efficient pathway to a range of complex, stereochemically defined molecules, thereby accelerating the discovery and development of new medicines.

References

  • Zhejiang Yongning Pharmaceutical Co., Ltd.;Ye Tianjian;Lu Xiuwei;Liu Yongjiang;Wang Tong;Shu Zhan. CN105198829, 2017, B.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Applications of N-Boc-L-Phenylalaninol (CAS 66605-57-0). (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. (URL: [Link])

  • Dalal Institute. The Neighbouring Group Mechanisms. (URL: [Link])

  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. (URL: [Link])

  • Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. (URL: [Link])

  • Wikipedia. Neighbouring group participation. (URL: [Link])

  • YouTube. Neighbouring Group Participation (NGP) in Organic Reaction Mechanism. (2021-12-19). (URL: [Link])

  • Google Patents. CN116730873A - Synthesis method of N-Boc-L-phenylalaninol. (URL: )
  • Organic Syntheses Procedure. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (URL: https://www.orgsyn.org/demo.aspx?prep=cv7p0069)
  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. (URL: [Link])

  • PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. (URL: [Link])

  • gsmsds. This compound. (URL: [Link])

  • PubChem. tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. (URL: [Link])

  • PMC. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (URL: [Link])

  • PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (URL: [Link])

  • Google Patents.
  • Pharmaffiliates. Lopinavir–Ritonavir Impurity Standards | HIV-1 Protease Inhibitor API Reference. (2020-06-17). (URL: [Link])

Sources

A Technical Guide to the Synthetic Utility of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate: Mechanism of Action and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Epoxide

In the landscape of modern pharmaceutical synthesis, the precise installation of stereocenters is a paramount challenge. Chiral epoxides have emerged as exceptionally versatile building blocks, or "synthons," capable of introducing defined stereochemistry through predictable reaction pathways. Among these, tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS 98760-08-8), a derivative of L-phenylalanine, has garnered significant attention.[1][2] Its rigid, strained three-membered ring, combined with the specific (R,S) stereoconfiguration and the bulky tert-butoxycarbonyl (Boc) protecting group, makes it a high-value intermediate for constructing complex, enantiomerically pure molecules.[1]

This technical guide provides an in-depth analysis of the core mechanism of action governing the synthetic utility of this compound: the nucleophilic ring-opening of the epoxide. We will explore the principles of regioselectivity and stereospecificity that make its reactions predictable and reliable. Furthermore, we will contextualize its importance through its pivotal role in the synthesis of Atazanavir, a key HIV protease inhibitor, providing field-proven insights for researchers, scientists, and drug development professionals.[3]

Core Mechanism of Action: The SN2-Type Epoxide Ring-Opening

The synthetic power of this compound lies in the high ring strain of the oxirane ring (approximately 13 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, even with poor leaving groups like alkoxides, because the relief of this strain is so energetically favorable.[5][6]

Pillar 1: Regioselectivity - A Matter of Steric Hindrance

The epoxide ring presents two electrophilic carbons for nucleophilic attack: C1 (adjacent to the Boc-amino protected carbon) and C2 (the terminal CH2). Under neutral or basic/nucleophilic conditions, the reaction is governed primarily by sterics.[4][7]

  • Attack at C2 (Favored): The C2 position is significantly less sterically hindered than C1. Nucleophiles will preferentially attack this carbon.

  • Attack at C1 (Disfavored): The C1 position is encumbered by the adjacent and bulky (R)-1-(Boc-amino)-2-phenylethyl substituent. This steric shield effectively directs incoming nucleophiles to the more accessible C2 carbon.

This inherent bias results in excellent regioselectivity, which is a cornerstone of its utility. The choice of a strong, unhindered nucleophile ensures that the reaction proceeds cleanly at the desired position.

Pillar 2: Stereospecificity - The Inversion of Configuration

Consistent with the SN2 mechanism, the nucleophilic attack occurs from the face opposite to the C-O bond of the epoxide (backside attack).[4][8] This leads to a predictable inversion of stereochemistry at the center being attacked.

  • In the case of This compound , the nucleophile attacks the C2 carbon.

  • The stereochemistry at the C1 carbon, which is (R), remains untouched and is retained in the product.

  • The attack at the C2 carbon of the (S)-oxirane proceeds with inversion, but since this creates a new chiral center from a prochiral atom in a specific manner relative to the existing stereocenter, the overall outcome is a highly diastereoselective transformation.

The result is an anti-addition product, where the newly introduced nucleophile and the newly formed hydroxyl group are on opposite sides of the original C1-C2 bond axis.[5] This stereospecificity is critical for building the precise three-dimensional architecture required for biological activity in drug molecules.

Figure 1. General SN2 mechanism for the ring-opening of the title epoxide.

Case Study: Synthesis of Atazanavir

The antiretroviral drug Atazanavir is a potent HIV-1 protease inhibitor.[3] Its complex structure contains multiple stereocenters, and its synthesis provides an excellent real-world example of the principles discussed above. A key fragment of Atazanavir is synthesized by the regioselective ring-opening of this compound with a protected hydrazine derivative.[9]

The nucleophile in this reaction is the terminal nitrogen of N'-(4-(pyridin-2-yl)benzyl)hydrazine-1-carbohydrazide. The reaction proceeds exactly as predicted by the mechanistic principles:

  • Regioselectivity: The hydrazine attacks the less sterically hindered C2 carbon of the epoxide.

  • Stereospecificity: The attack occurs with inversion of configuration, leading to the formation of a specific diastereomer required for the final drug structure.

Atazanavir_Synthesis_Step Key Step in Atazanavir Synthesis Epoxide This compound (Chiral Epoxide) Conditions Isopropanol (Solvent) Reflux Epoxide->Conditions Reactants Hydrazine N'-(4-(pyridin-2-yl)benzyl)hydrazine-1-carbohydrazide (Nucleophile) Hydrazine->Conditions Reactants Intermediate Alkoxide Intermediate (After SN2 attack at C2) Conditions->Intermediate Regioselective SN2 Attack Product Atazanavir Precursor β-Hydroxy-hydrazinyl amine derivative Stereochemistry defined Intermediate->Product Proton Workup

Figure 2. Workflow diagram of the key epoxide ring-opening step in the synthesis of an Atazanavir precursor.

Experimental Protocols and Data

A self-validating protocol must be robust and reproducible. The following section outlines a generalized procedure for the nucleophilic ring-opening and provides a comparative table of catalytic systems that can be employed to facilitate this transformation.

Generalized Step-by-Step Protocol for Nucleophilic Ring-Opening

This protocol is a representative amalgamation based on common procedures for the aminolysis of epoxides.[10][11]

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv). The flask is purged with an inert gas (Argon or Nitrogen).

  • Solvent and Nucleophile Addition: Anhydrous isopropanol (or another suitable solvent like THF or acetonitrile) is added to dissolve the epoxide (approx. 0.1-0.5 M concentration). The nitrogen-based nucleophile (e.g., benzylamine, a hydrazine derivative) (1.1-1.5 equiv) is then added via syringe.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 60-85 °C) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting epoxide is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed sequentially with a mild aqueous acid (e.g., 10% citric acid), saturated aqueous sodium bicarbonate, and finally, brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Final Product: The crude product is purified by flash column chromatography on silica gel to yield the pure β-amino alcohol derivative.

Data Presentation: Comparison of Catalytic Systems

While specific yield data for the title compound is dispersed across proprietary literature, the following table summarizes various catalytic systems proven effective for the ring-opening of epoxides with amines, which is the core transformation. This data provides researchers with a validated set of options to optimize their specific synthesis.[12]

Catalyst SystemNucleophile TypeSolventConditionsRegioselectivityKey Advantages & Citation(s)
None (Thermal) Aliphatic & Aromatic AminesIsopropanol or neatRefluxHigh (attack at less hindered C)Simple, avoids metal contamination.[13]
Lewis Acids (e.g., Zn(OTf)₂, Al(OTf)₃) Aromatic & Aliphatic AminesSolvent-free or CH₃CNRoom Temp to 60 °CExcellentHigh yields, mild conditions, enhanced reactivity for weak nucleophiles.[12]
Indium Tribromide (InBr₃) Aromatic AminesWaterRoom TempHighEnvironmentally benign (uses water), mild conditions.[12]
Zirconium(IV) chloride (ZrCl₄) Aromatic & Aliphatic AminesSolvent-freeRoom TempExcellentFast reaction times, solvent-free conditions.[12]
Heteropoly Acids Aromatic AminesWaterRoom TempGood to Excellent"Green" catalyst, simple work-up.[12]
Acetic Acid Aliphatic & Aromatic AminesSolvent-freeRoom Temp to 50 °CExcellentMetal-free, inexpensive, and readily available.[9]

Conclusion and Future Outlook

This compound stands as a testament to the power of rational design in synthetic chemistry. Its utility is fundamentally derived from the predictable and reliable mechanism of its epoxide ring-opening. Governed by the principles of SN2 reactions, the transformation proceeds with high regioselectivity, dictated by steric factors, and absolute stereospecificity, resulting in an inversion of configuration at the site of attack.

The successful application of this synthon in the industrial-scale synthesis of complex pharmaceuticals like Atazanavir underscores its trustworthiness and importance. For scientists in drug development, a thorough understanding of this mechanism is not merely academic; it is the foundation upon which efficient, stereocontrolled, and scalable synthetic routes are built. Future research will likely focus on expanding the range of nucleophiles compatible with this epoxide and developing even more efficient and sustainable catalytic systems to further enhance its synthetic value.

References

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018, March 3). Stereochemistry of epoxide ring-opening [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles [Video]. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed [Video]. Retrieved from [Link]

  • Chad's Prep. (n.d.). 13.6 Ring Opening of Epoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Atazanavir Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved from [Link]

  • Shinde, P. D., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. International Journal of Advanced Research in Science and Engineering, 6(4).
  • Google Patents. (n.d.). EP1930324A1 - Process for the preparation of atazanavir.
  • PubChem. (n.d.). tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Atazanavir-impurities. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Insertion of Nucleophiles to Terminal Epoxides Through Ring Opening Sans Solvent [Request PDF]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis [Request PDF]. Retrieved from [Link]

Sources

Harnessing Stereochemical Precision: A Guide to tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate for Advanced Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, a chiral epoxide of paramount importance in modern medicinal chemistry. Esteemed as a high-value building block, its unique stereochemistry and reactive epoxide moiety are instrumental in the synthesis of potent, covalently-acting protease inhibitors, most notably those targeting the Human Immunodeficiency Virus (HIV). We will dissect its stereoselective synthesis, elucidate the mechanism of covalent enzyme inhibition it enables, and provide detailed protocols for its application in the construction of complex Active Pharmaceutical Ingredients (APIs) like Darunavir and Lopinavir. This document is intended for drug development professionals and researchers seeking to leverage this intermediate for next-generation therapeutics.

The Strategic Importance of Chiral Epoxides in Protease Inhibitor Design

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins, playing critical roles in countless physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, including viral infections, cancer, and inflammatory disorders, making them prime therapeutic targets. While many inhibitors act reversibly, competing with the natural substrate, irreversible inhibitors that form a stable covalent bond with the enzyme offer distinct advantages, including prolonged duration of action and increased potency.

Chiral epoxides have emerged as a privileged class of reactive functionalities for designing such irreversible inhibitors.[1] The inherent ring strain of the three-membered ether makes them susceptible to nucleophilic attack by residues in the enzyme's active site, such as the thiol of cysteine or the carboxylate of aspartate.[2][3] This reactivity, when guided by a molecular scaffold that mimics the enzyme's natural substrate, leads to highly specific and efficient covalent modification, permanently disabling the enzyme.[2][4]

The subject of this guide, this compound (also known as threo-N-Boc-L-phenylalanine epoxide), is a quintessential example.[5][6] Its structure comprises:

  • A phenylalanine-derived backbone , which serves to target the active sites of proteases that recognize hydrophobic amino acid residues.

  • A tert-butoxycarbonyl (Boc) protecting group , which masks the amine to prevent unwanted side reactions during synthesis and enhances stability.[5][7]

  • A stereochemically defined epoxide ring , the critical pharmacophore responsible for covalent bond formation.[8]

The precise (R,S) stereochemistry of this molecule is not accidental; it is meticulously designed to ensure optimal orientation within the protease active site, positioning the epoxide for a stereospecific attack by the catalytic nucleophile.[3][4] This precision is fundamental to its role as a key intermediate in the synthesis of leading antiretroviral drugs.[5][8]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this key intermediate is essential for its successful application in multi-step syntheses.

PropertyValueSource(s)
IUPAC Name tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate[9]
Synonyms (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane[9]
CAS Number 98760-08-8[8]
Molecular Formula C₁₅H₂₁NO₃[8][9][10]
Molecular Weight 263.33 g/mol [8][9][10]
Appearance White to off-white solid[11]
Melting Point 121-122 °C[11]
Solubility Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate[11]

Spectroscopic Profile: The structural integrity and stereochemical purity of the compound are confirmed using standard spectroscopic techniques. While specific spectra can vary slightly based on solvent and instrumentation, the key expected signals are:

  • ¹H NMR: The spectrum will feature characteristic peaks for the tert-butyl protons (a singlet around 1.4 ppm), the benzylic and backbone protons, and the distinct signals for the protons on the epoxide ring.

  • ¹³C NMR: Resonances corresponding to the carbonyl of the Boc group, the carbons of the phenyl ring, the two stereocenters, and the carbons of the epoxide ring will be present.

Stereoselective Synthesis Strategies

The synthesis of this compound with high diastereoselectivity is a critical challenge. Several routes have been developed, with the choice often depending on scalability, cost, and available starting materials.

One of the most efficient and industrially reliable methods involves a thionyl chloride-mediated cyclization with a key chiral inversion step.[12] This process is noteworthy for its high yield and stereochemical control.

The general workflow is outlined below. The key to this process is the neighboring group participation by the Boc-carbonyl oxygen, which facilitates an SN2 reaction with inversion of configuration, ensuring the desired threo diastereomer is formed.[12]

G A Boc-L-Phenylalaninol B Intermediate Sulfite Ester A->B SOCl₂ Pyridine C Cyclic Oxazolidinone Intermediate B->C Neighboring Group Participation (Boc) D Chloroamine Intermediate C->D Chloride Attack (Inversion) E Final Epoxide Product tert-Butyl ((R)-1-((S)-oxiran-2-yl) -2-phenylethyl)carbamate D->E Base (e.g., K₂CO₃) Intramolecular Sₙ2

A high-yield synthetic workflow with chiral inversion.

Other established routes often begin with N-Boc-D-phenylalanine and proceed through a halohydrin intermediate.[1] This involves converting the amino acid to an α-halomethyl ketone, followed by a diastereoselective reduction and subsequent base-mediated cyclization to form the epoxide ring.[1] The choice of reducing agent in this sequence is critical for achieving the correct syn-halohydrin precursor.[1]

Mechanism of Action: Covalent Inhibition of Proteases

The therapeutic efficacy derived from this building block stems from the irreversible covalent bond it forms with the target protease. The process is a classic example of mechanism-based inhibition, where the enzyme's own catalytic machinery is exploited to activate the inhibitor.

The key steps are:

  • Non-covalent Binding: The inhibitor, guided by its phenylalanine-like scaffold, first docks into the enzyme's active site, forming non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that position it optimally.

  • Nucleophilic Attack: A catalytic nucleophile from the protease (e.g., the deprotonated carboxylate of an aspartic acid residue in HIV protease or the thiolate of a cysteine residue in cysteine proteases) attacks one of the electrophilic carbons of the epoxide ring.[2][3] Computational studies suggest this attack follows a trajectory close to ideal for an SN2 reaction.[3]

  • Ring Opening & Covalent Adduct Formation: The attack forces the epoxide ring to open, forming a stable covalent bond between the inhibitor and the enzyme. This process is often assisted by another active site residue that protonates the epoxide oxygen, facilitating its departure as a hydroxyl group.[4]

This covalent modification permanently occupies the active site, rendering the enzyme inactive.

G cluster_0 Protease Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Enzyme Enzyme-Nu:⁻ Inhibitor R₁-CH(O)CH-R₂ (Epoxide) Adduct Enzyme-Nu-CH(OH)-CH(R₁)-R₂ (Inactive Enzyme) Inhibitor->Adduct Sₙ2 Attack Ring Opening

Mechanism of irreversible inhibition via epoxide ring-opening.

Application in the Synthesis of HIV Protease Inhibitors

The utility of this compound is best illustrated by its central role in the synthesis of potent HIV protease inhibitors.

Case Study: Synthesis of Darunavir and Analogs

Darunavir (Prezista) is a second-generation HIV protease inhibitor with high efficacy against multi-drug-resistant viral strains.[13] The core amino alcohol structure of Darunavir is constructed directly from the title epoxide.

The key synthetic transformation is the regioselective ring-opening of the epoxide with an amine, such as isobutylamine.[14][15] This reaction establishes the (2R, 3S)-3-amino-2-hydroxy-4-phenylbutyl scaffold, which is the central fragment of the final drug.

G A Boc-(R,S)-Phe-Epoxide (Starting Material) C Boc-(2S,3R)-3-hydroxy-4- (isobutylamino)-1-phenylbutane (Amino Alcohol Core) A->C B Isobutylamine (Nucleophile) B->C Epoxide Ring-Opening D Boc Deprotection C->D E Sulfonamide Coupling D->E F Final Coupling & Deprotection E->F G Darunavir Analog F->G

Synthetic workflow for Darunavir analogs from the title epoxide.
Relevance to Lopinavir Synthesis

Lopinavir (Kaletra) is another critical antiretroviral drug.[16] While synthetic routes can vary, the core (2S, 3S, 5S)-diamino alcohol fragment can be derived from chiral epoxides like the title compound, highlighting its versatility as a precursor for hydroxyethylamine isosteres, which are potent transition-state mimics for aspartyl proteases.[17][18][19]

Experimental Protocols

The following protocols are provided as illustrative examples. Researchers must adapt them based on laboratory conditions and conduct appropriate safety assessments.

Protocol 6.1: Synthesis via Thionyl Chloride-Mediated Chiral Inversion

(Adapted from Hu, X. et al., 2011)[12]

Objective: To synthesize tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate from Boc-L-phenylalaninol with high diastereoselectivity.

Materials:

  • Boc-L-phenylalaninol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Saturated aqueous solutions of NaHCO₃ and NaCl

Procedure:

  • Dissolve Boc-L-phenylalaninol in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride in DCM, maintaining the temperature below 5 °C.

  • Add pyridine dropwise and stir the reaction mixture at 0 °C for 1-2 hours until TLC analysis indicates the consumption of starting material.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Separate the organic layer, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude chloroamine intermediate.

  • Dissolve the crude intermediate in methanol.

  • Add powdered potassium carbonate and stir the suspension vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC for the formation of the epoxide.

  • Once complete, filter the mixture to remove inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure title compound.

Rationale: The use of thionyl chloride with pyridine initially forms a sulfite ester, which undergoes an intramolecular SN2 cyclization involving the Boc-carbonyl oxygen. This forms a five-membered ring intermediate which is then opened by the chloride ion with inversion of stereochemistry at the carbon bearing the benzyl group. The final step is a base-catalyzed intramolecular cyclization to form the desired epoxide.[12]

Protocol 6.2: Nucleophilic Ring-Opening for Amino Alcohol Synthesis

(General procedure based on Darunavir analog syntheses)[14][15]

Objective: To synthesize the key amino alcohol core for a protease inhibitor.

Materials:

  • This compound

  • Isobutylamine (or other desired amine nucleophile)

  • Isopropanol or Ethanol

Procedure:

  • In a sealed reaction vessel, dissolve the epoxide starting material in isopropanol.

  • Add an excess (typically 2-5 equivalents) of isobutylamine.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • The resulting crude product, tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate, can be purified by crystallization or column chromatography.

Rationale: The reaction is a straightforward SN2 nucleophilic substitution. The amine preferentially attacks the less sterically hindered carbon of the epoxide, leading to a highly regioselective ring-opening and the formation of the desired 1,2-amino alcohol with defined stereochemistry.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of precisely engineered medicines. Its stereochemically defined structure provides a reliable and versatile platform for synthesizing the hydroxyethylamine and amino alcohol cores that are central to many successful protease inhibitors.[5] The robust synthetic routes developed for its production have made it an accessible and indispensable building block for both academic research and industrial drug manufacturing.

Looking forward, the principles demonstrated by this compound's application can be extended to new therapeutic areas. Its utility in creating covalent inhibitors for cysteine proteases, for example, opens avenues for developing treatments for parasitic diseases, cancer, and neurodegenerative disorders.[2] The continued exploration of novel ring-opening reactions and its incorporation into diverse molecular scaffolds will undoubtedly fuel the discovery of the next generation of targeted, irreversible therapeutics.

References

  • Title: Mechanism of cysteine protease inactivation by peptidyl epoxides Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-Involved Neighboring Group Participation Source: Taylor & Francis Online URL: [Link]

  • Title: Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals Source: Molecules (MDPI) URL: [Link]

  • Title: Impact of Stereochemistry on Ligand Binding: X-ray Crystallographic Analysis of an Epoxide-Based HIV Protease Inhibitor Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds Source: ResearchGate URL: [Link]

  • Title: Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate Source: MySkinRecipes URL: [Link]

  • Title: threo-N-Boc-L-phenylalanine epoxide Source: Chem-Impex URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors Source: ACS Bio & Med Chem Au URL: [Link]

  • Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL: [Link]

  • Title: Synthesis and Characterization of Impurities in the Production Process of Lopinavir Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Supporting Information for "A mild and efficient method for the synthesis of N-tert-butoxycarbonyl protected amines and amino acids" Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of Lopinavir. (a) Retrosynthesis of Lopinavir into three main... Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor Source: SCIRP (Scientific Research Publishing) URL: [Link]

  • Title: Lopinavir prepared by one-pot method Source: Google Patents URL
  • Title: Process for the preparation of darunavir and darunavir intermediates Source: Google Patents URL
  • Title: Synthesis and structure-activity relationships of a novel series of HIV-1 protease inhibitors encompassing ABT-378 (Lopinavir) Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE Source: Mol-Instincts URL: [Link]

  • Title: tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE Source: PharmaCompass URL: [Link]

  • Title: DARUNAVIR Source: New Drug Approvals URL: [Link]

  • Title: threo-N-Boc-L-phenylalanine epoxide Source: J&K Scientific URL: [Link]

  • Title: N-tert-BUTOXYCARBONYL-L-PHENYLALANINE Source: Organic Syntheses URL: [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, a critical chiral intermediate in the manufacture of high-profile active pharmaceutical ingredients (APIs), notably the HIV protease inhibitor Darunavir.[1][2][3] The protocol detailed herein is an efficient, high-yielding, and industrially scalable method that proceeds via a key chiral inversion step mediated by thionyl chloride, leveraging the neighboring group participation of the tert-butoxycarbonyl (Boc) protecting group.[4] This guide is intended for researchers in medicinal chemistry, process development, and drug discovery, offering in-depth mechanistic insights, a step-by-step experimental procedure, and data interpretation guidelines.

Introduction and Strategic Overview

The target molecule, this compound (IUPAC name: tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate), is a high-value synthetic building block due to its specific stereochemistry, which is essential for the biological activity of APIs like Darunavir.[5][6][7] The primary challenge in its synthesis lies in the precise control of the two adjacent stereocenters on the epoxy-amine backbone.

Several synthetic strategies exist, including the epoxidation of alkene precursors or the cyclization of diol derivatives.[4] However, many of these methods suffer from drawbacks such as low diastereoselectivity, the use of hazardous reagents, or poor overall yields. The protocol presented here is based on a robust method that starts from the readily available and optically pure Boc-L-phenylalaninol. The key to this synthesis is a highly diastereoselective transformation involving a chlorohydrin intermediate, where the stereochemistry at one center is inverted through a mechanism involving the Boc protecting group. This approach offers significant advantages in simplicity, cost-efficiency, yield, and purification.[4]

Retrosynthetic Analysis

The synthetic strategy is best understood through a retrosynthetic approach, which deconstructs the target molecule into simpler, readily available starting materials. The key disconnection is the epoxide ring, which can be formed from a corresponding chlorohydrin precursor. This chlorohydrin, in turn, can be synthesized from a protected amino alcohol.

G target Target Epoxide This compound chlorohydrin Chlorohydrin Intermediate (1R,2S)-1-Chloro-3-(Boc-amino)-4-phenylbutan-2-ol target->chlorohydrin Intramolecular Cyclization (Base) amino_alcohol Starting Material Boc-L-phenylalaninol (S)-2-(Boc-amino)-3-phenylpropan-1-ol chlorohydrin->amino_alcohol SOCl₂ with Chiral Inversion amino_acid Precursor Boc-L-phenylalanine amino_alcohol->amino_acid Reduction

Caption: Retrosynthetic pathway for the target epoxide.

Reaction Mechanism: The Role of Neighboring Group Participation

The cornerstone of this synthetic protocol is the highly stereoselective conversion of Boc-L-phenylalaninol to the chlorohydrin intermediate. This is not a simple substitution reaction; instead, it proceeds through a sophisticated mechanism involving the Boc protecting group, which ensures the desired stereochemical outcome.

  • Activation of Hydroxyl Group: The primary alcohol of Boc-L-phenylalaninol reacts with thionyl chloride (SOCl₂) to form a chlorosulfite ester intermediate.

  • Intramolecular Cyclization (Neighboring Group Participation): The carbonyl oxygen of the Boc group acts as an internal nucleophile, attacking the carbon bearing the chlorosulfite ester. This intramolecular Sₙ2 reaction proceeds with inversion of configuration, displacing the chlorosulfite and forming a five-membered cyclic oxazolidinone intermediate.

  • Nucleophilic Opening: A chloride ion (from SOCl₂) then attacks the benzylic carbon of the oxazolidinone intermediate. This second Sₙ2 reaction opens the ring and results in another inversion of configuration at that center, ultimately forming a chloro-oxazolidine intermediate.

  • Hydrolysis and Rearrangement: Upon workup, this intermediate rearranges to yield the final stable chlorohydrin with the desired (1R, 2S) stereochemistry.

  • Epoxidation: Subsequent treatment with a strong base deprotonates the hydroxyl group, which then acts as a nucleophile to displace the adjacent chloride via an intramolecular Sₙ2 reaction, forming the final epoxide ring.[4]

G cluster_0 Mechanism of Chiral Inversion cluster_1 Epoxide Formation A Boc-L-phenylalaninol (S-configuration at C1) B Chlorosulfite Ester A->B + SOCl₂ C Cyclic Oxazolidinone Intermediate (Inversion at C1) B->C Intramolecular SN2 (Boc Participation) D Chlorohydrin Product (R-configuration at C1) C->D + Cl⁻ (from SOCl₂) Ring Opening D2 Chlorohydrin Product E Alkoxide D2->E + Base (-H⁺) F Target Epoxide E->F Intramolecular SN2 (-Cl⁻)

Caption: Key mechanistic steps in the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Notes
Boc-L-phenylalaninol79069-13-9C₁₄H₂₁NO₃251.32Starting material. Ensure high optical purity.
Thionyl Chloride (SOCl₂)7719-09-7SOCl₂118.97Corrosive and moisture-sensitive. Use fresh.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous grade.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For aqueous workup.
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous, for drying.
Potassium Hydroxide (KOH)1310-58-3KOH56.11For epoxidation step.
Ethanol (EtOH)64-17-5C₂H₅OH46.07Solvent for epoxidation.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11For extraction and chromatography.
Hexanes110-54-3C₆H₁₄86.18For chromatography.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography setup

Detailed Synthesis Protocol

Safety First: This procedure involves corrosive and volatile reagents. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of (2S)-2-(tert-butoxycarbonylamino)-1-chloro-3-phenylpropane
  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Boc-L-phenylalaninol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The starting material spot should be consumed.

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (CO₂) will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude chlorohydrin intermediate as an oil or solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve the crude chlorohydrin intermediate from Step 1 in ethanol (approx. 15 mL per gram of the initial Boc-L-phenylalaninol).

  • Base Addition: To this solution, add powdered potassium hydroxide (KOH, 3.0 eq) portion-wise while stirring at room temperature.

  • Reaction: Stir the resulting suspension at room temperature for 3-6 hours. Monitor the formation of the epoxide product by TLC.

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of Hexanes:EtOAc) to afford the pure target compound as a white solid.[4][8]

Characterization and Expected Results

The final product should be characterized to confirm its identity, purity, and stereochemistry.

ParameterExpected Value
Appearance White to off-white solid[9]
Molecular Weight 263.33 g/mol [10]
Melting Point 125-127 °C[8]
Yield >85% (over two steps)[4]
¹H NMR Consistent with the structure. Key signals include the Boc group protons (~1.4 ppm), the benzylic protons, and the characteristic epoxide protons.
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₁₅H₂₁NO₃.
Optical Rotation A specific optical rotation value should be measured and compared to literature values to confirm enantiomeric purity.

Conclusion

This application note details a highly efficient and stereoselective synthesis of this compound. The protocol's success hinges on a key thionyl chloride-mediated reaction that proceeds with chiral inversion via neighboring group participation of the Boc-protecting group. This method provides a reliable and scalable route for obtaining this pharmaceutically important intermediate in high yield and purity, making it suitable for both academic research and industrial drug development applications.

References

  • Vertex.AI Search. (2016, December 14). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications.
  • Taylor & Francis Online. Full article: Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-Involved Neighboring Group Participation.
  • Thieme. (2021). Synthesis of a Key Subunit of HIV-1 Protease Inhibitor Darunavir.
  • Google Patents. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates.
  • ACS Publications. (2024, June 25). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry.
  • European Patent Office. EP2528923A1 - PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES.
  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate.
  • Google Patents. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.
  • Google Patents. US20020087014A1 - Production method of epoxide crystal.
  • Guidechem. What are the synthesis and applications of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane?
  • Echemi. (2022, October 15). tert-Butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate.
  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate.

Sources

Epoxide ring-opening of "tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regio- and Stereoselective Ring-Opening of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Introduction: A Chiral Epoxide at the Crossroads of Pharmaceutical Synthesis

The molecule this compound is a cornerstone chiral building block in modern medicinal chemistry. Derived from D-phenylalanine, this compound possesses three contiguous stereocenters and a reactive epoxide ring, making it a highly valuable intermediate for asymmetric synthesis. Its structure is particularly pivotal in the construction of hydroxyethylamine-based isosteres, which are central pharmacophores in a multitude of therapeutic agents, most notably the FDA-approved HIV protease inhibitors like Atazanavir and Saquinavir.[1][2] The Boc (tert-butoxycarbonyl) protecting group ensures stability and selective reactivity at the amine, while the epoxide's inherent ring strain makes it a prime electrophile for nucleophilic attack.[3][4]

The synthetic utility of this epoxide lies in the precise and predictable manner in which its strained three-membered ring can be opened.[5] This reaction, known as epoxidation ring-opening, allows for the diastereoselective installation of a wide variety of functional groups, leading to the formation of complex, enantiomerically pure β-amino alcohols and their derivatives.[6] This guide provides a detailed exploration of the mechanistic principles governing this reaction and offers robust, field-tested protocols for its application with various classes of nucleophiles, empowering researchers in drug discovery and development.

PART 1: The Mechanistic Dichotomy: Controlling Regioselectivity

The regiochemical outcome of the ring-opening reaction on this unsymmetrical epoxide is not arbitrary; it is dictated by the reaction conditions, specifically the pH. The two carbons of the epoxide ring, C2 (adjacent to the Boc-protected aminobenzyl moiety) and C3 (the terminal methylene carbon), present two distinct sites for nucleophilic attack. Control over which site is attacked is paramount for achieving the desired product.

Basic or Neutral Conditions: The SN2 Pathway

Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism.[7][8] The nucleophile directly attacks one of the electrophilic carbons of the epoxide. Due to steric hindrance from the bulky adjacent phenyl-ethyl-carbamate group, the attack occurs preferentially at the less substituted, more accessible C3 carbon.[9] This pathway is driven by the relief of the epoxide's significant ring strain. The stereochemistry of the reaction is defined by a backside attack, resulting in an inversion of configuration at the C3 carbon and leading to a single, predictable diastereomer.

Acidic Conditions: A Borderline SN1/SN2 Mechanism

Under acidic conditions, the reaction landscape changes dramatically. The epoxide oxygen is first protonated by the acid catalyst, forming a much more reactive oxonium ion and a better leaving group.[10] This protonation event weakens the C-O bonds and induces a partial positive charge on the epoxide carbons. The C2 carbon, being benzylic and secondary, can stabilize this developing positive charge more effectively than the primary C3 carbon.[9][11] Consequently, the reaction acquires significant SN1-like character, and the nucleophile preferentially attacks the more substituted C2 carbon.[7] Despite this SN1 character, the reaction still largely proceeds with inversion of configuration, suggesting a "borderline" mechanism rather than the formation of a discrete carbocation.

The ability to direct the nucleophile to either C2 or C3 simply by tuning the reaction's pH offers immense synthetic flexibility, allowing access to two different regioisomeric products from a single chiral precursor.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Regioisomeric Products Start tert-Butyl ((R)-1-((S)-oxiran-2-yl) -2-phenylethyl)carbamate Acid Acidic Conditions (e.g., H₂O, H⁺) Start->Acid Protonation of Epoxide Oxygen Base Basic/Neutral Conditions (e.g., Nu⁻, Solvent) Start->Base Direct Nucleophilic Attack Prod_A Product A (Attack at C2 - More Substituted) Acid->Prod_A SN1-like attack at more stable carbocation-like center Prod_B Product B (Attack at C3 - Less Substituted) Base->Prod_B SN2 attack at less sterically hindered center

Caption: Regioselective pathways for epoxide ring-opening.

PART 2: Application Protocols

The following protocols provide detailed, step-by-step methodologies for the ring-opening of the title epoxide with representative nucleophiles from different classes.

Protocol 2.1: Azidolysis with Sodium Azide (SN2 Pathway)

The introduction of an azide group is a powerful synthetic transformation, as the azide can be subsequently reduced to a primary amine. This protocol details the highly regioselective opening at the C3 position.[12][13]

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles (mmol)
tert-Butyl ((R)-1-((S)-oxiran-2-yl)...carbamate 263.33 1.00 g 3.80
Sodium Azide (NaN₃) 65.01 0.49 g 7.60
Ammonium Chloride (NH₄Cl) 53.49 0.41 g 7.60
N,N-Dimethylformamide (DMF) - 15 mL -
Water (H₂O) - 3 mL -
Diethyl Ether (Et₂O) - As needed -
Saturated aq. NaHCO₃ - As needed -
Brine - As needed -

| Anhydrous MgSO₄ | - | As needed | - |

Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.80 mmol).

  • Reagent Addition: Add DMF (15 mL), water (3 mL), sodium azide (0.49 g, 7.60 mmol), and ammonium chloride (0.41 g, 7.60 mmol).

  • Reaction: Heat the mixture to 60-65 °C in an oil bath and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material has a higher Rf than the more polar product.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated aqueous NaHCO₃, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure β-azido alcohol product.

Safety Precautions: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

Protocol 2.2: Thiolysis with Thiophenol (Base-Catalyzed SN2 Pathway)

The reaction with thiols provides β-hydroxy thioethers, which are important intermediates in various drug molecules. This reaction proceeds efficiently under mild basic conditions.[14][15]

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles (mmol)
tert-Butyl ((R)-1-((S)-oxiran-2-yl)...carbamate 263.33 1.00 g 3.80
Thiophenol 110.18 0.46 mL 4.56
Potassium Carbonate (K₂CO₃) 138.21 0.63 g 4.56
Methanol (MeOH) - 20 mL -
Ethyl Acetate (EtOAc) - As needed -
1M HCl (aq) - As needed -
Brine - As needed -

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 3.80 mmol) in methanol (20 mL).

  • Reagent Addition: Add potassium carbonate (0.63 g, 4.56 mmol) followed by the dropwise addition of thiophenol (0.46 mL, 4.56 mmol) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The product is more polar than the starting epoxide.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer with 25 mL of water, 25 mL of 1M HCl (to remove any remaining base and phenoxide), and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the pure β-hydroxy thioether.

Safety Precautions: Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

G cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Work-up & Isolation cluster_purify Phase 3: Purification & Analysis A 1. Reaction Setup (Flask, Stir Bar, Epoxide) B 2. Reagent Addition (Solvent, Nucleophile, Catalyst) A->B C 3. Reaction (Stirring, Heating if required) B->C D 4. Monitoring (TLC Analysis) C->D E 5. Quenching / Dilution D->E Reaction Complete F 6. Liquid-Liquid Extraction (Separatory Funnel) E->F G 7. Drying & Concentration (Anhydrous Salt, Rotovap) F->G H 8. Purification (Flash Column Chromatography) G->H Crude Product I 9. Characterization (NMR, IR, Mass Spec) H->I Pure Product

Caption: General experimental workflow for epoxide ring-opening.

PART 3: Data Summary and Product Characterization

The success of the ring-opening reaction is confirmed through rigorous purification and spectroscopic analysis. The choice of nucleophile and conditions directly impacts the product's structure.

Comparative Data Table

Nucleophile Conditions Major Product Regioselectivity (C3:C2) Typical Yield
NaN₃ DMF/H₂O, NH₄Cl, 60 °C β-azido alcohol >95:5 85-95%
PhSH K₂CO₃, MeOH, RT β-hydroxy thioether >98:2 90-98%
H₂O Dilute H₂SO₄, Acetone/H₂O Diol (Attack at C2) <10:90 70-85%

| Benzylamine | Neat, 80 °C | β-amino alcohol | >95:5 | 80-90% |

Spectroscopic Characterization Guide

  • ¹H NMR Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the characteristic epoxide proton signals (typically multiplets between 2.5-3.1 ppm). New signals will appear for the protons on the carbon atoms formerly part of the epoxide ring. For C3 attack, one would expect to see a new multiplet for the CH-OH proton and two diastereotopic protons for the CH₂-Nu group. The hydroxyl proton (OH) will appear as a broad singlet, which can be exchanged with D₂O.[16][17]

  • ¹³C NMR Spectroscopy: The epoxide carbon signals, usually found in the 45-55 ppm range, will be absent in the product spectrum.[18] They are replaced by new signals corresponding to the C-OH and C-Nu carbons, which typically resonate in the 50-80 ppm region.[19]

  • Infrared (IR) Spectroscopy: A successful reaction is clearly indicated by the appearance of a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the newly formed alcohol group.[18]

By understanding the underlying mechanisms and employing these robust protocols, researchers can effectively leverage the synthetic potential of this compound to build complex, high-value molecules for pharmaceutical development.

References

  • Lee, M., Lamb, J. R., Sanford, M. J., LaPointe, A. M., & Coates, G. W. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.
  • Mandal, S., & Giri, V. S. (2018). Ring Opening of Epoxides by Nucleophiles in Nitromethane without Any Catalyst at Room Temperature. International Journal of Scientific & Engineering Research, 9(7).
  • Tichkule, R. B., et al. (2011). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry.
  • Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Synthesis.
  • Fringuelli, F., Pizzo, F., & Vaccaro, L. (2000). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 65(11), 3555–3557.
  • Hodgson, D. M., & Gras, E. (2002). Ring Opening of Epoxides and Aziridines. Science of Synthesis.
  • Fang, X., et al. (2005). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. The Journal of Organic Chemistry, 70(21), 8603–8606.
  • Zhang, W., et al. (2020). Flavin-enabled reductive and oxidative epoxide ring opening reactions. Nature Communications.
  • Das, B., Reddy, V. S., Tehseen, F., & Krishnaiah, M. (2007). Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium. Synthesis.
  • Pautrie, V. J., et al. (2014). Developing HIV-1 Protease inhibitors through stereospecific reactions in protein crystals. Scientific Reports, 4, 5363.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Khan, A. T., & Ghosh, S. (2007).
  • Adhvaryu, A., & Erhan, S. Z. (2016).
  • Chackalamannil, S., & Chelliah, M. V. (2006). Syntheses of FDA Approved HIV Protease Inhibitors. Current Organic Chemistry, 10(14), 1747-1766.
  • Pautrie, V. J., et al. (2014). Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. PLoS ONE, 9(7), e101340.
  • de L. Barbosa, P., et al. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Molecules, 26(15), 4449.
  • Ghosh, A. K., & Cárdenas, E. (2015). Recent Advances in Heterocyclic HIV Protease Inhibitors. Topics in Heterocyclic Chemistry, 43, 1-36.
  • Jiang, B., et al. (2015). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances, 5(26), 19967-19973.
  • Konkolewicz, D., et al. (2014). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry.
  • Tanner, D., & Somfai, P. (1997). Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. Tetrahedron, 53(47), 16139-16146.
  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Rose, K., & Wolter, H. (1996). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrimethoxysilane/titaniumtetraethoxide. Journal of Sol-Gel Science and Technology, 6(2), 169-182.
  • MySkinRecipes. (n.d.). tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved from [Link]

  • Roy, P. K., & O'Brien, D. F. (2015). Thiol-epoxy “click” chemistry: Application in preparation and postpolymerization modification of polymers. Journal of Polymer Science Part A: Polymer Chemistry, 53(2), 183-191.
  • Li, G., & Sharpless, K. B. (1996). Application of sharpless asymmetric dihydroxylation to synthesis of chiral β-amino alcohols. Acta Chemica Scandinavica, 50, 649-651.
  • Patorn, D., & O'Doherty, G. A. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Current Organic Chemistry, 14(7), 693-718.
  • Engle, J. (2017, February 13). Ring Opening of Epoxides, Thiols, and Sulfides [Video]. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

  • Mandal, T., & Panu, K. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • PubChem. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Kroutil, W., & Hall, M. (2013). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 18(1), 1075-1099.
  • MySkinRecipes. (n.d.). tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved from [Link]

  • Kim, H., et al. (2023). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. The Journal of Organic Chemistry, 88(12), 8031-8037.
  • PharmaCompass. (n.d.). TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Retrieved from [Link]

  • Johnston, R. C., & Williams, C. M. (2018). Chemoselective and Diastereoselective Intramolecular (3+2) Cycloadditions of Epoxy and Aziridinyl Enolsilanes.
  • Heravi, M. M., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623.
  • PubChem. (n.d.). tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" reaction with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Regioselective Nucleophilic Ring-Opening of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the synthetic applications of this compound (CAS: 98760-08-8), a critical chiral building block in medicinal chemistry. The focus is on the nucleophilic ring-opening of its epoxide moiety, a reaction of paramount importance for constructing complex chiral amino alcohols. These products are key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly protease inhibitors.[1][2] This guide elucidates the underlying reaction mechanisms, provides validated, step-by-step protocols for various nucleophiles, and offers insights into achieving high regioselectivity and yield.

Introduction to the Chiral Building Block

This compound is a bifunctional molecule featuring a sterically demanding tert-butoxycarbonyl (Boc) protecting group on a chiral amine and a reactive epoxide ring.[1] This specific stereoisomer, (3S, 2'R), is a valuable precursor in asymmetric synthesis. The Boc group ensures the stability of the amine towards many nucleophiles and bases, directing reactivity towards the epoxide.[3] The strained three-membered oxirane ring is highly susceptible to ring-opening by a wide array of nucleophiles, providing a reliable method for introducing new functional groups with precise stereochemical control.

Physicochemical Properties
PropertyValue
IUPAC Name tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate[4][5]
CAS Number 98760-08-8[2][4]
Molecular Formula C₁₅H₂₁NO₃[1][6]
Molecular Weight 263.33 g/mol [1][4]
Appearance White to off-white solid
Boiling Point ~398.8°C[1]
Storage 2-8°C, under inert atmosphere[1]

Mechanistic Insight: The Epoxide Ring-Opening Reaction

The reaction of this substrate with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The inherent ring strain of the epoxide (approx. 13 kcal/mol) makes it an excellent electrophile, even without acid activation.

Regioselectivity: A Predictable Outcome

Under neutral or basic conditions, the nucleophilic attack is governed primarily by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. In this compound, the C2 carbon is attached to a bulky Boc-protected aminophenylethyl group, whereas the C1 carbon is a terminal methylene group. Consequently, nucleophilic attack occurs almost exclusively at the C1 position.[7][8]

Even under mild acidic conditions, where the epoxide oxygen is protonated, the SN2 pathway at the less-substituted carbon remains dominant.[9] A significant SN1 character, which would favor attack at the more substituted C2, does not typically develop because a primary or secondary carbocation is not sufficiently stable. This reliable regioselectivity is a key advantage of using this building block.

Stereochemistry

The SN2 reaction mechanism involves a backside attack by the nucleophile relative to the C-O bond being broken. This results in a predictable inversion of stereochemistry at the center being attacked. Since the attack occurs at the terminal (C1) carbon, which is not a stereocenter, the stereochemistry of the two existing chiral centers (C2 and the benzylic carbon) is preserved in the final product.

Caption: Sₙ2 attack at the terminal carbon of the epoxide.

Experimental Protocols

The following protocols are designed as robust starting points for the reaction of this compound with representative nucleophiles.

General Laboratory Workflow

A standardized workflow ensures reproducibility and safety. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Caption: Standardized workflow from reaction to characterization.

Protocol 3.1: Synthesis of a β-Amino Alcohol via Reaction with an Amine Nucleophile

Objective: To synthesize tert-butyl ((2R,3S)-3-amino-1-(benzylamino)-4-phenylbutan-2-yl)carbamate by reacting the title epoxide with benzylamine.

Materials and Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol)
Epoxide Substrate 263.33 1.00 g 3.80
Benzylamine 107.15 0.49 g (0.49 mL) 4.56 (1.2 eq)
Isopropanol (IPA) - 20 mL -
Saturated aq. NH₄Cl - 20 mL -
Ethyl Acetate - 50 mL -
Brine - 20 mL -

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

  • Add this compound (1.00 g, 3.80 mmol) and isopropanol (20 mL) to a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add benzylamine (0.49 mL, 4.56 mmol) dropwise to the solution.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting epoxide is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the isopropanol.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) to yield the pure β-amino alcohol.

Expected Outcome: A colorless oil or white solid. The product will have a molecular weight of 370.48 g/mol . Characterization by ¹H NMR should show the disappearance of epoxide protons and the appearance of new signals corresponding to the benzyl group and a downfield shift for the CH-OH proton.

Protocol 3.2: Synthesis of a β-Azido Alcohol via Reaction with Azide

Objective: To synthesize tert-butyl ((2R,3S)-1-azido-3-amino-4-phenylbutan-2-yl)carbamate, a versatile intermediate for further functionalization (e.g., reduction to a diamine or click chemistry).

Materials and Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol)
Epoxide Substrate 263.33 1.00 g 3.80
Sodium Azide (NaN₃) 65.01 0.37 g 5.70 (1.5 eq)
Ammonium Chloride (NH₄Cl) 53.49 0.30 g 5.70 (1.5 eq)
N,N-Dimethylformamide (DMF) - 15 mL -
Deionized Water - 50 mL -
Diethyl Ether - 50 mL -
Brine - 20 mL -

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

  • CAUTION: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a fume hood.

  • To a 50 mL round-bottom flask, add the epoxide substrate (1.00 g, 3.80 mmol), sodium azide (0.37 g, 5.70 mmol), ammonium chloride (0.30 g, 5.70 mmol), and DMF (15 mL).

  • Heat the stirred suspension to 70°C.

  • Maintain the temperature and stir for 16-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into deionized water (50 mL).

  • Extract the aqueous mixture with diethyl ether (2 x 25 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure β-azido alcohol.

Expected Outcome: A colorless oil. The product (MW: 306.37 g/mol ) can be characterized by IR spectroscopy, which will show a strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide group.

Summary of Nucleophilic Ring-Opening Reactions

The versatility of the epoxide allows for the introduction of various functionalities, as summarized below.

Nucleophile ClassExample NucleophileKey Reaction ConditionsProduct StructureTypical Yield
Amines Benzylamine, AnilineIsopropanol or Ethanol, 60-80°Cβ-Amino Alcohol85-95%
Azides Sodium Azide (NaN₃)DMF or DMSO, NH₄Cl, 70°Cβ-Azido Alcohol80-90%
Thiols ThiophenolBase (e.g., K₂CO₃), Methanol, RTβ-Hydroxy Thioether>90%
Alcohols MethanolAcid catalyst (e.g., H₂SO₄), RTβ-Hydroxy Ether70-85%
Cyanides KCNPhase-transfer catalyst, CH₂Cl₂/H₂Oβ-Hydroxy Nitrile75-85%

References

  • Title: Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-Involved Neighboring Group Participation Source: Synthetic Communications, Taylor & Francis Online URL: [Link]

  • Title: tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate Source: MySkinRecipes (Chemical Supplier Data) URL: [Link]

  • Title: Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl) Source: Synthetic Communications URL: [Link]

  • Title: tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity Source: Chemical Science, Royal Society of Chemistry URL: [Link]

  • Title: tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate Source: MySkinRecipes (Chemical Supplier Data) URL: [Link]

  • Title: TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE Source: PharmaCompass URL: [Link]

  • Title: tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent Source: Molecules, MDPI URL: [Link]

  • Title: tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Brønsted Acid-Catalysed Epoxide Ring-Opening Using Amine Nucleophiles: A Facile Access to β-Amino Alcohols Source: Chemistry – An Asian Journal, PubMed URL: [Link]

  • Title: Reaction of epoxides with nucleophiles under basic conditions Source: Master Organic Chemistry URL: [Link]

Sources

Purification of "tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Purity Isolation of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate via Normal-Phase Flash Column Chromatography

Abstract

This application note provides a comprehensive guide and a robust protocol for the purification of this compound, a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including protease inhibitors.[1][2] The inherent stereochemical complexity and the presence of multiple functional groups necessitate a highly selective purification method to remove diastereomeric and process-related impurities. This document details a systematic approach using normal-phase flash column chromatography, from initial method development with Thin-Layer Chromatography (TLC) to a scalable, high-resolution column separation. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Scientific Background

This compound is a valuable building block in medicinal chemistry, prized for its specific stereoconfiguration which is often essential for biological activity.[1] Its structure incorporates a non-polar Boc-protecting group and a phenyl ring, contrasted with the polar carbamate linker and a reactive epoxide (oxirane) ring. The purification of this intermediate is non-trivial; impurities may include diastereomers, starting materials, or by-products from preceding synthetic steps.

Column chromatography is the technique of choice for this purification challenge. It operates on the principle of differential partitioning, where components of a mixture are separated based on their varying affinities for a stationary phase and a mobile phase.[3][4] For this molecule, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase. The separation is governed by the equilibrium of adsorption and desorption of the analyte onto the silica surface as the mobile phase flows through the column.[5][6] Polar moieties, such as the epoxide and carbamate groups, will interact strongly with the polar Si-OH groups of the silica gel, leading to greater retention. Conversely, non-polar impurities will have weaker interactions and elute more quickly.

This guide establishes a self-validating system, beginning with analytical TLC to predict the separation and culminating in an optimized flash chromatography protocol for efficient, large-scale purification.

Physicochemical Properties of the Target Compound

A thorough understanding of the analyte's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
IUPAC Name tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamatePubChem
Synonym (2S, 3R)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutanePubChem
CAS Number 98760-08-8[1]
Molecular Formula C₁₅H₂₁NO₃[1][7][8]
Molecular Weight 263.33 g/mol [1][7][8]
Boiling Point ~398.8°C (Predicted)[1]
Solubility Soluble in Ethyl Acetate, Dichloromethane, Chloroform. Insoluble in water.[2]

The Purification Workflow: From Analytics to Preparation

The overall process is a logical progression from small-scale analytical optimization to a preparative-scale purification run. This workflow ensures efficient use of materials and time while maximizing the purity and yield of the final product.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis & Isolation Crude Crude Product Mixture TLC_Dev TLC Solvent System Screening (Hexane:EtOAc Ratios) Crude->TLC_Dev Spot & Develop TLC_Opt Optimal TLC System Identified (Rf ≈ 0.3) TLC_Dev->TLC_Opt Analyze & Select Col_Prep Column Packing (Silica Gel Slurry) TLC_Opt->Col_Prep Apply Optimized Solvent System Sample_Load Sample Loading (Minimal Solvent) Col_Prep->Sample_Load Elution Isocratic Elution & Fraction Collection Sample_Load->Elution Frac_Analysis Fraction Analysis by TLC Elution->Frac_Analysis Pooling Pool Pure Fractions Frac_Analysis->Pooling Evap Solvent Removal (Rotary Evaporation) Pooling->Evap Pure_Prod Pure Product (>98%) Evap->Pure_Prod

Caption: Workflow for the purification of the target carbamate.

Experimental Protocols

Part A: Method Development using Thin-Layer Chromatography (TLC)

Rationale: TLC is a rapid and inexpensive method to determine the optimal mobile phase composition for column chromatography.[5] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound and achieves maximum separation from all impurities. An Rƒ in this range typically translates well to column chromatography, ensuring the compound does not elute too quickly (with the solvent front) or remain adsorbed to the column indefinitely.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC development chamber

  • Spotting capillaries

  • Crude product mixture

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc)

  • Visualizing agent: Potassium permanganate (KMnO₄) stain

Protocol:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product mixture in 0.5 mL of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of three separate TLC plates.

  • Solvent Preparation: Prepare three different mobile phase systems in separate TLC chambers. Allow the chambers to saturate with solvent vapor for 10-15 minutes.

    • System 1: 9:1 Hexane:EtOAc

    • System 2: 4:1 Hexane:EtOAc

    • System 3: 7:3 Hexane:EtOAc

  • Development: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm) if applicable, and then stain by dipping into a KMnO₄ solution followed by gentle heating. Epoxides and other functional groups will appear as yellow/brown spots on a purple background.

  • Analysis: Calculate the Rƒ value for the product and each impurity in all three systems. Select the system that provides the best separation and an Rƒ value for the product in the target range (0.2-0.4).

Solvent System (Hexane:EtOAc)Product Rƒ (Hypothetical)Impurity Rƒ (Hypothetical)Observations
9:10.150.20, 0.05Poor separation, low Rƒ.
4:1 0.35 0.55, 0.10 Excellent separation. Chosen for column.
7:30.500.65, 0.25Rƒ is too high; risk of co-elution.
Part B: Preparative Flash Column Chromatography

Rationale: This protocol uses the optimized mobile phase from Part A to perform a larger-scale separation. Flash chromatography utilizes positive pressure (air or nitrogen) to accelerate solvent flow, significantly reducing purification time compared to gravity chromatography.[6] The weight of silica gel used is typically 30-50 times the weight of the crude sample to ensure adequate separation capacity.[5]

Materials & Equipment:

  • Flash chromatography column (e.g., 40g silica cartridge for a 1g crude sample)

  • Silica gel (230-400 mesh)

  • Mobile Phase: 4:1 Hexane:EtOAc (or as determined by TLC)

  • Crude product mixture (~1 g)

  • Fraction collection tubes

  • Rotary evaporator

Protocol:

  • Column Preparation (Slurry Packing): a. In a beaker, suspend the required amount of silica gel (e.g., 40 g) in the mobile phase to create a homogenous slurry. b. Secure the column vertically. With the stopcock open, pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and dislodge any air bubbles. c. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition. d. Equilibrate the column by passing 2-3 column volumes of the mobile phase through it, ensuring the solvent level never drops below the top of the sand layer.

  • Sample Loading: a. Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or the mobile phase (e.g., 2-3 mL). The solution should be as concentrated as possible. b. Carefully drain the equilibration solvent from the column until it is level with the sand. c. Using a pipette, slowly and evenly apply the dissolved sample onto the sand layer. d. Open the stopcock and allow the sample to absorb completely onto the silica bed. Wash with two small portions (1-2 mL) of the mobile phase, allowing each to absorb fully.

  • Elution and Fraction Collection: a. Carefully fill the top of the column with the mobile phase. b. Apply gentle positive pressure and begin collecting fractions (e.g., 15-20 mL per fraction). Maintain a constant flow rate.

  • Fraction Analysis: a. Monitor the elution process by spotting every few fractions onto a TLC plate. b. Develop the TLC plate using the same mobile phase and visualize as before.

  • Isolation: a. Based on the TLC analysis, combine all fractions containing the pure product. b. Concentrate the pooled fractions using a rotary evaporator under reduced pressure to yield the purified this compound as an oil or solid. c. Determine the final yield and assess purity using analytical techniques such as ¹H-NMR, Mass Spectrometry, or HPLC.[9]

Concluding Remarks

The protocol described herein provides a reliable and scalable method for the high-purity isolation of this compound. By systematically determining the optimal mobile phase with TLC prior to preparative chromatography, this workflow minimizes solvent consumption and maximizes separation efficiency. The principles and techniques detailed are foundational and can be adapted for the purification of other structurally related intermediates in pharmaceutical development.

References

  • PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • PubChem. tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. National Center for Biotechnology Information. [Link]

  • University of Colorado, Boulder. Column chromatography. Department of Chemistry. [Link]

  • ChemBK. tert-butyl (1-oxiran-2-yl-2-phenylethyl)carbamate. [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Columbia University. Column chromatography. Department of Chemistry. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • Organic Syntheses. Procedure for Column Chromatography. [Link]

  • Chemistry For Everyone. What Is The Mobile Phase In Column Chromatography?. YouTube. [Link]

Sources

Application Note: 1H NMR Characterization of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the ¹H NMR characterization of the chiral molecule, tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate. This compound is a valuable building block in pharmaceutical synthesis, particularly in the development of protease inhibitors where precise stereochemical control is paramount.[1] A thorough understanding of its ¹H NMR spectrum is crucial for confirming its stereochemical integrity and purity. This document outlines the theoretical basis for the expected proton chemical shifts and coupling constants, provides a detailed experimental protocol for acquiring high-quality NMR data, and presents a comprehensive analysis of the predicted spectrum. The causality behind the spectral features, particularly the influence of the two adjacent chiral centers on the proton resonances, is discussed in depth.

Introduction

This compound possesses two stereocenters, one at the carbon bearing the carbamate group (R configuration) and the other at the methine carbon of the oxirane ring (S configuration). This specific diastereomeric arrangement dictates the three-dimensional structure of the molecule, which in turn governs the chemical environment of each proton. Consequently, ¹H NMR spectroscopy serves as a powerful tool for verifying the correct synthesis of this diastereomer.

The key structural features that influence the ¹H NMR spectrum are:

  • The Phenyl Group: Aromatic protons typically resonate in the downfield region of the spectrum.

  • The Boc Protecting Group: The nine equivalent protons of the tert-butyl group give rise to a characteristic singlet in the upfield region.

  • The Chiral Backbone: The protons on the ethyl chain and the oxirane ring are diastereotopic due to the presence of the two chiral centers.[2] This non-equivalence leads to distinct chemical shifts and complex splitting patterns.

  • The Epoxide Ring: The protons on the three-membered ring exhibit characteristic chemical shifts and coupling constants influenced by ring strain and the dihedral angles between them.

This guide will deconstruct the predicted ¹H NMR spectrum of the title compound, providing researchers with the necessary information to confidently identify and characterize this important synthetic intermediate.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl-H~7.20-7.40Multiplet-5H
NH~4.80-5.20Broad Doublet~8-91H
CH-N~3.90-4.10Multiplet-1H
Oxirane-CH~2.90-3.10Multiplet-1H
Benzyl-CH₂a~2.80-2.95Doublet of DoubletsJgem ≈ 14, Jvic ≈ 51H
Benzyl-CH₂b~2.70-2.85Doublet of DoubletsJgem ≈ 14, Jvic ≈ 91H
Oxirane-CH₂a~2.60-2.75Doublet of DoubletsJgem ≈ 5, Jtrans ≈ 2.51H
Oxirane-CH₂b~2.45-2.60Doublet of DoubletsJgem ≈ 5, Jcis ≈ 4.51H
tert-Butyl~1.40Singlet-9H

Experimental Protocol

This section provides a step-by-step methodology for the preparation of the NMR sample and the acquisition of the ¹H NMR spectrum.

Materials and Equipment
  • This compound

  • Deuterated chloroform (CDCl₃), 99.8% D

  • Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher recommended)

Sample Preparation Workflow

G cluster_prep Sample Preparation s1 Weigh ~5-10 mg of the compound s2 Dissolve in ~0.6 mL of CDCl₃ s1->s2 s3 Add one drop of TMS as an internal standard s2->s3 s4 Transfer the solution to an NMR tube s3->s4 s5 Cap the tube and vortex gently to mix s4->s5

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter Recommended Value Rationale
Solvent CDCl₃Good solubility for the compound and minimal overlapping signals.[3]
Reference TMSInert, volatile, and provides a sharp singlet at 0 ppm for accurate referencing.[4][5][6][7]
Temperature 298 K (25 °C)Standard temperature for routine NMR analysis.
Pulse Program zg30Standard 30-degree pulse for quantitative analysis.
Number of Scans 16-32Sufficient for good signal-to-noise ratio with the specified sample concentration.
Relaxation Delay (d1) 2 secondsAllows for adequate relaxation of protons, important for accurate integration.
Acquisition Time (aq) ~4 secondsEnsures good digital resolution.
Spectral Width (sw) ~16 ppmCovers the entire expected range of proton chemical shifts.

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. The residual solvent peak for CDCl₃ should appear at approximately 7.26 ppm.[3][8]

  • Integration: Integrate all signals and normalize the integration values relative to a well-resolved signal, such as the tert-butyl singlet (9H).

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each signal and measure the coupling constants for all multiplets.

Interpretation of the ¹H NMR Spectrum: A Structural Walkthrough

The following is a detailed explanation of the predicted ¹H NMR spectrum, correlating the signals with the molecular structure.

Molecular Structure and Proton Numbering

G img G A Fixed Dihedral Angles ((R,S) Stereochemistry) B Karplus Relationship A->B influences E Diastereotopic Protons A->E creates C Specific ³J Coupling Constants B->C determines D Characteristic Multiplet Patterns C->D results in F Distinct Chemical Shifts E->F exhibit F->D

Caption: Influence of stereochemistry on NMR spectral features.

Troubleshooting and Further Characterization

  • Broad NH Signal: If the NH signal is excessively broad, a D₂O exchange experiment can be performed. Shaking the sample with a drop of D₂O will replace the NH proton with deuterium, causing the signal to disappear from the spectrum. This also simplifies the multiplet of the adjacent CH-N proton by removing the NH coupling.

  • Signal Overlap: In cases of significant signal overlap, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) can be employed to definitively identify coupled proton systems. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, further confirming the stereochemical assignment.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A comprehensive analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous confirmation of its structure and stereochemistry. The diastereotopic nature of the methylene protons and the predictable splitting patterns of the epoxide ring protons serve as key spectroscopic signatures for this important chiral building block. This application note provides a robust framework for researchers in the pharmaceutical and chemical industries to effectively utilize ¹H NMR for the quality control and characterization of this compound.

References

  • Chemistry Stack Exchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. (2016-03-14). [Link]

  • Scribd. Tetramethylsilane in NMR Calibration. [Link]

  • Olah, G. A., Heiner, T., Rasul, G., & Prakash, G. K. S. (1997). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 62(23), 8047–8050. [Link]

  • Wikipedia. Tetramethylsilane. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • Pearson. ¹H NMR:E/Z Diastereoisomerism: Videos & Practice Problems. [Link]

  • Supporting Information. Tert-butyl carbamates. [Link]

  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • Wikipedia. Karplus equation. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020-04-29). [Link]

  • ResearchGate. Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). (2025-08-06). [Link]

  • ResearchGate. Calculated 1 H chemical shifts for C(H)=NO proton vs experimental.... [Link]

  • The Royal Society of Chemistry. Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. [Link]

  • Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. [Link]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022-02-08). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(9), 3147–3149. [Link]

  • Michigan State University Chemistry Department. Proton NMR Table. [Link]

  • Scrimin, P., Ghirardello, M., & Resta, C. (2019). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Symmetry, 11(8), 1018. [Link]

  • University of Bath. anthracycline - Karplus Equations. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • ResearchGate. Can any one explain how to determine diastereomeric ratio from NMR spectra?. (2014-12-13). [Link]

  • Chem Help ASAP. dihedral angles, J-values, & the Karplus equation. (2022-10-24). [Link]

  • Chemical & Engineering News. JACS 125 - KARPLUS EQUATION. (2003-12-22). [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153. [Link]

  • Kwan, E. E. Lecture 3: Coupling Constants. (2012-01-31). [Link]

  • ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]

  • University of California, Irvine. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014-08-21). [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153. [Link]

Sources

Application Note: A Comprehensive Guide to the Chiral HPLC Analysis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the enantioselective analysis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, a critical chiral intermediate in pharmaceutical synthesis.[1] The inherent chirality of this molecule, possessing two stereocenters, necessitates robust analytical methods to ensure enantiomeric purity, which is a critical parameter in drug development and manufacturing.[2][3][4] This document outlines a highly efficient chiral High-Performance Liquid Chromatography (HPLC) method, leveraging a polysaccharide-based chiral stationary phase (CSP). We delve into the underlying principles of chiral recognition, provide a step-by-step protocol for analysis, and discuss method validation, offering a comprehensive resource for researchers and professionals in the pharmaceutical industry.

Introduction: The Imperative of Chiral Separation

Molecular chirality is a cornerstone of modern drug design, as enantiomers of a therapeutic agent often exhibit markedly different pharmacological and toxicological profiles.[2][3] The target analyte, this compound, is a key building block whose stereochemical integrity directly impacts the purity and efficacy of the final active pharmaceutical ingredient (API).[1] Its structure includes a carbamate group and an epoxide ring, both of which are common moieties in bioactive molecules.[5] The presence of two chiral centers gives rise to four possible stereoisomers, making the development of a stereoselective analytical method paramount.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the separation of enantiomers.[6][7][8] Among the vast array of commercially available CSPs, those derived from polysaccharides, such as amylose and cellulose derivatives, have proven to be exceptionally versatile and effective for a broad range of chiral compounds.[9][10][11] This application note will focus on the use of an amylose-based CSP for the robust separation of the diastereomers and enantiomers of the title compound.

The Science of Separation: Chiral Recognition on Polysaccharide-Based CSPs

The enantioselective power of polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), stems from their well-defined, helical polymer structures.[9][11][12] These rigid structures create chiral grooves and cavities that serve as stereoselective binding sites for analyte molecules. The separation mechanism is a complex interplay of various intermolecular interactions between the analyte and the chiral selector.[10][13] For this compound, the key interactions facilitating chiral recognition are:

  • Hydrogen Bonding: The carbamate N-H group and the oxygen atoms of the carbamate and epoxide functionalities can act as hydrogen bond donors and acceptors, respectively, interacting with the carbamate groups on the polysaccharide backbone.

  • π-π Stacking: The phenyl group of the analyte can engage in π-π stacking interactions with the electron-rich phenyl groups of the 3,5-dimethylphenylcarbamate moieties on the CSP.[6]

  • Dipole-Dipole Interactions: The polar carbamate and epoxide groups contribute to dipole-dipole interactions with the polar sites of the CSP.

  • Steric Hindrance: The overall three-dimensional shape of the analyte and the steric bulk of the tert-butyl group play a crucial role in how well each enantiomer fits into the chiral cavities of the stationary phase. The differential fit and the sum of the interaction energies between each enantiomer and the CSP lead to different retention times and, consequently, separation.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the chiral HPLC analysis of this compound.

Materials and Instrumentation
  • Analyte: this compound and its potential stereoisomers.

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation.

ParameterRecommended Condition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Step-by-Step Analytical Workflow
  • System Preparation: Before initiating the analysis, ensure the HPLC system is thoroughly flushed with the mobile phase to remove any contaminants and to equilibrate the column. This is particularly crucial for coated polysaccharide columns, as certain solvents can irreversibly damage the stationary phase.[14]

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing n-hexane and isopropanol in a 90:10 volume ratio. Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation in the pump and detector.

  • Sample Preparation: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrument Setup: Set up the HPLC instrument according to the parameters outlined in the table above. Allow the system to equilibrate with the mobile phase flowing through the column for at least 30 minutes, or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample solution onto the column and initiate the data acquisition.

  • Data Analysis: Identify and integrate the peaks corresponding to the different stereoisomers. The enantiomeric excess (% ee) can be calculated using the peak areas of the desired enantiomer and its corresponding undesired enantiomer.

Caption: A streamlined workflow for the chiral HPLC analysis.

Method Development and Optimization

The selection of the chiral stationary phase and the composition of the mobile phase are the most critical factors in achieving a successful chiral separation.

Chiral Stationary Phase Selection

Polysaccharide-based CSPs, and specifically amylose derivatives like Chiralpak AD-H, are well-documented for their broad applicability in separating a wide variety of chiral compounds, including those with carbamate functionalities.[15][16][17] The 3,5-dimethylphenylcarbamate groups on the amylose backbone provide the necessary chiral environment for effective stereoisomeric recognition of the analyte.

Mobile Phase Optimization

In normal-phase chiral chromatography, the mobile phase typically consists of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The alcohol modifier plays a crucial role in modulating retention and enantioselectivity. A higher concentration of the alcohol modifier generally leads to shorter retention times but may decrease the resolution between enantiomers. Therefore, a systematic screening of the mobile phase composition is essential to find the optimal balance between analysis time and separation efficiency. A starting point of 90:10 (n-hexane:IPA) is often effective for compounds of this nature.

MethodDevelopment cluster_0 Method Development Parameters cluster_1 Performance Metrics A Chiral Stationary Phase (e.g., Amylose-based) X Resolution (Rs) A->X Y Selectivity (α) A->Y B Mobile Phase Composition (Alkane/Alcohol Ratio) B->X B->Y Z Analysis Time B->Z C Flow Rate C->X C->Z D Column Temperature D->X D->Y D->Z

Caption: Interplay of parameters in chiral method development.

Expected Results and Method Validation

A successful separation will yield distinct peaks for the different stereoisomers present in the sample. The resolution (Rs) between the critical pair of enantiomers should be greater than 1.5 to ensure accurate quantification.

For method validation, the following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities, including other stereoisomers.

  • Linearity: The linear relationship between the peak area and the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for the determination of enantiomeric impurities.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The chiral HPLC method detailed in this application note provides a robust and reliable approach for the enantioselective analysis of this compound. The use of a polysaccharide-based chiral stationary phase, coupled with an optimized normal-phase mobile phase, allows for excellent separation of the stereoisomers. This method is suitable for quality control in manufacturing, as well as for research and development purposes in the pharmaceutical industry, ensuring the stereochemical integrity of this vital chiral building block.

References

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. MDPI. [Link]

  • A Practical Guide to HPLC Enantioseparations for Pharmaceutical Compounds. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Enantioselective chromatography in drug discovery. PubMed. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

  • Enantioselective Chromatography: A Key Technology to Accelerate Chiral Drug Development. ResearchGate. [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. ResearchGate. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. PubChem. [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. [Link]

  • tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. MySkinRecipes. [Link]

  • Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm. Hichrom. [Link]

  • Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. ResearchGate. [Link]

  • General method for the synthesis of high enantiomeric purity chiral epoxides. American Chemical Society. [Link]

  • Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H. ResearchGate. [Link]

  • TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE. Mol-Instincts. [Link]

  • TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE. PharmaCompass. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Daicel. [Link]

  • This compound. GSRS. [Link]

  • Preparation of epoxides: Stereochemistry. Khan Academy. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. MySkinRecipes. [Link]

  • Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide. MDPI. [Link]

Sources

Synthesis of Darunavir intermediate "tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of a Key Darunavir Intermediate

Topic: Synthesis of tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Darunavir is a second-generation HIV protease inhibitor that has proven highly effective in treating multi-drug resistant strains of the virus.[1] Central to its efficacy is its precise three-dimensional structure, which is constructed from chiral building blocks. One such critical intermediate is tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS No: 98760-08-8), a stereochemically defined epoxide.[2][3] The specific (3S, 2R) configuration of this intermediate is paramount for the subsequent steps in the total synthesis of Darunavir. This application note provides detailed protocols for two distinct and reliable synthetic routes to this key intermediate, designed for reproducibility and scalability in a research or process development setting. We will explore a diastereoselective epoxidation pathway starting from a chiral allylic alcohol and an alternative route featuring a chiral inversion via neighboring group participation. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to empower researchers in their synthetic campaigns.

Introduction: The Strategic Importance of the Chiral Epoxide

The synthesis of complex active pharmaceutical ingredients (APIs) like Darunavir is a testament to the power of asymmetric synthesis. The target molecule, tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, contains two contiguous stereocenters. Its high-energy oxirane ring serves as a potent electrophile, enabling regioselective ring-opening with various nucleophiles to build the core structure of the final drug.[4]

The challenge lies not just in forming the epoxide, but in controlling its absolute and relative stereochemistry. The two methods detailed below leverage the chirality of a common and relatively inexpensive starting material, L-phenylalanine, to achieve this goal through different strategic approaches.

  • Protocol 1 (Diastereoselective Epoxidation): This route relies on an existing stereocenter to direct the facial selectivity of an epoxidation reaction on a newly formed double bond. The inherent chirality of the molecule guides the incoming oxidant to one face of the alkene, leading to the desired diastereomer.

  • Protocol 2 (Chiral Inversion and Cyclization): This pathway begins with a precursor where the stereochemistry at one carbon is correct, while the other needs to be inverted. This is ingeniously achieved through a thionyl chloride-mediated reaction where the tert-butoxycarbonyl (Boc) protecting group participates in an intramolecular SN2 reaction, leading to the required chiral inversion before the final ring-closing to form the epoxide.[5]

Synthetic Workflow Overview

The following diagram illustrates the two divergent synthetic pathways to the target epoxide intermediate.

G cluster_0 Common Precursor Synthesis cluster_1 Protocol 1: Diastereoselective Epoxidation cluster_2 Protocol 2: Chiral Inversion & Cyclization Start N-Boc-L-phenylalanine Amino_Alcohol N-Boc-L-phenylalaninol Start->Amino_Alcohol Reduction (e.g., BH3·SMe2) Aldehyde N-Boc-L-phenylalaninal Amino_Alcohol->Aldehyde Oxidation (e.g., Dess-Martin) Diol Intermediate Diol Amino_Alcohol->Diol (Not a direct step) Leads to precursor for inversion Allylic_Alcohol Chiral Allylic Alcohol Aldehyde->Allylic_Alcohol Wittig Reaction Epoxidation Diastereoselective Epoxidation (m-CPBA) Allylic_Alcohol->Epoxidation Final_Product_1 tert-Butyl ((S)-1-((R)-oxiran-2-yl) -2-phenylethyl)carbamate Epoxidation->Final_Product_1 Chlorohydrin Cyclic Chloromethyl Oxazolidinone Intermediate Diol->Chlorohydrin SOCl2 (Neighboring Group Participation) Final_Product_2 tert-Butyl ((S)-1-((R)-oxiran-2-yl) -2-phenylethyl)carbamate Chlorohydrin->Final_Product_2 Base-mediated Cyclization G Start N-Boc-amino diol precursor Oxaz Cyclic intermediate (Boc participation) Start->Oxaz SOCl2 Chloro Chloromethyl oxazolidinone (Inversion of stereochemistry) Oxaz->Chloro Intramolecular SN2 attack Epoxide Target Epoxide Chloro->Epoxide Base (e.g., K2CO3) Ring opening & closing

Sources

Scalable synthesis of "tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of this compound. This chiral epoxide is a high-value intermediate in the pharmaceutical industry, notably serving as a critical building block for several HIV protease inhibitors, including Atazanavir and Darunavir.[1][2] The stereospecific synthesis of this molecule, which possesses two adjacent stereocenters, presents a significant chemical challenge. This document outlines a robust and scalable synthetic strategy starting from commercially available N-Boc-L-phenylalanine, focusing on the diastereoselective epoxidation of the corresponding aldehyde via the Johnson-Corey-Chaykovsky reaction. We will delve into the mechanistic underpinnings of key transformations, provide step-by-step experimental protocols, and discuss critical parameters for process optimization and scale-up.

Introduction and Strategic Overview

The target molecule, this compound (CAS No: 98737-29-2), is a cornerstone intermediate for constructing the hydroxyethylamine isostere found in many peptidomimetic drugs.[3] Its value lies in the precise arrangement of the amine, benzyl, and epoxide functionalities, which allows for subsequent regioselective ring-opening to install key pharmacophoric elements. The primary challenge in its synthesis is the simultaneous control of two stereocenters to yield the desired (1R, 2'S) diastereomer with high purity.

Our synthetic approach is designed for scalability and reproducibility, leveraging a well-established chiral pool starting material and a highly diastereoselective key transformation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target epoxide points to N-Boc-L-phenylalaninal as the immediate precursor. The crucial C-C bond of the epoxide can be formed by adding a methylene unit to the aldehyde. This disconnection highlights the Johnson-Corey-Chaykovsky reaction as an ideal candidate for the key epoxidation step. The aldehyde itself is readily accessible from the inexpensive and enantiomerically pure amino acid, N-Boc-L-phenylalanine.

G product Target Epoxide This compound intermediate1 N-Boc-L-phenylalaninal product->intermediate1  Corey-Chaykovsky  Epoxidation start_material N-Boc-L-phenylalanine intermediate1->start_material  Selective Reduction

Figure 1: Retrosynthetic pathway for the target epoxide.

Key Transformation: The Johnson-Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a powerful method for synthesizing epoxides from aldehydes or ketones by using a sulfur ylide.[4][5] Unlike phosphorus ylides used in the Wittig reaction which yield alkenes, sulfur ylides transfer a methylene group to the carbonyl carbon to form a three-membered ring.[6] For this synthesis, we utilize dimethyloxosulfonium methylide, a stable and easily handled sulfur ylide, typically generated in situ from trimethylsulfonium iodide and a strong base.[7][8]

The established mechanism involves two key steps:

  • Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a betaine intermediate.

  • Intramolecular Ring Closure: The resulting alkoxide anion performs an intramolecular SN2 displacement on the carbon bearing the sulfonium leaving group, forming the epoxide ring and liberating dimethyl sulfoxide (DMSO).[4][6]

This reaction is known for its high diastereoselectivity, typically favoring the formation of trans-epoxides from chiral α-substituted aldehydes, which is critical for obtaining the desired product in high purity.

G cluster_0 Reaction Mechanism Aldehyde N-Boc-L-phenylalaninal Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Sulfur Ylide (CH2)S+(CH3)2 Epoxide Target Epoxide Betaine->Epoxide Intramolecular SN2 DMSO DMSO

Figure 2: Simplified mechanism of the Corey-Chaykovsky epoxidation.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium hydride (NaH) is highly reactive with water and should be handled with extreme care under an inert atmosphere.

Protocol 1: Synthesis of N-Boc-L-phenylalaninal

This protocol describes the selective reduction of the N-Boc-L-phenylalanine carboxylic acid to the corresponding aldehyde.

Materials:

Reagent/Solvent M.W. Amount Moles Equiv.
N-Boc-L-phenylalanine 265.32 50.0 g 188.5 mmol 1.0
N,O-Dimethylhydroxylamine HCl 97.56 20.1 g 206.3 mmol 1.1
N-Methylmorpholine (NMM) 101.15 42.0 mL 377.0 mmol 2.0
Isobutyl chloroformate 136.58 27.0 mL 207.3 mmol 1.1
Tetrahydrofuran (THF), anhydrous - 500 mL - -
Lithium aluminum hydride (LiAlH₄) 37.95 8.6 g 226.2 mmol 1.2
Dichloromethane (DCM) - 400 mL - -
1 M HCl (aq) - 300 mL - -
Saturated NaHCO₃ (aq) - 300 mL - -
Brine - 200 mL - -

| Anhydrous MgSO₄ | - | - | - | - |

Procedure:

  • Weinreb Amide Formation:

    • To a 1 L round-bottom flask under a nitrogen atmosphere, add N-Boc-L-phenylalanine (50.0 g) and anhydrous THF (300 mL).

    • Cool the solution to -15 °C using an ice/salt bath.

    • Add N-Methylmorpholine (NMM) (21.0 mL, 1.0 equiv.) followed by the slow, dropwise addition of isobutyl chloroformate (27.0 mL), keeping the internal temperature below -10 °C.

    • Stir the resulting white slurry for 30 minutes at -15 °C.

    • In a separate flask, dissolve N,O-Dimethylhydroxylamine HCl (20.1 g) in water (50 mL) and neutralize with NMM (21.0 mL, 1.0 equiv.). Extract this aqueous solution with DCM (2 x 100 mL). Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the free base as an oil. Dissolve the oil in anhydrous THF (100 mL).

    • Add the N,O-dimethylhydroxylamine/THF solution to the reaction mixture at -15 °C. Allow the reaction to warm to room temperature and stir overnight.

    • Filter off the NMM·HCl salt and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (400 mL), wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the Weinreb amide as a crude oil.

  • Reduction to Aldehyde:

    • Dissolve the crude Weinreb amide in anhydrous THF (200 mL) in a 1 L flask under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add solid lithium aluminum hydride (8.6 g) in portions, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the sequential, dropwise addition of water (8.6 mL), 15% NaOH (aq) (8.6 mL), and finally water (25.8 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour, resulting in a granular white precipitate.

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Concentrate the combined filtrate to afford N-Boc-L-phenylalaninal as a white solid or viscous oil. This material is often used in the next step without further purification.

    • Expected Yield: 85-95% over two steps.

Protocol 2: Epoxidation to Yield the Target Compound

Materials:

Reagent/Solvent M.W. Amount Moles Equiv.
Trimethylsulfonium iodide 204.09 38.5 g 188.5 mmol 1.1
Sodium hydride (60% in oil) 40.00 7.5 g 188.5 mmol 1.1
Dimethyl sulfoxide (DMSO), anhydrous - 250 mL - -
Tetrahydrofuran (THF), anhydrous - 250 mL - -
N-Boc-L-phenylalaninal (from Protocol 1) 249.32 42.5 g 170.5 mmol 1.0
Saturated NH₄Cl (aq) - 500 mL - -
Ethyl Acetate - 800 mL - -
Water - 500 mL - -

| Brine | - | 300 mL | - | - |

Procedure:

  • Ylide Formation:

    • To a 1 L flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (7.5 g). Wash the NaH with anhydrous hexanes (3 x 30 mL) to remove the mineral oil, decanting the hexanes carefully each time.

    • Add anhydrous DMSO (250 mL) and stir the suspension.

    • Add solid trimethylsulfonium iodide (38.5 g) portion-wise over 30 minutes. The mixture will warm slightly and hydrogen gas will evolve (ensure adequate ventilation and no ignition sources).

    • Stir the resulting milky suspension at room temperature for 1 hour until gas evolution ceases. The ylide has now been formed.

  • Epoxidation Reaction:

    • Cool the ylide suspension to 0 °C.

    • Dissolve the crude N-Boc-L-phenylalaninal (42.5 g) in anhydrous THF (250 mL) and add it dropwise to the ylide suspension over 1 hour, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to 0 °C and slowly pour the mixture into a beaker containing ice-cold saturated NH₄Cl solution (500 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

    • Combine the organic layers and wash with water (2 x 250 mL) and then brine (300 mL) to remove residual DMSO.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid/oil.

    • For scalable purification, recrystallization is preferred over chromatography. Dissolve the crude product in a minimal amount of hot isopropanol or ethyl acetate and allow it to cool slowly after adding hexanes as an anti-solvent.

    • Filter the resulting crystals, wash with cold hexanes, and dry in vacuo to yield this compound as a white crystalline solid.

    • Expected Yield: 70-85%.

    • Diastereomeric Ratio: Typically >95:5 in favor of the desired trans product.

Analytical Characterization

The identity, purity, and stereochemistry of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Characteristic peaks are expected for the Boc group (~1.4 ppm, 9H, s), the benzylic and backbone protons (~2.7-3.1 ppm), the epoxide protons (~2.5-2.8 ppm), and the aromatic protons (~7.2-7.4 ppm). The coupling constants between the protons on the epoxide ring and the adjacent C-H can help confirm the trans stereochemistry.

  • Mass Spectrometry (MS): ESI-MS should show the [M+Na]⁺ ion corresponding to the molecular weight of 263.34 g/mol .[1][9][10][11]

  • HPLC/Chiral HPLC: Purity should be assessed by reverse-phase HPLC.[12] The diastereomeric and enantiomeric purity should be confirmed using a suitable chiral column (e.g., Chiralcel OD-H or similar).

Scalability and Process Optimization Insights

  • Base Selection: While NaH is effective, potassium tert-butoxide (KOtBu) can also be used and may offer better solubility and reactivity profiles in THF/DMSO mixtures, potentially reducing reaction times.[7]

  • Solvent System: The use of a mixed DMSO/THF solvent system is crucial. DMSO is necessary for ylide formation and stability, while THF helps maintain fluidity and control viscosity at lower temperatures.

  • Temperature Control: Maintaining low temperatures during ylide formation (if using a less stable ylide) and aldehyde addition is critical to minimize side reactions and ensure high diastereoselectivity.

  • Purification Strategy: The ability to purify the final product via crystallization is a major advantage for large-scale production, avoiding the cost and solvent waste associated with column chromatography. Optimization of the crystallization solvent system (e.g., ethyl acetate/heptane, isopropanol/water) is a key development activity.

  • Telescoping: The process of using the crude aldehyde from the first step directly in the epoxidation reaction (a "telescoped" process) is highly advantageous at scale as it avoids an intermediate isolation and purification step, saving time and resources.[13]

Conclusion

This application note details a reliable and scalable synthetic route to the pharmaceutically important intermediate, this compound. The strategy relies on the use of an inexpensive chiral starting material and a highly diastereoselective Johnson-Corey-Chaykovsky reaction. The provided protocols and optimization insights offer a solid foundation for researchers and process chemists in the drug development field to produce this key building block with high yield and stereochemical fidelity.

References

  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Stable" Ylids. Journal of the American Chemical Society, 83(2), 417-423.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Darzens, G. (1904). Condensation of ketones or aldehydes with α-haloesters. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 139, 1214-1217.
  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Darzens Epoxide Synthesis. Retrieved from [Link]

  • J&K Scientific. (n.d.). Darzens Condensation. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, February 13). Darzens reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Chan, T. H., & Ong, B. S. (1980). Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. Journal of the American Chemical Society, 102(22), 6986-6988.
  • Pator, J. L. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Current Organic Synthesis, 7(4), 331-356.
  • Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • Reddy, K. R., et al. (2013).
  • Mapp, A. K., & Heathcock, C. H. (1998). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Accounts of Chemical Research, 31(8), 477-486.
  • SIELC Technologies. (2018, May 16). tert-Butyl carbamate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Ghosh, A. K., et al. (2007). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 40(1), 21-31.
  • Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 19(2), 2469-2485.
  • MDPI. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • PharmaCompass. (n.d.). TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE. Retrieved from [Link]

  • Chem-Impex. (n.d.). threo-N-Boc-L-phenylalanine epoxide. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - ...).
  • Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)
  • J&K Scientific. (n.d.). threo-N-Boc-L-phenylalanine epoxide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). rel-tert-Butyl ((R)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved from [Link]

  • Reider, P. J., et al. (1997). Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. The Journal of Organic Chemistry, 62(8), 2248-2251.
  • PrepChem.com. (n.d.). Synthesis of Boc-phenylalanine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS No. 98760-08-8). This molecule is a critical chiral building block in medicinal chemistry, notably in the development of protease inhibitors and other complex active pharmaceutical ingredients (APIs) where precise stereochemical control is paramount.[1][2]

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the practical challenges encountered in the laboratory. We will delve into the causality behind common synthetic failures and provide validated protocols to ensure the integrity and success of your experiments.

Core Synthesis Strategies & Key Control Points

The synthesis of this specific diastereomer typically proceeds via one of two major pathways: diastereoselective epoxidation of a chiral allylic precursor or intramolecular cyclization of a corresponding halohydrin. Both routes require stringent control over stereochemistry.

Synthesis_Routes cluster_0 Route A: Diastereoselective Epoxidation cluster_1 Route B: Intramolecular Cyclization A_Start Boc-(R)-phenylalaninal (or equivalent) A_Mid Allylic Alcohol Precursor tert-Butyl ((R)-1-vinyl-2-phenylethyl)carbamate A_Start->A_Mid Wittig Olefination A_End Target Epoxide (1) A_Mid->A_End Sharpless Epoxidation or equivalent compound Target Compound (1) tert-Butyl ((R)-1-((S)-oxiran-2-yl) -2-phenylethyl)carbamate B_Start Boc-(R)-phenylalaninol B_Mid Halohydrin Intermediate (e.g., chlorohydrin) B_Start->B_Mid Stereocontrolled Addition/Substitution B_End Target Epoxide (1) B_Mid->B_End Base-mediated Ring Closure (SN2)

Caption: Common synthetic pathways to the target chiral epoxide.

Section 1: Troubleshooting Diastereoselectivity and Enantiomeric Purity

Achieving the correct (R,S) stereochemistry is the most critical and challenging aspect of this synthesis. Contamination with the (R,R), (S,S), or (S,R) diastereomers is a common failure mode.

Q1: My final product analysis (Chiral HPLC/NMR) shows a mixture of diastereomers. What are the most likely causes?

Answer: The presence of undesired diastereomers points to a lack of stereochemical control during the C-O bond formation of the epoxide ring. The root cause depends heavily on your chosen synthetic route.

For Route A (Diastereoselective Epoxidation): If you are using a Sharpless Asymmetric Epoxidation or a related substrate-directed epoxidation, poor diastereoselectivity is almost always linked to the catalyst system or reaction conditions.[3][4]

  • Catalyst Integrity: The titanium(IV) isopropoxide catalyst is extremely sensitive to moisture.[3] Hydrolysis leads to inactive, achiral titanium oxide species that catalyze a non-selective background reaction, eroding diastereoselectivity.

    • Solution: Always use freshly opened, high-purity Ti(Oi-Pr)₄ or distill it immediately before use. Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen) in flame-dried glassware.

  • Incorrect Chiral Ligand: The Sharpless epoxidation relies on diethyl tartrate (DET) as the chiral ligand. Using (+)-DET (D-(-)-diethyl tartrate) directs oxygen delivery to one face of the alkene, while (-)-DET (L-(+)-diethyl tartrate) directs it to the opposite face. For your specific target, the literature must be consulted to ensure the correct tartrate enantiomer is used to achieve the desired (S) configuration at the new epoxide center relative to the existing (R) center on the backbone.

  • Temperature Control: The optimal temperature for most Sharpless epoxidations is between -20 °C and -30 °C. Higher temperatures can significantly decrease the enantioselectivity of the chiral catalyst, allowing the non-selective background reaction to compete more effectively.[5]

  • Allylic Strain & Substrate Conformation: The diastereoselectivity in the epoxidation of chiral allylic alcohols is governed by a synergistic interplay between the chiral catalyst and the inherent conformational preferences of the substrate (allylic strain).[6][7][8] The directing effect of the substrate's existing stereocenter must align with the facial selectivity imposed by the catalyst. Any impurity in the allylic alcohol precursor will directly translate to impurities in the final product.

For Route B (Intramolecular Cyclization): This route relies on a classic intramolecular S(_N)2 reaction. The stereochemistry is set in the halohydrin precursor.

  • Purity of Halohydrin Precursor: The diastereomeric purity of your final product can be no better than that of your starting halohydrin. Ensure this intermediate is purified and its stereochemistry is rigorously confirmed before proceeding.

  • Loss of Stereointegrity: If the reaction conditions are not carefully controlled, side reactions can scramble the stereocenters. For example, conditions that favor an S(_N)1 mechanism (e.g., protic solvents, elevated temperatures) at the carbon bearing the leaving group can lead to racemization.

  • Neighboring Group Participation: A sophisticated method for this synthesis involves an inversion of stereochemistry mediated by thionyl chloride, where the Boc-group itself participates in the reaction.[9] If this reaction is incomplete or if side reactions occur, a mixture of diastereomers can result. The key is the formation of a temporary oxazolidinone intermediate which dictates the stereochemical outcome.[9]

Troubleshooting_Diastereoselectivity start Poor Diastereoselectivity Detected route_check Which Synthetic Route? start->route_check epox Route A: Epoxidation route_check->epox Epoxidation cycl Route B: Cyclization route_check->cycl Cyclization cat_issue Check Catalyst System: 1. Ti(Oi-Pr)₄ quality (moisture?) 2. Correct DET enantiomer? 3. Anhydrous conditions? epox->cat_issue precursor_B_issue Confirm Purity of Halohydrin Precursor cycl->precursor_B_issue temp_issue Verify Temperature Control (is it ≤ -20 °C?) cat_issue->temp_issue precursor_A_issue Confirm Purity of Allylic Alcohol Precursor temp_issue->precursor_A_issue cond_issue Review Cyclization Conditions (Avoid SN1-favoring conditions) precursor_B_issue->cond_issue ngp_issue If using NGP route: Verify intermediate formation and complete inversion cond_issue->ngp_issue

Caption: Decision workflow for diagnosing poor diastereoselectivity.

Section 2: Addressing Low Yield and Incomplete Reactions

Q2: My reaction has stalled with significant starting material remaining, or the isolated yield is disappointingly low. What should I investigate?

Answer: Low yield or incomplete conversion can be traced back to reagent stoichiometry/activity, reaction conditions, or competing side reactions that consume your material.

Key Areas for Investigation:

  • Reagent Quality & Stoichiometry:

    • Oxidant (for Epoxidation): tert-Butyl hydroperoxide (TBHP) can decompose upon storage. It is crucial to use a freshly purchased bottle or titrate an older solution to determine its exact concentration before use. Using degraded TBHP is a primary cause of incomplete conversion.

    • Base (for Cyclization): Ensure the base (e.g., NaH, K₂CO₃, KOH) is not old or deactivated by atmospheric moisture and CO₂. Use a fresh bottle and handle it appropriately.

    • Boc-Anhydride (for Protection Step): If you are preparing the precursor, ensure the Boc₂O is of high quality. The Boc-protection of weakly nucleophilic amines can be slow; using an alcoholic co-solvent can significantly accelerate this step.[10]

  • Reaction Conditions:

    • Temperature: While low temperatures are critical for selectivity in epoxidation, they also slow the reaction rate. If conversion is low, ensure the reaction is allowed to run for a sufficient duration (monitoring by TLC/LC-MS is essential). For cyclization, the temperature must be high enough to promote the S(_N)2 reaction but not so high as to cause decomposition or elimination side reactions.

    • Solvent: Solvents must be rigorously anhydrous, especially for moisture-sensitive reagents like Ti(Oi-Pr)₄ or NaH.

  • Competing Side Reactions:

    • Epoxide Ring-Opening: The desired epoxide product is susceptible to nucleophilic ring-opening, especially under acidic conditions.[11][12][13][14] If your reaction workup involves an acidic wash, it must be performed quickly and at low temperatures to prevent hydrolysis of the epoxide to the corresponding diol. The Boc protecting group itself is acid-labile and can be cleaved by strong acids, exposing the amine which can then catalyze decomposition.[15][16]

    • Elimination: In Route B, if the base is too strong or sterically hindered, it may favor E2 elimination of the halohydrin to form an allylic alcohol instead of the desired S(_N)2 cyclization.

ParameterRecommended SpecificationRationale for Low Yield if Deviated
Ti(Oi-Pr)₄ Purity ≥98%, freshly opened or distilledMoisture leads to inactive catalyst, causing no reaction.[3]
TBHP Concentration Use solution in decane/toluene; titrate if >1 month oldDecomposed oxidant is a limiting reagent, leading to incomplete conversion.
Reaction Atmosphere Inert (Argon or dry N₂)O₂ and H₂O can deactivate catalysts and reagents.
Workup pH Neutral or slightly basicAcidic conditions can cleave the Boc group and open the epoxide ring.[12][17]
Storage of Product 2-8°C, protected from light and acidThe epoxide is a strained ring and can degrade over time.[1]

Section 3: Purification and Analytical Characterization

Q3: I am struggling with the purification of the final epoxide. What are the best practices and what impurities should I be looking for?

Answer: Purification requires a method that can separate the target diastereomer from structurally similar impurities without causing product degradation.

  • Purification Method: Flash column chromatography on silica gel is the standard method.

    • Solvent System: A gradient of ethyl acetate in hexanes or heptane is typically effective. Start with a low polarity (e.g., 5-10% EtOAc) and gradually increase polarity to elute your product.

    • Caution: Silica gel is slightly acidic and can cause partial decomposition of the epoxide on the column if the residence time is too long. To mitigate this, you can either use deactivated (neutral) silica or add a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5%) to your eluent.

  • Common Impurities to Monitor:

    • Starting Material: Unreacted allylic alcohol or halohydrin.

    • Diastereomeric Epoxide: This is often the most difficult impurity to remove. Careful chromatography with a shallow gradient may be required.

    • Ring-Opened Diol: Formed during an acidic workup or on the silica column. This is significantly more polar than the epoxide and will elute much later.

    • Carbonyl Compounds: Over-oxidation or side reactions can sometimes produce aldehyde or ketone impurities.[18]

Q4: How can I definitively confirm the stereochemistry and purity of my final product?

Answer: A combination of analytical techniques is required for full characterization.

  • Chiral Chromatography (HPLC or GC): This is the gold standard for determining both diastereomeric and enantiomeric purity.[19][20] You must develop a method capable of separating all four possible stereoisomers. Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) are often effective for this class of compounds.[21]

  • NMR Spectroscopy (¹H, ¹³C, COSY, NOESY):

    • ¹H NMR: Provides confirmation of the overall structure. Pay close attention to the coupling constants (J-values) between the protons on the epoxide ring and the adjacent proton on the backbone (CH -N). These values are stereochemically dependent and can help differentiate diastereomers.

    • NOESY: Can be used to establish the relative stereochemistry by observing through-space correlations between protons.

  • Mass Spectrometry: Confirms the correct molecular weight (263.33 g/mol for C₁₅H₂₁NO₃).[1][22]

Typical Analytical Protocol:

Analytical_Workflow cluster_confirm Structure & Purity Confirmation start Crude Product tlc TLC / Crude LC-MS (Assess Conversion & Major Byproducts) start->tlc purify Flash Column Chromatography (Monitor by TLC) tlc->purify fractions Combine Pure Fractions purify->fractions nmr ¹H and ¹³C NMR (Confirm Structure) fractions->nmr ms Mass Spectrometry (Confirm MW = 263.34) nmr->ms chiral_hplc Chiral HPLC (Determine Diastereomeric Ratio & Enantiomeric Excess) ms->chiral_hplc final Final Product (Structure & Purity Confirmed) chiral_hplc->final

Caption: A validated workflow for product purification and analysis.

References

  • Adam, W., Golsch, D., Görth, F. C., & Saha-Möller, C. R. (1996). Diastereoselective Epoxidation of Chiral Allylic Alcohols Catalyzed by Manganese(salen) and Iron(porphyrin) Complexes. Inorganic Chemistry, 35(25), 7243–7249.
  • BenchChem. (n.d.). Troubleshooting low enantioselectivity in Sharpless epoxidation.
  • Adam, W., Corma, A., García, H., & Weichold, O. (1998). Diastereoselective Catalytic Epoxidation of Chiral Allylic Alcohols by the TS-1 and Ti-β Zeolites: Evidence for a Hydrogen-Bonded, Peroxy-Type Loaded Complex as Oxidizing Species. The Journal of Organic Chemistry, 63(12), 3936–3940.
  • Wang, X., et al. (2012). Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-Involved Neighboring Group Participation.
  • Adam, W., Golsch, D., Görth, F. C., & Saha-Möller, C. R. (1996). Regio- and Diastereoselective Epoxidation of Chiral Allylic Alcohols Catalyzed by Manganese(salen) and Iron(porphyrin) Complexes. Journal of the American Chemical Society, 118(46), 11542–11549.
  • Adam, W., Alsters, P. L., Neumann, R., Saha-Möller, C. R., Sloboda-Rozner, D., & Zhang, R. (2003). A highly chemoselective, diastereoselective, and regioselective epoxidation of chiral allylic alcohols with hydrogen peroxide, catalyzed by sandwich-type polyoxometalates: enhancement of reactivity and control of selectivity by the hydroxy group through metal-alcoholate bonding. The Journal of Organic Chemistry, 68(5), 1721–1728.
  • Standfuss, S., et al. (2011). syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide.
  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis.
  • Weems, H. B., Mushtaq, M., & Yang, S. K. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328–338.
  • MySkinRecipes. (n.d.). tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate.
  • Pětrošová, N., et al. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase.
  • Klivon. (n.d.). tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)-2-phenylethyl]carbamate.
  • ChemBK. (2024). tert-butyl (1-oxiran-2-yl-2-phenylethyl)carbamate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. PubChem Compound Summary for CID 4571240.
  • PharmaCompass. (n.d.). TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Pearson. (n.d.). Sharpless Epoxidation Explained.
  • Bel-Odot, D., et al. (2009). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes.
  • Kleemann, A., et al. (1983). Process for the purification of epoxides. U.S.
  • All 'Bout Chemistry. (2020, August 20). Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems. YouTube.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
  • Chemmunity. (2023, October 4).
  • BenchChem. (n.d.). A Comparative Guide to Chiral Epoxide Synthesis: Beyond Asymmetric Epoxidation.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Echemi. (2022). tert-Butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate.
  • Li, A., & Porco, J. A. (2018). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 118(16), 7483-7538.
  • Kumar, S., et al. (2020). Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. ACS Omega, 5(30), 18881-18888.
  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation.
  • OpenStax. (2023). Reactions of Epoxides: Ring-Opening. In Organic Chemistry.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • LibreTexts Chemistry. (2023). 18.5: Reactions of Epoxides - Ring-opening.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7934-7952.
  • Lumen Learning. (n.d.). 9.6. Epoxide reactions. In Organic Chemistry 1: An open textbook.
  • CN102020589B. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 163.
  • OpenOChem Learn. (n.d.). Measuring Chiral Purity.
  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1603-1622.
  • Li, A., & Porco, J. A. (2018). Vinyl Epoxides in Organic Synthesis. Request PDF.
  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • The Organic Chemistry Tutor. (2020, October 26). epoxides practice problems. YouTube.
  • Chemistry Steps. (n.d.). Reactions of Epoxides Practice Problems.

Sources

Technical Support Center: Optimizing Reaction Conditions for Epoxide Opening of Boc-Protected Oxiranes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced chemistry of Boc-protected oxirane ring-opening reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing chiral β-amino alcohols and other valuable intermediates from these substrates. As experienced chemists know, while the epoxide opening is a cornerstone of organic synthesis, the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group introduces specific challenges and considerations that demand a tailored approach.

This resource provides in-depth, field-tested insights in a direct question-and-answer format. We will dissect common experimental hurdles, explain the underlying chemical principles, and offer robust, actionable protocols to enhance the efficiency, regioselectivity, and overall success of your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the epoxide opening of Boc-protected oxiranes.

Issue 1: Low Yield or Incomplete Conversion

Symptom: Your reaction stalls, leaving a significant amount of unreacted Boc-protected oxirane, as observed by TLC or LC-MS analysis.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity: The chosen nucleophile may be too weak to open the epoxide ring efficiently under the applied conditions.

    • Solution: If using a neutral nucleophile like an amine or alcohol, consider converting it to its more nucleophilic conjugate base using a non-interfering base (e.g., NaH, KHMDS). For amine nucleophiles, ensure the reaction is not proceeding under acidic conditions that would protonate the amine, rendering it non-nucleophilic.

  • Steric Hindrance: Significant steric bulk around the epoxide ring or on the nucleophile can dramatically slow down the reaction rate.[1][2]

    • Solution: Increase the reaction temperature to provide the necessary activation energy. Be mindful that excessive heat can lead to side reactions or degradation of the Boc group if any acidic species are present. Alternatively, employing a less sterically hindered nucleophile or a smaller solvent molecule that can better solvate the transition state may be beneficial.

  • Inadequate Epoxide Activation: Under neutral or basic conditions, the epoxide oxygen is a poor leaving group.

    • Solution: The introduction of a Lewis acid catalyst can significantly accelerate the reaction by coordinating to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[3][4] Common Lewis acids include Mg(ClO₄)₂, LiClO₄, and Yb(OTf)₃.[5] However, care must be taken as strong Lewis acids can promote Boc deprotection. Screen for a mild Lewis acid and use catalytic amounts.

  • Solvent Mismatch: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state.

    • Solution: For reactions involving charged nucleophiles, polar aprotic solvents like DMF or DMSO are often effective. For some systems, polar protic solvents or even mixed aqueous systems can accelerate the reaction.[6] A solvent screen is often a worthwhile optimization step.

Issue 2: Poor Regioselectivity

Symptom: You obtain a mixture of two regioisomers, where the nucleophile has attacked both the more and less substituted carbons of the epoxide.

Possible Causes & Solutions:

  • Ambiguous Reaction Conditions: The regioselectivity of epoxide opening is highly dependent on the reaction conditions—acidic or basic/neutral.[1][7][8][9] Conditions that are not definitively one or the other can lead to mixtures.

    • Under Basic/Neutral Conditions (SN2 Pathway): Strong, anionic nucleophiles will preferentially attack the sterically less hindered carbon atom.[2][10] To favor this outcome, ensure your reaction conditions are free from acidic contaminants. The use of strong, non-basic nucleophiles (e.g., azide, cyanide) or strong bases (e.g., Grignard reagents) typically yields high regioselectivity for the less substituted carbon.[7][10]

    • Under Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, respectively.[11] The nucleophilic attack then occurs at the carbon atom that can best stabilize a partial positive charge, which is typically the more substituted or benzylic carbon.[7][11][12] To favor this isomer, use a protic acid catalyst (e.g., catalytic H₂SO₄) or a Lewis acid, and a weaker nucleophile (e.g., water, alcohol).

Data Presentation: Controlling Regioselectivity

Condition Mechanism Site of Attack Typical Reagents Product
Basic/NeutralSN2Less substituted carbonNaN₃, R-MgBr, LiAlH₄, AminesKinetic Product
AcidicSN1-likeMore substituted carbonH₂O/H⁺, ROH/H⁺, Lewis AcidsThermodynamic Product
Issue 3: Unintended Deprotection of the Boc Group

Symptom: Your product analysis (e.g., LC-MS, NMR) shows the presence of the free amine, indicating loss of the Boc protecting group.

Possible Causes & Solutions:

  • Acidic Conditions: The Boc group is notoriously labile under acidic conditions.[][14]

    • Solution: If your desired regioselectivity requires acidic catalysis, use the mildest acid possible and at catalytic quantities. Monitor the reaction carefully and quench it as soon as the starting material is consumed. Alternatively, consider fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents, which can promote electrophilic activation of the epoxide without the need for strong Brønsted or Lewis acids.[15][16]

  • Strong Lewis Acids: Many Lewis acids used to activate epoxides are strong enough to cleave the Boc group.

    • Solution: Screen for milder Lewis acids. For instance, ZnCl₂ might be too harsh, while Mg(ClO₄)₂ or Sc(OTf)₃ at low loadings might be more compatible. Perform the reaction at lower temperatures to minimize the rate of deprotection.

  • Work-up Procedure: The aqueous work-up can inadvertently become acidic.

    • Solution: Ensure any acidic catalysts are neutralized with a mild base (e.g., NaHCO₃ solution) before extraction. Avoid using strong acids for pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Boc-protected oxiranes?

A1: Boc-protected oxiranes are generally stable compounds that can be stored for extended periods under appropriate conditions.[17][18] As with most epoxides, they are sensitive to both strong acids and bases. The Boc group itself is stable to basic and nucleophilic conditions but labile to acid.[][19] For long-term storage, it is recommended to keep them in a cool, dry, and dark environment.[17]

Q2: Can I use Grignard reagents with Boc-protected oxiranes?

A2: Yes, Grignard reagents are effective for opening Boc-protected epoxides. They are strong nucleophiles and will attack the less substituted carbon in an SN2 fashion.[10] The Boc group is stable under these basic conditions. A subsequent aqueous work-up (typically with a mild acid like ammonium chloride solution) is required to protonate the resulting alkoxide.

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent can significantly impact reaction rate and selectivity.[6][20][21][22]

  • Polar Aprotic Solvents (DMF, DMSO, THF): These are good general-purpose solvents, especially for reactions involving anionic nucleophiles.

  • Polar Protic Solvents (Alcohols, Water): These can serve as both the solvent and the nucleophile. In some cases, mixed solvent systems like DMF/H₂O have been shown to be highly effective, even without a catalyst.[6]

  • Fluorinated Alcohols (TFE, HFIP): These solvents are excellent at activating epoxides towards nucleophilic attack through hydrogen bonding, often precluding the need for a Lewis acid catalyst.[15][16] This can be particularly advantageous when working with acid-sensitive substrates like Boc-protected compounds.

Q4: My nucleophile is an amine. How can I avoid the formation of a di-alkylation product?

A4: The initial product of the reaction between an amine and an epoxide is a β-amino alcohol. This product still contains a secondary amine, which can potentially react with another molecule of the epoxide. To minimize this, use a slight excess of the amine nucleophile relative to the epoxide. This statistical adjustment will favor the mono-alkylation product. Running the reaction at a lower concentration can also disfavor the bimolecular side reaction.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Lewis Acid-Catalyzed Opening with an Amine Nucleophile

This protocol describes a general method for the regioselective opening of a Boc-protected terminal oxirane at the more substituted carbon.

  • Preparation: To a solution of the Boc-protected oxirane (1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂, MeCN) under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.1-1.5 equiv).

  • Catalyst Addition: Cool the mixture to 0 °C and add a mild Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield or Incomplete Conversion Cause1 Insufficient Nucleophilicity? Start->Cause1 Cause2 Steric Hindrance? Start->Cause2 Cause3 Inadequate Epoxide Activation? Start->Cause3 Cause4 Solvent Mismatch? Start->Cause4 Sol1 Use stronger nucleophile or add a base. Cause1->Sol1 Yes Sol2 Increase temperature or use smaller nucleophile. Cause2->Sol2 Yes Sol3 Add catalytic mild Lewis Acid. Cause3->Sol3 Yes Sol4 Perform solvent screen (e.g., DMF, HFIP). Cause4->Sol4 Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Diagram: Regioselectivity Control Pathways

Regioselectivity Substrate Boc-Protected Asymmetric Oxirane Acid_Cond Acidic Conditions (H⁺ or Lewis Acid) Substrate->Acid_Cond Base_Cond Basic/Neutral Conditions (Strong Nucleophile) Substrate->Base_Cond SN1_TS SN1-like Transition State (Carbocationic Character) Acid_Cond->SN1_TS Protonation/ Coordination SN2_TS SN2 Transition State Base_Cond->SN2_TS Direct Attack Product_More Product: Attack at More Substituted Carbon SN1_TS->Product_More Nucleophilic Attack Product_Less Product: Attack at Less Substituted Carbon SN2_TS->Product_Less Nucleophilic Attack

Sources

Side reactions in the synthesis of Darunavir from "tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Side Reactions in the Epoxide Ring-Opening Step

Welcome to the technical support guide for the synthesis of Darunavir intermediates. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice for researchers encountering common side reactions during the critical epoxide ring-opening stage, starting from tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate. Our goal is to equip you with the mechanistic understanding and practical protocols needed to optimize your synthesis for yield and purity.

Core Reaction Pathway: Epoxide Ring-Opening

The central reaction involves the nucleophilic attack of isobutylamine on the Boc-protected epoxide. This step is crucial as it establishes one of the key stereocenters and introduces the isobutyl side chain of the final Darunavir molecule. The desired outcome is the formation of tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate via a highly regioselective and stereospecific SN2 reaction.

Darunavir Synthesis Core Reaction Start tert-Butyl ((R)-1-((S)-oxiran-2-yl) -2-phenylethyl)carbamate Product Desired Product tert-Butyl ((2S,3R)-3-hydroxy-4- (isobutylamino)-1-phenylbutan-2-yl)carbamate Start->Product EtOH, 80-85 °C Amine Isobutylamine Amine->Product

Caption: The desired SN2 ring-opening reaction pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, providing explanations of the underlying chemistry and actionable solutions.

Problem 1: Formation of a Regioisomeric Impurity

Q: My post-reaction analysis (HPLC/NMR) shows a significant isomeric byproduct that is difficult to separate from my desired product. What is this impurity and how can I prevent its formation?

A: This is the most common side reaction and the impurity is almost certainly the regioisomer, tert-Butyl ((2S,3S)-4-(isobutylamino)-2-hydroxy-1-phenylbutan-2-yl)carbamate. Its formation arises from a competing SN2 attack at the more sterically hindered carbon of the epoxide ring.

The Chemistry Behind the Problem:

The epoxide ring has two electrophilic carbons. Under neutral or basic conditions, the nucleophilic attack is primarily governed by sterics.

  • Desired Pathway (Attack at C1): Isobutylamine attacks the less hindered, terminal carbon (C1) of the oxirane ring, leading to the desired (2R,3S) amino alcohol. This is the kinetically favored product.

  • Side Reaction (Attack at C2): A smaller fraction of the isobutylamine may attack the more sterically hindered C2 carbon (adjacent to the phenylmethyl group). This leads to the formation of the undesired (2S,3S) regioisomer.

Regioisomer Formation cluster_reactants Reactants Start Boc-Protected Epoxide Desired Desired Regioisomer (Attack at C1) Start->Desired Major Pathway (Less Hindered) Undesired Undesired Regioisomer (Attack at C2) Start->Undesired Minor Pathway (More Hindered) Amine Isobutylamine Amine->Desired Amine->Undesired

Caption: Competing pathways for nucleophilic ring-opening.

Troubleshooting & Optimization Protocol:

While completely eliminating the minor pathway is difficult, its formation can be minimized by carefully controlling reaction conditions to favor the kinetic product.

  • Solvent Choice: Protic solvents like ethanol (EtOH) or isopropanol (IPA) are preferred as they can hydrogen-bond with the epoxide oxygen, facilitating ring-opening without significantly altering the regioselectivity determined by sterics.[1][2][3]

  • Temperature Control: Perform the reaction at a moderately elevated temperature (e.g., 80-85 °C).[1][2] Excessively high temperatures can sometimes provide enough energy to overcome the kinetic barrier for the undesired pathway, leading to a higher percentage of the regioisomer.

  • Molar Ratio: While not directly impacting regioselectivity, using the correct excess of isobutylamine ensures the primary reaction is with the intended nucleophile. See Problem 2 for details.

ParameterRecommendationRationale
Solvent Ethanol (EtOH)Protic solvent stabilizes the transition state. Widely cited for this reaction.[1][2]
Temperature 80-85 °CProvides sufficient energy for the reaction while minimizing the undesired pathway.[1][2]
Reaction Time ~3-5 hoursMonitor by TLC/LC-MS for completion to avoid side reactions from prolonged heating.[1][2]
Problem 2: High Molecular Weight Impurities Detected

Q: My LC-MS analysis indicates the presence of a dimer or other high molecular weight species. What causes this and how can it be avoided?

A: This issue typically arises from a secondary reaction where the newly formed amino alcohol product acts as a nucleophile, attacking another molecule of the starting epoxide. This can be effectively suppressed by adjusting the stoichiometry of your reactants.

The Chemistry Behind the Problem:

Once the desired amino alcohol is formed, its secondary amine and hydroxyl groups are both nucleophilic. The secondary amine can compete with isobutylamine to open another epoxide molecule, leading to a dimer impurity.

Troubleshooting & Optimization Protocol:

The solution is to ensure that isobutylamine is the overwhelmingly dominant nucleophile present in the reaction mixture.

  • Increase Molar Excess of Isobutylamine: The most effective strategy is to use a significant molar excess of isobutylamine relative to the epoxide. While a 1:1 ratio is stoichiometric, using a 2-5 fold excess is common practice. Some procedures even use isobutylamine as the solvent to maximize its concentration and drive the desired reaction.[3][4]

  • Controlled Addition: In large-scale reactions, consider the slow addition of the epoxide to a solution of isobutylamine. This maintains a high concentration of the primary amine nucleophile throughout the reaction.

Problem 3: Incomplete Reaction and Residual Starting Material

Q: My reaction stalls, leaving a significant amount of unreacted this compound. How can I drive the reaction to completion?

A: Incomplete conversion is usually a matter of suboptimal reaction conditions (temperature, time) or insufficient reagent.

Troubleshooting & Optimization Protocol:

  • Verify Temperature: Ensure the internal reaction temperature reaches the target of 80-85 °C. A reaction vessel heated externally may have a lower internal temperature.

  • Extend Reaction Time: If the temperature is correct, the reaction may simply need more time. Monitor the reaction progress every hour using a suitable method (e.g., TLC) after the initial 3 hours.

  • Ensure Reagent Purity and Quantity: Verify the purity of the isobutylamine. Impurities or inaccurate quantification can lead to a lower effective concentration. As mentioned, using a clear excess is recommended.[4]

General Troubleshooting Workflow

When encountering an unexpected result, a systematic approach is key. Use the following workflow to diagnose and resolve the issue.

Troubleshooting Workflow Start Experiment Complete Analyze Analyze Crude Product (HPLC, LC-MS, NMR) Start->Analyze CheckPurity Is Purity >95%? Analyze->CheckPurity Success Proceed to Next Step CheckPurity->Success Yes Identify Identify Impurity Structure CheckPurity->Identify No Isomer Regioisomer? Identify->Isomer Dimer Dimer / HMW? Isomer->Dimer No SolveIsomer Optimize Temp & Solvent (FAQ 1) Isomer->SolveIsomer Yes Unreacted Unreacted SM? Dimer->Unreacted No SolveDimer Increase Amine Excess (FAQ 2) Dimer->SolveDimer Yes SolveUnreacted Increase Temp/Time (FAQ 3) Unreacted->SolveUnreacted Yes Other Consult Literature for Novel Impurities Unreacted->Other No SolveIsomer->Analyze SolveDimer->Analyze SolveUnreacted->Analyze

Sources

Technical Support Center: Synthesis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, a critical step in the preparation of various pharmaceutical agents, including protease inhibitors.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions grounded in established chemical principles.

Low Diastereoselectivity in Epoxidation of the Allylic Amine Precursor

Question: I am performing an epoxidation on the N-Boc protected allylic amine precursor, but I'm observing a low diastereomeric ratio (dr). What are the potential causes and how can I improve the selectivity for the desired (R,S)-epoxide?

Answer: Achieving high diastereoselectivity in the epoxidation of chiral allylic amines is a common challenge. The stereochemical outcome is influenced by the directing effect of the neighboring carbamate group and the choice of oxidant and reaction conditions.

Potential Causes and Solutions:

  • Inadequate Directing Group Effect: The Boc-protected amine can direct the epoxidizing agent to one face of the alkene through hydrogen bonding or steric hindrance.[3] If this interaction is weak, poor selectivity results.

    • Solvent Choice: The choice of solvent can significantly impact non-covalent interactions. A non-coordinating solvent like dichloromethane (DCM) is often preferred. In some cases, a solvent screen may be necessary to find the optimal medium that enhances the directing effect.

    • Protonation of the Amine: For certain substrates, protonation of the allylic amine to its ammonium salt can enhance the directing effect through hydrogen bonding with the oxidant, leading to high syn-diastereoselectivity.[4]

  • Choice of Epoxidizing Agent: The nature of the epoxidizing agent plays a crucial role in stereoselectivity.

    • meta-Chloroperoxybenzoic acid (m-CPBA): While widely used, m-CPBA can sometimes lead to modest diastereoselectivity. The selectivity can be influenced by the reaction temperature.

    • Vanadium Catalysts: Vanadyl acetylacetonate (VO(acac)₂) in combination with tert-butyl hydroperoxide (TBHP) is known to be effective for the diastereoselective epoxidation of allylic alcohols and can be applied to allylic amines. The catalyst coordinates to the carbamate, directing the oxidant.

    • Sharpless Asymmetric Epoxidation Conditions: For allylic alcohols, the Sharpless epoxidation provides excellent enantioselectivity.[5] While not directly applicable to this substrate for creating the desired diastereomer from an achiral precursor, the principles of directed oxidation are relevant.

  • Reaction Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[5] Consider running the reaction at 0 °C, -20 °C, or even lower if the reaction rate is acceptable.

Experimental Protocol: Temperature Optimization Study

  • Set up three identical reactions in parallel.

  • Run each reaction at a different, precisely controlled temperature (e.g., 0 °C, -20 °C, and -40 °C).

  • Ensure all other parameters (reagent concentrations, solvent, and reaction time) are kept constant.

  • After a fixed time, quench the reactions and determine the diastereomeric ratio of the product by ¹H NMR or chiral HPLC.

  • Plot the diastereomeric ratio versus temperature to identify the optimal condition.

Incomplete Reaction or Low Yield in Intramolecular Cyclization

Question: I am attempting the synthesis via intramolecular cyclization of a halohydrin precursor, but the reaction is sluggish, and the yield is low. What could be the issue?

Answer: The intramolecular SN2 reaction to form the epoxide from a halohydrin is a classic method.[6][7] However, its efficiency depends on several factors, primarily the conformation of the substrate and the strength of the base used.

Potential Causes and Solutions:

  • Steric Hindrance and Conformation: The SN2 reaction requires a backside attack of the alkoxide on the carbon bearing the halogen.[6] If the molecule adopts a conformation where the nucleophilic oxygen and the electrophilic carbon are not properly aligned (anti-periplanar), the reaction will be slow or may not occur.

    • Solvent Effects: The solvent can influence the substrate's conformation. A polar aprotic solvent like THF or DMF is generally suitable.

  • Base Strength: An insufficiently strong base will not deprotonate the hydroxyl group effectively, leading to a low concentration of the nucleophilic alkoxide.

    • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for this transformation. Other options include potassium tert-butoxide or sodium hydroxide.[8] Ensure the base is fresh and handled under anhydrous conditions.

  • Side Reactions:

    • Elimination: If the substrate has accessible protons on the carbon adjacent to the halogen, elimination to form an alkene can be a competing side reaction.

    • Intermolecular Reactions: At high concentrations, intermolecular reactions can lead to dimer or polymer formation. Running the reaction at high dilution can favor the intramolecular cyclization.

Troubleshooting Workflow for Intramolecular Cyclization

G start Low Yield in Cyclization check_base Verify Base Strength and Stoichiometry start->check_base check_conditions Assess Reaction Conditions start->check_conditions check_purity Check Starting Material Purity start->check_purity sub_base Is the base strong enough and anhydrous? check_base->sub_base sub_conditions Are concentration and temperature optimal? check_conditions->sub_conditions sub_purity Impurities inhibiting the reaction? check_purity->sub_purity sub_purity->check_base No repurify Repurify Halohydrin sub_purity->repurify Yes end_node Improved Yield repurify->end_node sub_base->check_conditions Yes change_base Switch to a stronger, dry base (e.g., NaH) sub_base->change_base No change_base->end_node optimize_conditions Run at high dilution; Optimize temperature sub_conditions->optimize_conditions No optimize_conditions->end_node

Caption: Troubleshooting workflow for low yield in halohydrin cyclization.

Formation of Side Products in the Mitsunobu Reaction

Question: When attempting an intramolecular Mitsunobu reaction on the corresponding diol to form the epoxide, I am observing significant side products. How can I minimize these?

Answer: The Mitsunobu reaction is a powerful tool for inverting stereochemistry and forming C-O bonds.[9] However, it is prone to side reactions if not performed under optimal conditions.

Potential Causes and Solutions:

  • Acidity of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[9] In an intramolecular reaction, the hydroxyl group that acts as the nucleophile must be sufficiently acidic to protonate the azodicarboxylate intermediate.

    • Reaction Additives: While not common for intramolecular reactions, the use of additives that can modulate the pKa of the alcohol could be explored, though this is an advanced and non-standard approach.

  • Formation of Triphenylphosphine Oxide and Hydrazide Adducts: These are the primary byproducts of the Mitsunobu reaction and can complicate purification.

    • Purification Strategy: Column chromatography is typically required to separate the desired product from these byproducts. Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by filtration.[10]

  • Elimination Reactions: For substrates prone to elimination, the formation of alkenes can be a significant side reaction. This is particularly true if the intermediate phosphonium salt is sterically hindered.

    • Reaction Temperature: Keeping the reaction temperature low (typically 0 °C to room temperature) can help minimize elimination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for large-scale synthesis?

For industrial-scale production, a route that is cost-effective, high-yielding, and avoids problematic reagents or purification steps is ideal. A recently developed method involving a thionyl chloride-mediated synthesis with Boc-group participation for chiral inversion has shown significant advantages in terms of simplicity, cost, yield, and purification. This route may be preferable to traditional multi-step sequences involving epoxidation of alkenes or Mitsunobu reactions.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. ¹H NMR spectroscopy of aliquots taken from the reaction mixture can also provide valuable information on the conversion. For real-time monitoring, in-situ spectroscopic techniques like FTIR can be employed.[11]

Q3: What are the best practices for purifying the final product and removing the undesired diastereomer?

The diastereomers of the product can often be separated by column chromatography on silica gel. The choice of eluent system is critical and may require some optimization. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. For analytical separation and to determine the diastereomeric ratio, chiral HPLC is the method of choice.[12]

Q4: Are there any specific safety precautions I should take during this synthesis?

  • Epoxidizing agents like m-CPBA are potentially explosive and should be handled with care.

  • Reagents for Mitsunobu reactions , such as diethyl azodicarboxylate (DEAD), are toxic and should be handled in a well-ventilated fume hood.

  • Strong bases like sodium hydride are flammable and react violently with water.

  • Thionyl chloride is corrosive and toxic.

Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE).

Q5: Can the Boc protecting group cause any side reactions?

Yes, while the Boc group is generally stable, it can participate in side reactions.

  • During Introduction: If the reaction conditions are too harsh (e.g., high temperature), the Boc anhydride can decompose. The use of a catalyst like DMAP can sometimes lead to the formation of N,N-di-Boc protected amines or other side products.[13][14]

  • Neighboring Group Participation: The Boc group can act as an intramolecular nucleophile, as seen in the thionyl chloride-mediated synthesis. This is a productive participation, but in other contexts, it could lead to undesired cyclized byproducts.[15][16]

  • During Deprotection: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on the molecule, leading to impurities.[17]

Data Summary

Synthetic RouteKey ReagentsTypical SolventsTemperatureCommon Issues
Epoxidation of Alkene m-CPBA, TBHP/VO(acac)₂DCM, Toluene-40 to 25 °CLow diastereoselectivity, over-oxidation
Intramolecular Cyclization NaH, NaOH, K₂CO₃THF, DMF0 °C to refluxIncomplete reaction, elimination
Mitsunobu Reaction PPh₃, DEAD/DIADTHF, Dioxane0 °C to RTByproduct formation, purification challenges
Thionyl Chloride-Mediated SOCl₂Acetonitrile60 °CControl of stereoinversion

Key Synthetic Transformation

G cluster_0 Synthetic Routes start_alkene N-Boc Allylic Amine product tert-Butyl ((R)-1-((S)-oxiran-2-yl) -2-phenylethyl)carbamate start_alkene->product Epoxidation (e.g., m-CPBA) start_diol N-Boc Diol start_diol->product Intramolecular Mitsunobu Reaction start_halohydrin N-Boc Halohydrin start_halohydrin->product Intramolecular S_N2 (Base-mediated)

Sources

Technical Support Center: Purification of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS No. 98760-08-8). This crucial chiral intermediate is a cornerstone in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly protease inhibitors like Atazanavir and Darunavir.[1][2][3] Its stereochemical integrity is paramount for the efficacy and safety of the final drug product.[4]

This guide provides in-depth troubleshooting advice and detailed protocols to help you identify and remove common impurities, ensuring your material meets the stringent purity requirements of pharmaceutical development.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile

This section addresses the most common initial queries researchers face when handling crude this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are consistently observed. These can be broadly categorized as diastereomers, process-related impurities, and residual solvents.

  • Diastereomeric Impurities: Your target molecule has two stereocenters (at C1 and the oxirane C2). The desired configuration is (1R, 2'S). The primary stereoisomeric impurities are the (1R, 2'R), (1S, 2'S), and (1S, 2'R) diastereomers.[5][6] The (1R, 2'R) isomer, in particular, is a known impurity in the synthesis of Atazanavir.[6]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthesis, you may find residual N-Boc-L-phenylalanine or its derivatives.[7]

    • Epoxide Ring-Opening Byproducts: The epoxide ring is susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the formation of the corresponding diol.

    • Boc-Protection Byproducts: Remnants from the N-protection step, such as di-tert-butyl dicarbonate (Boc-anhydride) or tert-butanol, may be present.[8]

  • Residual Solvents: Solvents used during the reaction and purification, such as ethyl acetate (EtOAc), dichloromethane (DCM), hexanes, or methanol, are often trapped, especially if the product is an oil.[7][9]

Impurity_Classification Crude_Product Crude Product Impurities Common Impurities Crude_Product->Impurities Diastereomers Diastereomers (R,R), (S,S), (S,R) Impurities->Diastereomers Process_Related Process-Related Impurities Impurities->Process_Related Solvents Residual Solvents (EtOAc, DCM, Hexane) Impurities->Solvents Starting_Materials Starting Materials (e.g., Boc-Phe-OH) Process_Related->Starting_Materials Byproducts Byproducts (Diol, Boc remnants) Process_Related->Byproducts

Figure 1: Classification of common impurities.
Q2: My product is a persistent oil that won't solidify. How does this impact purification, and what can I do?

A2: Obtaining the product as an oil is a very common challenge.[10] Oils can trap residual solvents and make handling difficult. More importantly, the inability to crystallize prevents the use of recrystallization, which is a powerful technique for diastereomeric purification. The goal is to induce crystallization.

Troubleshooting Steps:

  • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 40-50 °C).[10] This removes solvents that can inhibit crystallization.

  • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM or Ether) and then add a large excess of a poor solvent (e.g., n-hexane or pentane) while stirring vigorously. This can cause the product to precipitate as a solid.

  • Seeded Crystallization: If you have a small amount of pure, solid material, you can use it as a seed crystal.[11] Dissolve your oil in a minimal amount of a suitable solvent system (see recrystallization guide below) and add the seed crystal. Allowing it to stand undisturbed at room temperature or in a refrigerator can initiate crystallization. A patent on crystallizing Boc-amino acids highlights the effectiveness of seeding to solidify oils.[11][12]

Q3: How can I effectively monitor the progress of my purification?

A3: A multi-faceted analytical approach is essential.

  • Thin-Layer Chromatography (TLC): This is your workhorse for real-time monitoring of column chromatography. A typical mobile phase is a mixture of ethyl acetate and hexanes. It allows you to quickly differentiate the product from less polar starting materials and more polar byproducts.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: Use a C18 column to assess the purity with respect to non-isomeric impurities. This will show you peaks for starting materials, byproducts, and your product.

    • Chiral HPLC: This is mandatory for determining the diastereomeric purity. A chiral stationary phase (e.g., Daicel Chiralpak series) is required to separate the desired (R,S) diastereomer from the (R,R), (S,S), and (S,R) isomers.

  • Nuclear Magnetic Resonance (¹H-NMR): Provides structural confirmation and can be used to detect residual solvents and certain process-related impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product (263.33 g/mol ).[1][13]

Part 2: Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for removing the impurities discussed above.

Figure 2: General purification and decision-making workflow.
Guide 1: Bulk Purification via Flash Column Chromatography

This technique is your first line of defense for removing the bulk of non-isomeric, process-related impurities.[14] It separates compounds based on their polarity.

Protocol:

  • Sample Preparation: Dissolve your crude oil in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.

  • Column Packing: Prepare a silica gel column (60-120 mesh is standard) in your chosen mobile phase. The amount of silica should be 50-100 times the weight of your crude material.

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. A gradient elution is highly recommended. Start with a low-polarity mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Table: Recommended Solvent Systems

Eluent SystemGradient Start (v/v)Gradient End (v/v)Typical ApplicationReference
Ethyl Acetate / Hexane5% EtOAc40% EtOAcGeneral purpose, good for most process impurities.[15]
Methanol / DCM0.5% MeOH5% MeOHFor separating more polar impurities, like the diol byproduct.[9]

Troubleshooting:

  • Issue: Product is co-eluting with an impurity.

    • Solution: Your solvent system may be too polar. Try a shallower gradient or switch to a less polar system (e.g., Diethyl Ether / Hexane).

Guide 2: Enhancing Diastereomeric Purity via Recrystallization

If your product is solid or can be solidified, recrystallization is the most effective and scalable method to improve diastereomeric purity. It leverages the subtle differences in how different diastereomers pack into a crystal lattice.

Protocol:

  • Solvent Screening: The key is finding a solvent or solvent pair in which the desired diastereomer has lower solubility than the undesired ones, especially at lower temperatures.

  • Dissolution: Dissolve the semi-purified solid in a minimum amount of a suitable hot solvent or solvent mixture. Common choices for Boc-protected amino acid derivatives include ethanol/water, DCM/hexane, or ethyl acetate/hexane.[7]

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer to maximize crystal formation. Slow cooling is crucial for forming pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting:

  • Issue: The product "oils out" instead of crystallizing upon cooling.

    • Solution: You are likely using too little solvent, or the solvent is too "good." Add a small amount of the primary solvent to redissolve the oil, then cool even more slowly. Alternatively, try a more polar solvent system.

References

  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. [Link]

  • Pharmaffiliates. rel-tert-Butyl ((R)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • Arkat USA, Inc. (2008). Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone. ARKIVOC. [Link]

  • PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Mol-Instincts. TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE. [Link]

  • Eureka | Patsnap. Crystallization method of Boc-amino acid. [Link]

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]

  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • Google Patents.
  • PubChem. tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • PharmaCompass. TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

Sources

Enantiomeric excess determination of "tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" by chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the enantiomeric excess determination of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate by chiral HPLC.

Technical Support Center: Chiral HPLC Analysis

This guide provides comprehensive support for researchers, scientists, and drug development professionals engaged in the enantiomeric excess (e.e.) determination of this compound (CAS: 98760-08-8), a critical chiral intermediate in pharmaceutical synthesis.[1][2] As a Senior Application Scientist, this document synthesizes established chromatographic principles with practical, field-tested solutions to common challenges encountered during this analysis.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is most effective for this separation?

A1: Polysaccharide-based CSPs are the industry standard and most effective choice for separating this class of compounds.[3] Specifically, columns derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate) are highly recommended. Immobilized versions (e.g., Chiralpak® IA/IB/IC or Chiralcel® OD/OJ) are strongly preferred over coated phases.

  • Causality: The separation mechanism on these CSPs relies on a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the chiral polymer. The carbamate and phenyl groups of the analyte are key interaction points. Immobilized phases are covalently bonded to the silica support, making them robust and compatible with a wider range of organic solvents, which is invaluable during method development and troubleshooting.[3]

Q2: What is a good starting mobile phase for method development?

A2: A normal-phase mobile phase consisting of a mixture of an alkane and an alcohol is the most common and effective starting point.[3][4] A typical initial condition would be n-Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio.[5]

  • Expert Insight: The ratio of alkane to alcohol is the primary tool for controlling retention time and resolution. Increasing the alcohol percentage will decrease retention time but may also reduce resolution. Conversely, decreasing the alcohol percentage increases retention and often improves the separation.

Q3: Why is my peak shape poor (e.g., tailing)?

A3: Peak tailing for a neutral or weakly basic compound like this carbamate is often caused by secondary interactions with acidic silanol groups present on the silica surface of the HPLC column.[6]

  • Solution: To mitigate this, a small amount of a basic additive should be added to the mobile phase. Diethylamine (DEA) at a concentration of 0.1% (v/v) is a standard choice.[5][6] The DEA competes with the analyte for the active silanol sites, leading to more symmetrical peak shapes.

Q4: How critical is temperature control for this analysis?

A4: Temperature is a critical and influential parameter in chiral chromatography.[7] Generally, lower temperatures enhance the subtle energetic differences between the enantiomer-CSP complexes, often leading to better resolution.[7][8]

  • Best Practice: Always use a thermostatted column compartment. We recommend starting your analysis at a controlled room temperature (e.g., 25 °C) and then exploring lower temperatures (e.g., 15-20 °C) if the initial resolution is insufficient.

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem 1: Poor or No Enantiomeric Resolution (Resolution, Rs < 1.5)

Poor resolution is the most common challenge in chiral separations. It indicates that the chosen chromatographic conditions are not creating a sufficient difference in interaction strength between the two enantiomers and the CSP.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Mobile Phase Composition: The eluting strength of your mobile phase may be too high or too low.

    • Action: Systematically adjust the alcohol (modifier) concentration. Decrease the percentage of IPA or ethanol in 2% increments (e.g., from 10% to 8%, then 6%). This increases retention time and allows for greater interaction with the CSP, which often improves resolution.[7]

  • Incorrect Alcohol Modifier: The type of alcohol can have a profound impact on selectivity.

    • Action: If adjusting the concentration of IPA is not sufficient, switch the alcohol modifier. Prepare a new mobile phase using ethanol at the same concentrations you tested for IPA. The different steric and hydrogen bonding properties of ethanol can sometimes provide the necessary selectivity.

  • Inappropriate Temperature: The analytical temperature may not be optimal for chiral recognition.

    • Action: Lower the column temperature. Set the column compartment to 20 °C, allow the system to fully equilibrate, and re-inject your sample. If resolution improves, you can further optimize by testing at 15 °C.[8]

  • Unsuitable Chiral Stationary Phase: The selected CSP may not be capable of resolving this specific pair of enantiomers.

    • Action: If the above steps fail, a different CSP is required. If you started with an amylose-based column (e.g., Chiralpak® AD/IA), switch to a cellulose-based column (e.g., Chiralcel® OD/IB), or vice versa. These two types of polysaccharide phases often offer complementary selectivity.[9][10]

The following diagram outlines a logical workflow for addressing poor enantiomeric resolution.

G start Start: Resolution (Rs) < 1.5 step1 Adjust Modifier (e.g., 10% IPA -> 8% -> 6%) start->step1 check1 Rs >= 1.5? step1->check1 step2 Change Modifier Type (e.g., IPA -> Ethanol) check1->step2 No end_ok Method Optimized (Rs >= 1.5) check1->end_ok Yes check2 Rs >= 1.5? step2->check2 step3 Lower Column Temperature (e.g., 25°C -> 15°C) check2->step3 No check2->end_ok Yes check3 Rs >= 1.5? step3->check3 step4 Switch CSP (e.g., Amylose -> Cellulose) check3->step4 No check3->end_ok Yes end_fail Consult Specialist step4->end_fail

Caption: Troubleshooting workflow for improving peak resolution.

Problem 2: Inconsistent or Drifting Retention Times

Stable retention times are essential for accurate identification and quantification. Drifting peaks can invalidate a sequence of analyses.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Column Equilibration: Chiral columns, especially in normal phase, require extended equilibration times to ensure the stationary phase surface is saturated with the mobile phase.[11]

    • Action: Before starting any analysis, flush the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. This corresponds to flushing with 20-30 column volumes.

  • Mobile Phase Instability: In normal phase, the more volatile alkane component can evaporate over time, changing the mobile phase composition and affecting retention.[6]

    • Action: Prepare fresh mobile phase daily and keep the solvent reservoir bottle loosely capped (to prevent pressure buildup) but covered to minimize evaporation. Ensure the solvent components are thoroughly mixed before use.

  • Temperature Fluctuations: Ambient temperature changes can affect retention times if a column thermostat is not used.

    • Action: Always use a column thermostat and ensure it is set to a constant temperature.

Problem 3: High System Backpressure

A sudden or gradual increase in backpressure indicates a blockage in the HPLC flow path.

Potential Causes & Step-by-Step Solutions:

  • Blocked Column Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.[12]

    • Action 1 (Prevention): Always filter your sample solution through a 0.45 µm syringe filter before injection. Use a guard column to protect the analytical column.

    • Action 2 (Remediation): If the pressure is already high, disconnect the column and reverse the flow direction (only for robust, immobilized CSPs). Flush the column at a low flow rate (0.2 mL/min) with a strong, compatible solvent like 100% ethanol or IPA.[11][12] This can often dislodge particulates from the frit.

  • Sample Precipitation: The sample may be precipitating upon injection if the sample solvent is much stronger than the mobile phase.[12]

    • Action: Whenever possible, dissolve your sample directly in the mobile phase.[6] If a different solvent must be used for solubility reasons, ensure it is as weak as or weaker than the mobile phase.

Experimental Protocols & Data

Recommended Starting Method Parameters

This table provides a validated starting point for your method development.

ParameterRecommended ConditionRationale & Notes
HPLC System Standard Analytical HPLC/UPLC with UV DetectorEnsure system is clean and dedicated to normal phase or properly flushed if switching from reversed phase.[11]
Chiral Column Chiralpak® IA or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Immobilized polysaccharide CSPs offering broad selectivity and robustness.[3]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEAA standard normal phase eluent. DEA is added to improve peak shape.[5][6]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column. Lower flow rates (e.g., 0.5-0.8 mL/min) can sometimes improve resolution.[6]
Column Temperature 25 °CProvides a controlled starting point. Lower temperatures may be explored to enhance resolution.[7][8]
Detection UV at 220 nm or 254 nmThe phenyl group provides strong UV absorbance. 220 nm generally offers higher sensitivity.
Injection Volume 5 - 10 µLKeep volume low to prevent band broadening.
Sample Conc. 0.5 - 1.0 mg/mLAvoid column overload, which can cause peak fronting and degrade resolution.[6]
Step-by-Step Protocol: Sample and Mobile Phase Preparation
  • Mobile Phase Preparation:

    • Measure 900 mL of HPLC-grade n-Hexane into a clean 1 L solvent bottle.

    • Add 100 mL of HPLC-grade Isopropanol.

    • Add 1 mL of Diethylamine (DEA).

    • Cap the bottle and mix thoroughly by inversion for 1-2 minutes.

    • Degas the mobile phase for 10-15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.[6]

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve the sample in 5.0 mL of the mobile phase to create a stock solution of ~1.0 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This is a critical step to prevent system and column blockage.[12]

References

  • Pharma Focus America. Chiral Chromatography in Pharmaceutical Analysis. [Link]

  • PubMed. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • LCGC International. Recent Chiral Stationary Phase Advancements in HPLC Analysis. [Link]

  • Chrom Tech, Inc. Understanding Chiral Chromatography: A Comprehensive Guide. [Link]

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Chromatography Today. Trouble with chiral separations. [Link]

  • ResearchGate. Effective use of preparative chiral HPLC in a preclinical drug synthesis. [Link]

  • ResearchGate. How can I improve my chiral column resolution?. [Link]

  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • ResearchGate. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • ResearchGate. What precautions should be kept in our mind, if using chiral column in HPLC?. [Link]

  • ResearchGate. Preparative batch HPLC separation in case (II) study, preparative column: ChiralPAK-AS. [Link]

  • Separation Science. Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Future4200. 2 Chiral Separation of Some Classes of Pesticides by HPLC Method. [Link]

  • GSRS. this compound. [Link]

  • PharmaCompass. TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE. [Link]

Sources

Technical Support Center: NMR Analysis of Side Products in "tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the synthesis and analysis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate. This chiral epoxide is a critical building block in the synthesis of various pharmaceuticals, particularly protease inhibitors.[1] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting for common side products encountered during its synthesis, with a focus on their identification using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of the target epoxide?

A1: The primary side products arise from the undesired opening of the epoxide ring. The nature of these side products is highly dependent on the reaction conditions, specifically whether they are acidic or basic.

  • Under Basic or Nucleophilic Conditions: The epoxide ring can be opened by nucleophiles, such as residual hydroxide or other nucleophilic species present in the reaction mixture. This attack typically occurs at the less sterically hindered carbon of the epoxide, following an SN2 mechanism.[2][3]

  • Under Acidic Conditions: Acid-catalyzed ring opening can also occur, often initiated by trace acidic impurities or during aqueous workup. In this case, the nucleophile attacks the more substituted carbon of the epoxide, proceeding through a mechanism with significant SN1 character.[4][5][6][7]

  • Diastereomeric Byproducts: In addition to ring-opened products, the formation of the undesired diastereomer, tert-Butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, can occur if the epoxidation reaction is not perfectly stereoselective. The Sharpless asymmetric epoxidation, a common method for this transformation, is known for its high enantioselectivity but may still yield small amounts of the undesired diastereomer.[8][9][10][11]

Troubleshooting Guides
Issue 1: My ¹H NMR spectrum shows unexpected peaks in the 3.5-4.0 ppm region, suggesting a diol impurity.

This is a classic sign of epoxide ring opening to form a 1,2-diol.

Causality: This typically happens under aqueous acidic conditions, where water acts as a nucleophile and attacks the protonated epoxide.[2][12] The result is the formation of tert-Butyl ((2R,3R)-2,3-dihydroxy-4-phenylbutyl)carbamate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for diol impurity.

NMR Data for Potential Diol Side Product:

Functional GroupExpected ¹H NMR Chemical Shift (ppm)Expected ¹³C NMR Chemical Shift (ppm)
Phenyl-H7.1 - 7.4126 - 138
CH-OH3.5 - 4.070 - 75
CH₂-Ph2.7 - 3.038 - 42
NH-CH~3.8~55
Boc-CH₃~1.4~28
Boc-C-~80

Experimental Protocol: Neutralizing Workup

  • After the reaction is complete, quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C with vigorous stirring.

  • Allow the mixture to warm to room temperature and continue stirring for 15-20 minutes.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

Issue 2: I'm observing a second set of signals for the epoxide and Boc protons in my NMR, indicating a diastereomeric impurity.

The presence of a diastereomer suggests an issue with the stereoselectivity of your epoxidation step.

Causality: While the Sharpless asymmetric epoxidation is highly selective, factors such as catalyst purity, temperature control, and the presence of impurities can lead to the formation of the undesired (S,S) or (R,R) diastereomers.[13][14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for diastereomeric impurity.

Distinguishing Diastereomers by ¹H NMR:

Diastereomers will have distinct, though often similar, chemical shifts.[15][16] Pay close attention to the protons on the epoxide ring and the methine proton adjacent to the nitrogen. The coupling constants between these protons can also differ.

ProtonExpected ¹H NMR Shift for (R,S)-isomer (ppm)Potential Shift for Diastereomer (ppm)
Epoxide CH~2.8 - 3.1Slight variation
Epoxide CH₂~2.6 - 2.9Slight variation
NH-CH~3.9Slight variation
Boc-CH₃~1.4Slight variation

Experimental Protocol: High-Fidelity Sharpless Asymmetric Epoxidation

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add dichloromethane (CH₂Cl₂) and cool to -20 °C.

  • Add titanium(IV) isopropoxide (Ti(O-iPr)₄) followed by the chiral tartrate ligand (e.g., L-(+)-diethyl tartrate). Stir for 10 minutes to allow for complex formation.

  • Add the allylic alcohol substrate dissolved in CH₂Cl₂ dropwise.

  • Add tert-butyl hydroperoxide (TBHP) in toluene dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium sulfite (Na₂SO₃).

References
  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

  • Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • 5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts. Journal of Organic Chemistry. [Link]

  • ¹H NMR spectrum of diastereomeric esters: A) Bocprotected L-valinates,... ResearchGate. [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. [Link]

  • Supporting Information. [No specific source name]. [Link]

  • tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. PubChem. [Link]

  • Sharpless epoxidation. Wikipedia. [Link]

  • tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. MySkinRecipes. [Link]

  • Sharpless epoxidation. Name-Reaction.com. [Link]

  • Sharpless epoxidation. Grokipedia. [Link]

  • TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE. [No specific source name]. [Link]

  • TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE. PharmaCompass.com. [Link]

  • Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. YouTube. [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. CORE. [Link]

  • Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. [Link]

Sources

Technical Support Center: Stereochemical Integrity of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support hub for tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate. This valuable chiral building block, featuring two critical stereocenters, is instrumental in the synthesis of numerous pharmaceutical agents, including advanced protease inhibitors. The absolute configuration of these stereocenters is paramount to the biological activity and safety of the final therapeutic product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stereochemical integrity of this reagent throughout your synthetic workflow. We will delve into the mechanisms of racemization and provide actionable, field-proven protocols to mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization for this compound?

A1: Racemization, the loss of stereochemical purity, can occur at two main positions in this molecule:

  • The α-Carbon to the Phenyl Group: The hydrogen on the carbon bearing the N-Boc-carbamate is benzylic and acidic. Strong bases can abstract this proton, leading to a planar enolate-like intermediate that can be re-protonated from either face, causing racemization.[1] Factors like over-activation of adjacent groups, strong bases, high temperatures, and prolonged reaction times significantly increase this risk.[1]

  • The Epoxide Ring: The epoxide is susceptible to ring-opening reactions. While often the desired transformation, certain conditions can compromise stereochemical integrity. Strongly acidic conditions can promote a mechanism with SN1 character, where a transient carbocation forms at the more substituted carbon, leading to a loss of stereochemistry.[2][3]

Q2: How should I properly store this compound to ensure its long-term stability and chiral purity?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably ≤ -20°C. It is crucial to keep it away from acidic and basic contaminants, as even trace amounts can catalyze degradation or racemization over time.

Q3: What are the most reliable analytical methods for verifying the enantiomeric and diastereomeric purity of my starting material and product?

A3: A multi-faceted approach is recommended for robust quality control.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurately quantifying enantiomeric excess (ee%) and diastereomeric excess (de%). A variety of chiral stationary phases are available, and method development is often required to achieve baseline separation of all stereoisomers.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments that result in separable signals.[5] This allows for the determination of enantiomeric excess by integration.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, providing a rapid method for assessing enantiomeric excess, especially in high-throughput screening formats.[6][7][8]

Troubleshooting Guide: Preserving Stereochemical Integrity

This section addresses common issues encountered during reactions with this compound and provides solutions grounded in mechanistic principles.

Problem 1: Significant drop in enantiomeric excess (ee%) after reaction, suggesting racemization at the benzylic carbon.

  • Likely Cause: Exposure to overly basic conditions. Strong bases (e.g., LDA, n-BuLi, t-BuOK) can readily deprotonate the acidic benzylic C-H bond.

  • Diagnostic Check: Review your protocol. Did you use a strong base? Was the reaction temperature elevated?

  • Preventative Protocols & Solutions:

    • Base Selection: If a base is required, opt for a milder, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or pyridine.[9] In many cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) provide sufficient basicity without causing significant racemization.

    • Temperature Control: Perform the reaction at the lowest feasible temperature. Cooling the reaction to 0°C or -78°C drastically reduces the rate of proton abstraction.[9]

    • Reagent Addition: Add the base slowly and portion-wise to avoid localized areas of high concentration.[10]

Problem 2: Formation of regioisomeric byproducts or loss of stereocontrol during epoxide ring-opening.

  • Likely Cause (Acidic Conditions): Use of a strong Brønsted acid (e.g., HCl, H₂SO₄) as a catalyst. Protonation of the epoxide oxygen creates a good leaving group, but the subsequent ring-opening can proceed through a continuum of SN1 and SN2 pathways.[3][11] A more SN1-like transition state, favored at the more substituted benzylic position, can lead to racemization and attack at the wrong carbon.[12]

  • Likely Cause (Basic/Nucleophilic Conditions): While typically highly regioselective for attack at the less substituted carbon (SN2 mechanism), a highly hindered or electronically demanding nucleophile might exhibit reduced selectivity.[13]

  • Preventative Protocols & Solutions:

    • Catalyst Selection for Acid-Promoted Opening: Employ a Lewis acid catalyst instead of a Brønsted acid. Lewis acids activate the epoxide by coordinating to the oxygen, but generally promote a more controlled, SN2-like opening.[14][15] The choice of Lewis acid is critical and can influence regioselectivity.[16][17]

    • Solvent Effects: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote electrophilic activation of the epoxide, sometimes obviating the need for a strong Lewis acid and leading to clean, stereospecific ring-opening.[14]

    • Controlled Reaction Conditions: Maintain low temperatures and ensure slow addition of the nucleophile to control the reaction exotherm and minimize side reactions.

Quantitative Guide to Reaction Condition Selection
ParameterCondition to AVOIDRecommended Condition for StereopreservationRationale
Base Strong, non-selective bases (e.g., LDA, NaH, t-BuOK)Mild organic bases (DIPEA, Pyridine) or inorganic bases (K₂CO₃, Cs₂CO₃)Minimizes deprotonation at the sensitive benzylic stereocenter.[1][9]
Acid Catalyst Strong Brønsted acids (e.g., H₂SO₄, HCl)Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, BF₃·OEt₂)Favors a controlled SN2-type ring-opening over a racemization-prone SN1 pathway.[15][18]
Temperature Elevated temperatures (> 25°C)Low temperatures (0°C to -78°C)Reduces the rate of racemization and other side reactions.[9]
Solvent Protic solvents in base-mediated reactionsAprotic solvents (e.g., THF, CH₂Cl₂, Acetonitrile)Disfavors proton exchange pathways that can lead to racemization.

Experimental Protocols

Protocol 1: Stereoretentive Ring-Opening of the Epoxide with a Thiol Nucleophile

This protocol details a representative stereospecific ring-opening reaction, a common transformation for this substrate.[19]

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (to 0.1 M concentration).

  • Reagent Addition: Add the desired thiol (e.g., benzyl thiol, 1.1 eq) to the solution.

  • Initiation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as a mild base to deprotonate the thiol.

  • Reaction: Stir the mixture vigorously at room temperature (approx. 20-25°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Crucially, determine the enantiomeric and diastereomeric excess of the purified product using chiral HPLC to confirm the stereochemical integrity of the transformation.

Visualizing Reaction Control

Racemization_Prevention cluster_start Initial Reaction Planning cluster_conditions Key Condition Selection cluster_solutions Recommended Protocols cluster_outcome Final Analysis Start Define Desired Transformation (e.g., Epoxide Opening) Base_Check Is a base required? Start->Base_Check Acid_Check Is an acid catalyst needed? Start->Acid_Check Base_Check->Acid_Check No Mild_Base Use Mild Base: DIPEA, K₂CO₃ Low Temperature (-20 to 0°C) Base_Check->Mild_Base Yes Strong_Base_Warn AVOID Strong Base: LDA, NaH Potential for C-H racemization Base_Check->Strong_Base_Warn If Strong Base Used Lewis_Acid Use Lewis Acid: Yb(OTf)₃, BF₃·OEt₂ Stereocontrolled Sₙ2 Opening Acid_Check->Lewis_Acid Yes Bronsted_Acid_Warn AVOID Strong Brønsted Acid: H₂SO₄, HCl Risk of Sₙ1/Racemization Acid_Check->Bronsted_Acid_Warn If Brønsted Acid Used Neutral_Nuc Use Potent, Neutral Nucleophile (if possible) Acid_Check->Neutral_Nuc No Proceed Proceed with Reaction Under Optimized Conditions Mild_Base->Proceed Lewis_Acid->Proceed Neutral_Nuc->Proceed Analysis Analyze Product Purity: Chiral HPLC, NMR (CDA) Proceed->Analysis

Epoxide_Opening_Mechanisms cluster_reagents cluster_basic Basic / Nucleophilic Conditions (Recommended) cluster_acidic Acidic Conditions Epoxide {this compound} Basic_Mech Potent Nucleophile (Nu⁻) attacks less substituted carbon |  Sₙ2 Mechanism |  Inversion of configuration at attacked center |  High Stereospecificity Epoxide->Basic_Mech Strong Nu⁻ (e.g., RS⁻, RO⁻) Lewis_Acid Lewis Acid (LA) coordinates to Oxygen |  Controlled Sₙ2-like attack at less hindered site |  High Stereocontrol Epoxide->Lewis_Acid Lewis Acid + Weak Nu Bronsted_Acid Brønsted Acid (H⁺) protonates Oxygen |  Sₙ1/Sₙ2 continuum |  Carbocation character at more substituted carbon |  Risk of Racemization & Regioisomers Epoxide->Bronsted_Acid Strong H⁺ + Weak Nu

References

  • BenchChem. (2025). Preventing racemization of D-phenylalanine during Alloc coupling. BenchChem Technical Resources.
  • Butt, M. S., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 649. [Link]

  • Capozzi, M. A. M., et al. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Organic & Inorganic Au, 2(2), 119-134. [Link]

  • Reddy, K. S., et al. (2007). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. ResearchGate. [Link]

  • Pericás, M. A., & Riera, A. (2012). Scheme 38 Stereospecific ring-opening reaction of Sharpless epoxides... ResearchGate. [Link]

  • Capozzi, M. A. M., et al. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. PubMed Central. [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(18), 7135-7144. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem Technical Resources.
  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ARKIVOC, 2021(3), 1-33. [Link]

  • Amilan, J. A., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PubMed Central. [Link]

  • BenchChem. (n.d.).
  • Li, Y., et al. (2017). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 50(8), 1900-1911. [Link]

  • Zhang, X., et al. (2020). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Advances, 10(44), 26369-26377. [Link]

  • Amilan, J. A., et al. (2015). Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. Chirality, 27(4), 294-298. [Link]

  • Sharma, V., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]

  • Cole, B. M., et al. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Tetrahedron, 74(38), 5519-5526. [Link]

  • Black, G. P. (1997). The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. CORE. [Link]

  • Biswas, T. (2022). MCQ-235: About Epoxide opening by Lewis acid. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Kannappan, V. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • de O. V., F., & Pilli, R. A. (2009). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Journal of the Brazilian Chemical Society, 20(9), 1605-1629. [Link]

  • Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]

Sources

Technical Support Center: Stability and Handling of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS No: 98760-08-8). This document is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their synthetic endeavors. As an essential intermediate in the synthesis of pharmaceuticals like the HIV protease inhibitor Atazanavir, understanding its stability and potential degradation pathways is paramount to achieving successful, reproducible results.[1] This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for stability assessment.

Section 1: General Stability & Storage FAQs

This section addresses the most common initial questions regarding the handling and storage of the compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum shelf-life and prevent degradation, the compound should be stored in a refrigerator at 2-8°C .[2][3][4] It should be kept in a tightly sealed container to minimize exposure to atmospheric moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a recommended best practice.

Q2: What is the typical shelf-life of the compound?

A2: A specific expiration date is often not provided by manufacturers as the shelf-life is highly dependent on the purity of the material and the storage conditions. When stored correctly at 2-8°C in a sealed, dry container, the solid compound is generally stable for extended periods. However, we strongly recommend performing a purity analysis (e.g., via HPLC or NMR) on any lot that has been stored for over a year or if you suspect exposure to adverse conditions.

Q3: Is this compound sensitive to air or moisture?

A3: Yes, it is sensitive to moisture, primarily due to the reactivity of the epoxide ring. The epoxide can undergo slow hydrolysis to the corresponding diol in the presence of water, a reaction that can be catalyzed by trace acidic or basic impurities. While sensitivity to oxygen is not a primary concern, exposure to atmospheric moisture should be minimized.

Section 2: Understanding Degradation Pathways

A thorough understanding of the molecule's chemical liabilities is crucial for designing robust reaction conditions and troubleshooting unexpected outcomes. The two primary points of reactivity are the epoxide ring and the tert-butoxycarbonyl (Boc) protecting group .[2][4][5]

Q4: What are the primary chemical liabilities of this molecule?

A4: The molecule's stability is governed by two key functional groups:

  • The Epoxide Ring: This strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening. This is the desired reactivity in many synthetic applications but also the primary pathway for degradation, especially via hydrolysis.[2][4]

  • The Boc Protecting Group: The tert-butoxycarbonyl group is a well-known acid-labile protecting group.[] It is stable to neutral and basic conditions but can be readily cleaved under acidic conditions, exposing the free amine.[]

Q5: What happens to the compound under acidic conditions?

A5: Acidic conditions present a significant stability challenge and can lead to two distinct degradation events:

  • Acid-Catalyzed Epoxide Ring Opening: The epoxide oxygen is protonated by the acid, making the ring's carbons highly electrophilic and susceptible to attack by even weak nucleophiles like water or alcohols. This results in the formation of a 1,2-diol byproduct.

  • Cleavage of the Boc Group: The Boc group is designed to be removed by acid. Exposure to moderate or strong acids will lead to the loss of the protecting group, generating the free amine.

These two pathways can occur concurrently, leading to a mixture of byproducts.

Q6: How does the compound behave under basic conditions?

A6: The compound is significantly more stable under basic conditions compared to acidic conditions. The Boc group is robust and will not be cleaved by common bases.[] However, the epoxide ring can still be opened by strong nucleophiles or under harsh basic conditions (e.g., high concentrations of hydroxide), leading to the formation of the 1,2-diol. This reaction is generally slower than the acid-catalyzed pathway.

Q7: Can solvents affect the stability of the compound in solution?

A7: Absolutely. The choice of solvent is critical.

  • Protic Solvents (e.g., water, methanol, ethanol) can act as nucleophiles and participate in the solvolysis of the epoxide ring, especially if acidic or basic catalysts are present. Storing the compound in these solvents for extended periods is not recommended.

  • Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) are much better choices for reactions and storage in solution, as they do not actively participate in epoxide opening. Ensure that aprotic solvents are anhydrous to prevent hydrolysis.

Below is a diagram illustrating the main degradation pathways.

DegradationPathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) start tert-Butyl ((R)-1-((S)-oxiran-2-yl) -2-phenylethyl)carbamate diol 1,2-Diol Product (Epoxide Hydrolysis) start->diol H+ / H2O (Fast) deprotected Boc-Deprotected Product (Amine) start->deprotected H+ (Fast) diol_base 1,2-Diol Product (Epoxide Hydrolysis) start->diol_base OH- / H2O (Slow)

Caption: Primary degradation pathways under acidic and basic conditions.

Section 3: Troubleshooting Experimental Issues

This section provides guidance on common problems encountered during synthesis.

Q8: My reaction yield is low, and I suspect the starting material has degraded. How can I check its purity?

A8: Before starting any synthesis, it is crucial to confirm the purity of your starting material. A multi-pronged approach is best:

  • Thin-Layer Chromatography (TLC): A quick and easy method. The diol byproduct from hydrolysis will be significantly more polar and will have a much lower Rf value than the starting epoxide.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. It can separate the starting material from its degradation products and allow you to determine the exact purity percentage. See Protocol 1 for a starting method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure. Look for the characteristic signals of the epoxide protons. The appearance of new signals in the ~3.5-4.0 ppm region may indicate the formation of the diol.

PurityCheckWorkflow substance Obtain Sample of Starting Material tlc Run TLC Analysis (Quick Check) substance->tlc hplc Perform Quantitative HPLC Analysis tlc->hplc decision Is Purity >95%? proceed Proceed with Reaction decision->proceed Yes purify Purify Material or Obtain New Lot decision->purify No hplc->decision

Caption: Recommended workflow for assessing starting material purity.

Q9: I am observing an unexpected, highly polar byproduct in my reaction. What could it be?

A9: A highly polar byproduct is almost certainly the 1,2-diol, formed from the hydrolysis of the epoxide ring. This can happen if:

  • Your solvents were not properly dried.

  • One of your reagents was aqueous or contained water.

  • The reaction was run under acidic conditions (even trace amounts) that catalyzed the hydrolysis.

To confirm, you can isolate the byproduct and characterize it by Mass Spectrometry (look for a mass increase of 18 units, corresponding to H₂O) and NMR.

Q10: I need to run a reaction with a nucleophile. How can I ensure it attacks the epoxide without other side reactions?

A10: To ensure selective reaction at the epoxide:

  • Control pH: Avoid acidic conditions to prevent Boc-group cleavage. If your nucleophile requires activation, consider using a non-acidic method or a very mild Lewis acid that is known not to affect Boc groups.

  • Use Anhydrous Conditions: Dry all solvents, reagents, and glassware meticulously to prevent the formation of the diol byproduct. Running the reaction under an inert atmosphere (N₂ or Ar) is also recommended.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize potential side reactions.

Section 4: Protocols & Methodologies

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general starting point for assessing the purity of the compound and detecting the primary diol degradant.

  • Materials & Equipment:

    • This compound sample

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • HPLC system with UV detector

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • HPLC Method:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection: 220 nm

      • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Data Analysis: The main peak corresponds to the intact compound. The diol hydrolysis product, being more polar, will have a significantly shorter retention time. Purity is calculated based on the area percentage of the main peak.

Protocol 2: Small-Scale Forced Degradation Study

This protocol helps determine the compound's stability under specific stress conditions.

  • Procedure:

    • Prepare three 1 mg/mL solutions of the compound in Acetonitrile.

    • Acidic Condition: To one vial, add 10% v/v of 0.1 M HCl.

    • Basic Condition: To a second vial, add 10% v/v of 0.1 M NaOH.

    • Neutral Condition: To the third vial, add 10% v/v of water (as control).

    • Incubate all vials at 40°C.

    • At time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize if necessary, and analyze by HPLC using the method in Protocol 1.

    • Plot the percentage of the remaining parent compound versus time for each condition to determine the degradation rate.

Section 5: Data Summary

The following table summarizes the expected stability of the compound under various conditions based on its chemical structure.

ConditionStressorExpected StabilityPrimary Degradation Product(s)
Storage (Solid) 2-8°C, Dry, SealedHighMinimal degradation
Storage (Solid) Room Temp, Open AirLow to Moderate1,2-Diol (from hydrolysis)
Solution (Aprotic) Anhydrous THF, DCMHighMinimal degradation
Solution (Protic) Methanol, WaterModerate1,2-Diol (from solvolysis)
Acidic (pH < 4) 0.1 M HClVery Low1,2-Diol and Boc-deprotected amine
Basic (pH > 10) 0.1 M NaOHModerate1,2-Diol

References

  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Available at: [Link]

  • Pharmaffiliates. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Available at: [Link]

  • J&K Scientific. threo-N-Boc-L-phenylalanine epoxide | 98760-08-8. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Available at: [Link]

  • PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. Available at: [Link]

  • Matrix Fine Chemicals. TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE. Available at: [Link]

  • CompTox Chemicals Dashboard. REL-TERT-BUTYL ((R)-1-((R)-OXIRAN-2-YL)-2-PHENYLETHYL)CARBAMATE. Available at: [Link]

  • ChemBK. tert-butyl (1-oxiran-2-yl-2-phenylethyl)carbamate. Available at: [Link]

  • PharmaCompass. TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE. Available at: [Link]

  • PubChem. tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. Available at: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • University of Nebraska-Lincoln. behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Available at: [Link]

  • PubMed. Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes. Available at: [Link]

  • PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Available at: [Link]

  • NIST. tert-Butyl carbamate. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for "tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" Epoxide Opening

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the catalyst-mediated epoxide opening of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate. This chiral building block is a critical intermediate in the synthesis of various high-value pharmaceutical compounds, including the HIV protease inhibitor Atazanavir.[1] The success of your synthesis hinges on the precise and regioselective opening of the epoxide ring. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with both the theoretical understanding and practical protocols needed to achieve your desired outcomes.

Core Principle: Understanding Regioselectivity

The primary challenge in opening this unsymmetrical epoxide is controlling where the incoming nucleophile attacks. The outcome is dictated by the reaction conditions, which determine the underlying mechanism. The two possible products result from nucleophilic attack at either the terminal carbon (C1) or the benzylic carbon (C2).

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Potential Products start This compound path1 Attack at C1 (Terminal) start->path1 Basic / Nucleophilic Conditions (SN2-like) path2 Attack at C2 (Benzylic) start->path2 Acidic / Lewis Acid Conditions (SN1-like) prod1 Product 1 (Anti-Markovnikov) path1->prod1 prod2 Product 2 (Markovnikov) path2->prod2

Caption: Regiochemical outcomes of the epoxide opening reaction.

Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is not showing the expected regioselectivity. How can I control which carbon of the epoxide is attacked?

A1: This is the most common challenge and it is controlled by your choice of catalyst and conditions, which dictates the reaction mechanism.[2]

  • For Attack at the Less Hindered Carbon (C1 - Terminal): You need conditions that favor a classic SN2 mechanism. This involves using a strong, basic nucleophile without an acid catalyst. The nucleophile will attack the carbon that is sterically most accessible.[3][4]

    • Causality: In the absence of an acid to protonate the epoxide oxygen, the ring is not "activated." The reaction is purely driven by the nucleophile attacking one of the electrophilic carbons of the epoxide ring. The path of least steric resistance is overwhelmingly favored.[5]

    • Recommended Conditions: Use the amine nucleophile itself as the reactant, potentially with a non-acidic solvent, or use a strong base to deprotonate a weaker nucleophile first.

  • For Attack at the More Substituted Carbon (C2 - Benzylic): You must use acidic or Lewis acidic conditions.

    • Causality: The acid or Lewis acid coordinates to the epoxide oxygen, making it a much better leaving group. This induces a partial positive charge (carbocation character) on the adjacent carbons. The benzylic carbon (C2), being adjacent to the phenyl ring, can stabilize this positive charge far more effectively through resonance.[6] The nucleophile, even if weak, will preferentially attack this more electrophilic, charge-stabilized center in an SN1-like transition state.[7][8]

    • Recommended Conditions: Employ a catalytic amount of a Lewis acid like YCl₃, SnCl₄, or a solid acid catalyst.[6][9]

Q2: I am observing a significant amount of a 1,2-diol byproduct. What causes this and how can I prevent it?

A2: The formation of a diol is almost always due to the presence of water, which acts as a competing nucleophile to hydrolyze the epoxide.[2] This is especially problematic under acidic conditions, which catalyze the hydrolysis reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Dry all solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina or molecular sieves).

    • Dry your glassware thoroughly in an oven and cool it under an inert atmosphere (N₂ or Argon).

    • Use freshly opened or properly stored anhydrous reagents.

  • Increase Nucleophile Concentration: Use a slight excess (1.1 to 1.5 equivalents) of your desired amine nucleophile. By Le Châtelier's principle, this will favor the desired aminolysis reaction over the competing hydrolysis.

  • Catalyst Choice: Some catalysts are more water-sensitive than others. If water is unavoidable, consider catalysts known to be more tolerant or run the reaction under solvent-free conditions where the concentration of your nucleophile is maximized.[10]

Q3: My reaction is proceeding very slowly or not at all. How can I improve the reaction rate?

A3: Slow reaction rates are typically due to insufficient activation of the epoxide or low nucleophilicity of the attacking amine.

Troubleshooting Steps:

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50 °C) can significantly increase the rate.[10] However, be cautious, as this can sometimes lead to decreased regioselectivity or increased side reactions. Monitor the reaction closely by TLC.

  • Add a Catalyst: If you are running the reaction neat (without a catalyst), the rate may be very slow, especially with weakly nucleophilic amines (like anilines). Adding a catalyst is the most effective solution.

    • For weakly nucleophilic amines, a Lewis acid catalyst is almost always necessary to activate the epoxide.[9][11]

  • Increase Catalyst Loading: If you are already using a catalyst, you may need to increase the loading from, for example, 1 mol% to 5 mol%.[10]

  • Solvent Choice: The choice of solvent can impact reaction rates. Polar aprotic solvents like acetonitrile or DMF can sometimes accelerate SN2-type reactions. For Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. Some protocols find success under solvent-free conditions, which maximizes reagent concentration.

Protocols & Catalyst Selection Guide

The following table summarizes catalyst choices based on the desired regiochemical outcome.

Desired OutcomeCatalyst ClassRecommended CatalystsTypical ConditionsKey Considerations
Attack at C2 (Benzylic) Lewis AcidsYCl₃, ScCl₃, SnCl₄·5H₂O, ZrCl₄1-5 mol% catalyst, RT to 50°C, Solvent-free or CH₂Cl₂Excellent for activating the epoxide towards attack at the more substituted carbon.[9][11] Can be sensitive to water.
Solid AcidsSilica-bonded S-sulfonic acid (SBSSA)Heterogeneous, Solvent-free, RTEnvironmentally friendly, easily recoverable catalyst. High regioselectivity for the benzylic position with aromatic amines.[6]
Attack at C1 (Terminal) Basic / NucleophilicNone (Neat Amine) or NaHExcess amine, 50-80°CFavored for strong, unhindered nucleophiles (e.g., primary aliphatic amines).[3][6] Reaction may require heat.
Workflow: Selecting the Right Catalyst System

G start What is your desired regioisomer? c2_attack Attack at C2 (Benzylic Position) start->c2_attack SN1-like (Markovnikov) c1_attack Attack at C1 (Terminal Position) start->c1_attack SN2-like (Anti-Markovnikov) lewis_acid Use a Lewis Acid Catalyst e.g., YCl₃, SnCl₄, ZrCl₄ c2_attack->lewis_acid For high reactivity solid_acid Consider a Solid Acid Catalyst e.g., SBSSA for easy workup c2_attack->solid_acid For 'green' chemistry basic Use Basic/Nucleophilic Conditions (No Acid Catalyst) c1_attack->basic heat Apply Heat (50-80°C) if reaction is slow basic->heat

Caption: Decision workflow for catalyst selection.

Experimental Protocol Example: Lewis Acid-Catalyzed Opening with Aniline at the Benzylic Position

This protocol is adapted from methodologies using Lewis acids to promote the regioselective opening of styrene-oxide derivatives.[6]

Objective: To synthesize tert-butyl ((2R,3S)-3-amino(phenyl)-2-hydroxy-1-phenylpropyl)carbamate via regioselective attack at the C2 benzylic position.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Anhydrous Yttrium(III) Chloride (YCl₃) (0.02 eq, 2 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation: Add this compound (1.0 eq) and anhydrous DCM to an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂).

  • Reagent Addition: Add aniline (1.1 eq) to the solution and stir for 5 minutes.

  • Catalyst Addition: Add YCl₃ (0.02 eq) to the stirred mixture in one portion.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting epoxide spot has been consumed (typically 2-6 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure β-amino alcohol product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry. The attack at the benzylic carbon can be confirmed by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum.

References
  • Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. Synlett, 2007(14), 2231-2235. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2024, 3, 13-23. [Link]

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. J. Mex. Chem. Soc., 2014, 58(1), 59-65. [Link]

  • Catalytic ring-opening of styrene oxide with various amines. ResearchGate, 2023. [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 2018, 23(11), 2993. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chem IJ, 2017, 2(2). [Link]

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online, 2010. [Link]

  • Ring Opening of Epoxides. Chad's Prep. [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Molecules, 2010, 15(1), 445-455. [Link]

  • Ring-opening reaction of epoxides with various aromatic amines. ResearchGate, 2011. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry, 2015. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Epoxide Reactions Explained. Pearson+. [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 2021, 12(4), 1478-1483. [Link]

  • Chemical reactions between epoxy and amine monomers to create a cured epoxy resin. ResearchGate, 2018. [Link]

  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Molecules, 2022, 27(7), 2185. [Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 2015, 119(44), 10957-10966. [Link]

  • Epoxy Cure Chemistry Part 4: Nucleophiles in Action. Polymer Innovation Blog, 2014. [Link]

  • tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. MySkinRecipes. [Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory, 2015. [Link]

  • Crosslinking reaction between the epoxide ring and the primary amine. ResearchGate, 2018. [Link]

  • Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. ResearchGate, 2022. [Link]

  • tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. PubChem. [Link]

  • Ring Opening of Epoxides by Strong Nucleophiles. YouTube, 2023. [Link]

  • tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. PubChem. [Link]

  • TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE. PharmaCompass. [Link]

Sources

Validation & Comparative

A Comparative Guide to Alternative Synthesis Routes for Darunavir Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient, cost-effective, and sustainable synthetic routes for life-saving pharmaceuticals is a perpetual endeavor. Darunavir, a potent HIV protease inhibitor, stands as a cornerstone in antiretroviral therapy.[1][2][3] Its complex molecular architecture, however, presents significant synthetic challenges, particularly in the stereoselective construction of its key intermediates. This guide provides an in-depth comparison of established and alternative synthesis routes for these crucial building blocks, supported by experimental data, to empower researchers in optimizing their synthetic strategies.

The synthesis of Darunavir can be conceptually divided into the preparation of two key fragments: the core amino alcohol backbone and the P2-ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-THF alcohol. The cost of producing this bicyclic side chain can contribute to as much as half of the final active pharmaceutical ingredient's cost, making it a prime target for synthetic innovation.[4] This guide will delve into the diverse strategies employed for the synthesis of these intermediates, with a particular focus on the bis-THF alcohol.

I. The Bicyclic P2-Ligand: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The unique bis-tetrahydrofuranyl (bis-THF) moiety of Darunavir is critical for its high potency and resistance profile.[5] Consequently, its stereocontrolled synthesis has been a subject of intense research. Here, we compare several prominent alternative routes to this vital intermediate.

A. Chemoenzymatic and Photochemical Approaches

Recent strategies have focused on leveraging biocatalysis and photochemistry to achieve high stereoselectivity in a more concise manner.

A notable one-pot synthesis utilizes a [2+2]-photocycloaddition between furan and a Cbz-protected glycol aldehyde.[6][7] This is followed by hydrogenation and a lipase-catalyzed kinetic resolution to yield the target bis-THF alcohol in high enantiomeric excess.[6][7][8] While elegant, the scalability of photochemical reactions can be a potential hurdle in large-scale manufacturing.[8]

Another innovative approach employs a ketoreductase, identified through metagenomic mining, to catalyze a highly enantio- and diastereoselective dynamic kinetic resolution of a β-ketolactone. This is followed by lactone reduction and cyclization to afford the bis-THF alcohol.

Experimental Workflow: One-Pot Photocycloaddition and Enzymatic Resolution

G furan Furan photocycloaddition [2+2] Photocycloaddition furan->photocycloaddition glycol_aldehyde Cbz-protected glycol aldehyde glycol_aldehyde->photocycloaddition rac_cycloadduct Racemic Cycloadduct photocycloaddition->rac_cycloadduct hydrogenation Hydrogenation rac_cycloadduct->hydrogenation rac_bis_thf Racemic bis-THF alcohol hydrogenation->rac_bis_thf resolution Lipase-catalyzed kinetic resolution rac_bis_thf->resolution final_product (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol resolution->final_product

Caption: One-pot synthesis of bis-THF alcohol via photocycloaddition.

B. Convergent Syntheses from Chiral Pool Starting Materials

Utilizing readily available chiral molecules is a classic and often robust strategy.

One such route commences from S-2,3-O-isopropylideneglyceraldehyde.[5] Key steps in this pathway include a diastereoselective Michael addition of nitromethane, a Nef oxidation, and subsequent cyclization and reduction to furnish the desired bis-THF alcohol.[5] A "Wittig route" variation of this approach proved superior in terms of overall yield (34% vs. 19%) and operational efficiency on a large scale.[5]

A highly practical and scalable synthesis has been developed starting from monopotassium isocitrate, a fermentation product.[4][9] This multi-step process involves the formation of a tertiary amide, which, upon reduction with lithium aluminum hydride and acidic workup, cyclizes to the target furofuranol.[4][9] The selection of N-methylaniline as the amine for the amide formation was crucial for achieving an efficient reduction and cyclization.[4][9]

Data Comparison: Alternative Routes to bis-THF Alcohol

Starting MaterialKey StepsOverall YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference(s)
Furan & Glycol AldehydePhotocycloaddition, Hydrogenation, Enzymatic Resolution35-43%>99%-[6][7][8]
S-2,3-O-isopropylideneglyceraldehydeMichael Addition, Nef Oxidation, Cyclization, Reduction34% (Wittig route)>99%-[5]
Monopotassium IsocitrateAmide formation, LAH reduction, Cyclization55%-99.8:0.2[4][9]
Glycolaldehyde Dimer & 2,3-DHFCatalyzed Cycloaddition, Enzymatic Resolution->99%up to 98:2[10]
ButyrolactoneRu-catalyzed Asymmetric Transfer Hydrogenation (DKR)35%>97:3 (er)95:5[11]

II. Assembling the Darunavir Backbone: Beyond the Epoxide Route

The traditional synthesis of the Darunavir backbone often involves the ring-opening of a chiral epoxide with an amine.[12][13] However, alternative strategies have been developed to enhance efficiency and stereocontrol.

A notable alternative involves a Crimmins-type titanium tetrachloride-mediated asymmetric glycolate aldol addition.[1][2] This approach utilizes an oxazolidine-2-thione auxiliary to guide the stereoselective formation of a key aldol adduct. Subsequent transamidation, reduction, and a series of functional group manipulations, including a bis-nosylation and azide displacement, lead to a crucial β-azido alcohol intermediate, which is then converted to Darunavir.[1][2]

Synthetic Pathway: Asymmetric Aldol Approach to Darunavir Backbone

G start Acylated Oxazolidine-2-thione aldol Asymmetric Glycolate Aldol Addition start->aldol adduct Aldol Adduct aldol->adduct transamidation Transamidation adduct->transamidation amide Amide transamidation->amide reduction Reduction amide->reduction amino_alcohol β-Amino Alcohol reduction->amino_alcohol bis_nosylation Bis-nosylation amino_alcohol->bis_nosylation nosylated_intermediate Nosylated Intermediate bis_nosylation->nosylated_intermediate azide_displacement Azide Displacement nosylated_intermediate->azide_displacement azido_intermediate β-Azido Alcohol Intermediate azide_displacement->azido_intermediate final_steps Deprotection, Reduction, Acylation azido_intermediate->final_steps darunavir Darunavir final_steps->darunavir

Caption: Asymmetric aldol approach to the Darunavir backbone.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate

This protocol is adapted from the work of Reddy et al. (2017).[9]

Step 1: Lactone-diacid formation

  • Neutralize monopotassium isocitrate with aqueous hydrochloric acid.

  • Remove water via azeotropic distillation with 2-methyl tetrahydrofuran (MeTHF) to drive the formation of the lactone-diacid.

  • Filter the precipitated potassium chloride.

  • Continue heating the filtrate with further distillation of MeTHF to complete lactonization.

  • Precipitate the product by adding an antisolvent like toluene.

Step 2: Amide formation

  • Treat the lactone-diacid with oxalyl chloride and a catalytic amount of DMF in dichloromethane (DCM) to form the acyl chloride.

  • React the in-situ generated acyl chloride with N-methylaniline in the presence of pyridine.

  • Crystallize the crude product from toluene or ethyl acetate/heptane to yield the pure amide.

Step 3: Reduction and Cyclization

  • Reduce the amide and ester functionalities with lithium aluminum hydride (LAH).

  • Upon acidic workup, a transient aminal-triol is formed.

  • This intermediate cyclizes in situ to yield (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Protocol 2: Asymmetric Synthesis of the Darunavir Backbone via Aldol Addition

This protocol is based on the research by Augustine et al. (2024).[1][2]

Step 1: Asymmetric Aldol Addition

  • React an N-acylated (p-methoxyphenoxyacetyl) oxazolidine-2-thione with titanium tetrachloride and triethylamine.

  • Add phenylacetaldehyde to generate the syn-aldol adduct with high diastereoselectivity.

Step 2: Transamidation and Reduction

  • Cleave the chiral auxiliary via transamidation with isobutylamine to form the corresponding amide.

  • Reduce the amide to the β-amino alcohol using a suitable reducing agent like borane-dimethylsulfide complex.

Step 3: Bis-nosylation and Azide Displacement

  • Treat the β-amino alcohol with an excess of p-nitrobenzenesulfonyl chloride to introduce the p-nitrobenzenesulfonamide group and activate the secondary alcohol.

  • Displace the nosylate group with sodium azide to yield the desired β-azido intermediate.

Step 4: Final Steps to Darunavir

  • Deprotect the p-methoxyphenoxy group using ceric ammonium nitrate.

  • Perform a final hydrogenation to simultaneously reduce the azide and the nitro group of the sulfonamide, followed by coupling with the activated bis-THF alcohol to yield Darunavir.

Conclusion

The synthesis of Darunavir and its intermediates is a testament to the ingenuity of modern organic chemistry. The alternative routes presented here offer significant advantages over traditional methods, including improved yields, higher stereoselectivity, and the use of more sustainable starting materials. For researchers in the field, a thorough understanding of these diverse synthetic strategies is paramount for the development of next-generation manufacturing processes for this critical anti-HIV medication. The choice of a particular route will ultimately depend on a careful consideration of factors such as scale, cost, and available resources.

References

  • Ghosh, A. K., & Swanson, L. M. (2008). Efficient Synthesis of (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters, 10(19), 4347–4350. [Link]

  • Surleraux, D. L. N. G., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(8), 1545–1548. [Link]

  • Schläger, N., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. [Link]

  • Schläger, N., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. PubMed.[Link]

  • Augustine, A. D., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry.[Link]

  • Augustine, A. D., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ISU ReD: Research and eData.[Link]

  • More, G. V., et al. (2021). Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Acyl Butyrolactone via Dynamic Kinetic Resolution: Asymmetric Synthesis of bis-THF Alcohol Intermediate of Darunavir. Tetrahedron Letters, 66, 152831. [Link]

  • Augustine, A. D., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry.[Link]

  • Reddy, B. G., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98–106. [Link]

  • Dash, P., et al. (2021). Synthesis and Characterization of Long Acting Darunavir Prodrugs. Pharmaceutics, 13(1), 83. [Link]

  • Reddy, B. G., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. PubMed.[Link]

  • Rehman, M. A. U., et al. (2023). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au.[Link]

  • Rehman, M. A. U., et al. (2023). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PubMed.[Link]

Sources

A Comparative Guide to Chiral Epoxides: Performance Analysis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chiral Epoxides in Modern Drug Discovery

In the landscape of pharmaceutical development and fine chemical synthesis, chiral epoxides stand out as exceptionally valuable building blocks.[1] These three-membered cyclic ethers, possessing inherent ring strain and defined stereocenters, are primed for highly stereoselective and regioselective ring-opening reactions.[2][3] This reactivity allows for the elegant and efficient installation of vicinal functional groups, a common motif in a vast array of biologically active molecules.[4]

Among the diverse catalog of available chiral epoxides, tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate represents a sophisticated and high-value intermediate. Its structure is tailored for the synthesis of complex pharmaceutical agents, most notably as a key precursor to HIV protease inhibitors like Darunavir.[5][6] This guide provides an in-depth comparative analysis of this specialized epoxide against other common chiral epoxides. We will dissect its structural advantages and objectively evaluate its performance in key synthetic transformations, supported by experimental data and established chemical principles, to provide researchers with a clear framework for strategic substrate selection.

Section 1: Profile of a Specialized Building Block: this compound

This molecule, which we will refer to as Boc-AEP (Boc-protected Amino-Epoxy-Phenylbutane) for brevity, is not a simple epoxide. Its architecture is deliberately designed to impart specific reactivity and facilitate complex multi-step syntheses.

Key Structural Features and Their Synthetic Implications:

  • Defined Stereochemistry: The molecule possesses two adjacent stereocenters ((R) at the carbon bearing the carbamate and (S) at the proximal epoxide carbon). This fixed stereochemistry is crucial for directing the stereochemical outcome of subsequent reactions, a necessity for producing enantiopure active pharmaceutical ingredients (APIs).

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality.[7] This is essential for preventing unwanted side reactions during the epoxide ring-opening step and allows for selective deprotection later in the synthetic route.

  • Phenyl Group: The bulky phenyl group provides significant steric hindrance. This bulk is instrumental in directing incoming nucleophiles to the less hindered terminal carbon of the epoxide, ensuring high regioselectivity in ring-opening reactions.

  • Epoxide Functionality: The strained oxirane ring is the molecule's reactive center, poised for nucleophilic attack to construct more complex structures.[4][7]

Physicochemical Properties:

PropertyValueReference
CAS Number 98760-08-8[7][8]
Molecular Formula C₁₅H₂₁NO₃[7][8]
Molecular Weight 263.33 g/mol [7][8]
Appearance Off-white solid[9]
Storage 2-8°C[7]

Section 2: The Comparator Landscape: Selecting a Spectrum of Chiral Epoxides

To contextualize the performance of Boc-AEP, we have selected a range of alternative chiral epoxides that represent different classes of this substrate family.

  • Styrene Oxide (SO): A simple, aromatic terminal epoxide. It serves as a fundamental benchmark for reactivity, regioselectivity, and as a common substrate in biocatalytic resolutions.[10][11]

  • Benzyl Glycidyl Ether (BGE): A functionalized terminal epoxide containing an ether linkage. It allows for the evaluation of electronic effects and substrate recognition by enzymes compared to the hydrocarbon backbone of styrene oxide.[10]

  • (R)-Glycidyl Butyrate: A common, non-aromatic, and functionalized alkyl epoxide. It represents a different class of substrate, lacking the directing electronic and steric effects of an aromatic ring.

Section 3: Comparative Performance in the Quintessential Epoxide Reaction: Nucleophilic Ring-Opening

The synthetic utility of any epoxide is defined by its behavior during a ring-opening reaction. The key performance indicators are:

  • Regioselectivity: The preferential attack of a nucleophile at one of the two epoxide carbons.

  • Stereoselectivity: The stereochemical outcome of the reaction, typically proceeding via an Sₙ2 mechanism with inversion of configuration at the site of attack.[3]

  • Reaction Rate & Yield: The efficiency and overall effectiveness of the transformation.

G Racemate Racemic Epoxide (R- and S-enantiomers) Enzyme Epoxide Hydrolase (EH) Racemate->Enzyme FastReaction Fast Hydrolysis (k_fast) Enzyme->FastReaction One enantiomer SlowReaction Slow Hydrolysis (k_slow) Enzyme->SlowReaction Other enantiomer Diol Chiral Diol Product FastReaction->Diol EnrichedEpoxide Enantioenriched Epoxide (Unreacted) SlowReaction->EnrichedEpoxide <50% yield, >99% ee

Caption: Workflow for kinetic resolution of a racemic epoxide.

Causality and Mechanistic Insights: The success of enzymatic resolution hinges on the precise fit of the substrate within the enzyme's active site. Bulky substrates may be poor fits, leading to low or no reactivity.

Comparative Performance Data (Experimental & Projected):

Epoxide Substrate (Racemic)Preferred Enantiomer for HydrolysisYield of Unreacted EpoxideEnantiomeric Excess (ee) of Unreacted EpoxideSource & Expert Projection
Boc-AEP N/A (likely poor substrate)N/AN/AProjected to be a very poor substrate for most common EHs due to extreme steric bulk.
Styrene Oxide (S)-enantiomer25%>99% (for remaining (R)-SO)Experimental data from a variant of EH from Agromyces mediolanus. [10]
Benzyl Glycidyl Ether (R)-enantiomer34%>99% (for remaining (S)-BGE)Experimental data from the same enzyme, showing different enantiopreference. [10]
Glycidyl Butyrate Varies by enzyme~40-45%>99%Widely reported as an excellent substrate for many EHs.

Section 4: Experimental Protocols

Trustworthy science relies on reproducible methods. The following protocols are self-validating frameworks for the reactions discussed.

Protocol 1: General Procedure for Cr(Salen)-Catalyzed Ring-Opening with Azide
  • Rationale: This protocol describes a robust method for the azidolysis of meso or chiral epoxides, leveraging a well-established catalytic system. The exclusion of air and moisture is critical for catalyst stability and reproducibility.

  • Catalyst Activation: In a flame-dried, argon-purged flask, add the chiral Cr(III)-salen complex (1-2 mol%). Add anhydrous dichloromethane (CH₂Cl₂) via syringe.

  • Reagent Addition: Add the epoxide substrate (1.0 equiv) to the flask. Stir for 5 minutes at room temperature to ensure complexation.

  • Nucleophile Introduction: Add trimethylsilyl azide (TMSN₃, 1.2 equiv) dropwise over 10 minutes. Caution: TMSN₃ is toxic and volatile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the epoxide starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude azido alcohol product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Biocatalytic Kinetic Resolution with Whole-Cell EH
  • Rationale: This protocol uses whole cells expressing an epoxide hydrolase, which avoids costly and time-consuming enzyme purification. The use of a biphasic system (buffer/hexane) can reduce substrate/product inhibition and improve yields.

  • Biocatalyst Preparation: Prepare a suspension of lyophilized E. coli cells expressing the desired epoxide hydrolase in a phosphate buffer (100 mM, pH 7.5).

  • Reaction Setup: In a glass vial, combine the cell suspension with an equal volume of n-hexane. Add the racemic epoxide substrate (e.g., 50 mM final concentration in the aqueous phase).

  • Incubation: Seal the vial and place it in a shaking incubator (e.g., 30°C, 200 rpm) to ensure adequate mixing between the aqueous and organic phases.

  • Monitoring Conversion: Periodically take samples from the organic layer. Analyze the enantiomeric excess of the remaining epoxide and the formation of the diol product using chiral GC or HPLC. The reaction is stopped at or near 50% conversion to maximize the ee of the unreacted epoxide.

  • Workup: Once the target conversion is reached, centrifuge the reaction mixture to pellet the cells. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and carefully remove the solvent.

  • Isolation: The resulting product will be an enantioenriched epoxide, which can be used directly or further purified by distillation or chromatography if necessary.

Summary & Application Outlook

This comparative analysis demonstrates that the choice of a chiral epoxide is a strategic decision deeply rooted in the synthetic goal.

  • This compound (Boc-AEP) is a highly specialized and structurally complex building block. Its performance is characterized by excellent, substrate-controlled regioselectivity and stereoselectivity in chemical transformations. Its bulk, however, makes it a poor candidate for many standard biocatalytic processes. It is the reagent of choice when the synthetic target requires the precise architecture that Boc-AEP provides, justifying its higher cost.

  • Simpler Epoxides (Styrene Oxide, BGE, Glycidyl Esters) are more versatile and serve as general-purpose chiral synthons. They are amenable to a broader range of transformations, including highly efficient enzymatic resolutions that provide access to enantiopure materials from inexpensive racemates. [10][12]Their reactivity is primarily governed by the chosen catalyst or enzyme rather than intrinsic substrate bias.

For the drug development professional, the takeaway is clear: for the rapid construction of complex chiral backbones like those in protease inhibitors, a pre-functionalized, sterically-directing epoxide like Boc-AEP is unparalleled. For more foundational synthetic operations or when exploring biocatalytic routes, simpler, well-characterized epoxides offer a more flexible and economical starting point.

References

  • BenchChem. A Comparative Guide to Chiral Epoxide Synthesis: Beyond Asymmetric Epoxidation.
  • BenchChem. A Comparative Analysis of (R)-4-(Oxiran-2-ylmethyl)morpholine and Other Chiral Epoxides in Asymmetric Synthesis.
  • MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate.
  • da Silva, M. et al. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. National Institutes of Health (NIH).
  • Echemi. tert-Butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate.
  • Matrix Fine Chemicals GmbH. TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE.
  • Klivon. tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)-2-phenylethyl]carbamate.
  • MDPI. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes.
  • Accounts of Chemical Research. Asymmetric Catalysis of Epoxide Ring-Opening Reactions.
  • LGC Standards. tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)-2-phenylethyl]carbamate.
  • ResearchGate. Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles.
  • PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate.
  • ResearchGate. Ring Opening Reactions of Epoxides. A Review.
  • National Institutes of Health (NIH). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.
  • PharmaCompass.com. TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE.
  • MDPI. Enantioselective Hydrolysis of Styrene Oxide and Benzyl Glycidyl Ether by a Variant of Epoxide Hydrolase from Agromyces mediolanus.
  • PubMed. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity.
  • National Institutes of Health (NIH). Towards a Biocatalyst for (S)-Styrene Oxide Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120.
  • PubMed. Enantioconvergent Hydrolysis of Racemic Styrene Oxide at High Concentration by a Pair of Novel Epoxide Hydrolases Into (R)-phenyl-1,2-ethanediol.

Sources

A Senior Application Scientist's Guide to Cost-Effective Alternatives for a Key HIV Drug Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cost-effective alternatives to "tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate"

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chiral epoxide, this compound, is a cornerstone intermediate in the synthesis of several critical HIV protease inhibitors, including Atazanavir and Darunavir.[1][2] Its precise stereochemistry is essential for pharmacological activity, but the synthetic routes to achieve this purity are often associated with significant costs, primarily due to expensive chiral catalysts, multi-step processes, and purification challenges. This guide provides a comprehensive analysis of established and emerging cost-effective alternatives to this key building block. We will dissect four primary strategies: leveraging alternative asymmetric epoxidation technologies, utilizing chiral pool starting materials, employing biocatalysis, and designing syntheses around structurally distinct but functionally equivalent intermediates such as azido alcohols and aziridines. Through comparative data, detailed experimental protocols, and workflow diagrams, this guide aims to equip researchers and process chemists with the insights needed to select the most economically viable and scalable synthetic route for their drug development programs.

Introduction: The Central Role and Cost Drivers of the Target Epoxide

The target molecule, often referred to as a Boc-protected amino epoxide, is a classic example of a chiral building block where function is inextricably linked to form. It is a key component for constructing the hydroxyethylamine isostere, a common motif in protease inhibitors that mimics the transition state of peptide bond hydrolysis.[3][4]

The primary cost drivers in its synthesis are:

  • Stereochemical Control: Achieving the precise (R,S) configuration of the two adjacent stereocenters requires sophisticated asymmetric synthesis techniques.

  • Catalyst Cost: Many asymmetric epoxidation methods rely on expensive transition metal catalysts (e.g., Manganese-salen complexes) and chiral ligands.[5][6]

  • Starting Materials: The synthesis often begins from precursors that themselves may be costly.

  • Purification: Separation of diastereomers can be challenging and often requires costly chromatographic methods, reducing overall yield.

This guide explores strategic alternatives that address these cost drivers directly.

Comparative Analysis of Synthetic Strategies

We will evaluate four distinct approaches to circumvent the high costs associated with the direct synthesis of the target Boc-amino epoxide.

Strategy 1: Alternative Asymmetric Epoxidation Methods

While the target epoxide can be made via several routes, the choice of epoxidation method is critical. The traditional Jacobsen-Katsuki epoxidation, while effective for cis-olefins, can be expensive.[6][7] Two prominent alternatives offer potential cost savings.

  • Sharpless Asymmetric Epoxidation: This method is exceptionally effective for allylic alcohols.[8] If the synthesis proceeds through an allylic alcohol intermediate, the Sharpless method offers high enantioselectivity with a well-established, though still metal-based, catalytic system.

  • Shi Asymmetric Epoxidation: This organocatalytic method uses a fructose-derived ketone catalyst and a common, inexpensive oxidant like Oxone.[9][10][11] The key advantages are the avoidance of transition metals (eliminating concerns of metal contamination in the final API) and the use of a cheaper, bio-renewable catalyst source.[12] It is particularly effective for trans-disubstituted and trisubstituted alkenes.[10]

Strategy 2: Chiral Pool Synthesis

This strategy avoids asymmetric catalysis altogether by starting with a readily available and inexpensive chiral molecule. L-Phenylalanine is the logical and most common starting material for this class of compounds. The synthesis involves converting the carboxylic acid of phenylalanine to the desired functional group and building out the rest of the molecule while retaining the inherent stereochemistry. While this can sometimes involve more steps, it trades the high cost of an asymmetric reaction for the lower cost of common reagents.

Strategy 3: Biocatalysis

Enzymatic epoxidation is an emerging green and often cost-effective alternative.[13] Specific enzymes can offer unparalleled chemo-, regio-, and stereoselectivity under mild aqueous conditions, using inexpensive and environmentally benign oxidants like hydrogen peroxide or even molecular oxygen. While requiring initial investment in enzyme screening and process development, biocatalysis can lead to significant long-term cost savings in large-scale production by simplifying purification and reducing waste.

Strategy 4: Alternative Key Intermediates

Perhaps the most powerful strategy is to redesign the retrosynthesis to avoid the target epoxide entirely, replacing it with a more accessible intermediate.

  • Azido Alcohols and Azido Epoxides: A number of highly efficient syntheses for HIV protease inhibitors like Darunavir and Amprenavir proceed through a β-azido alcohol or a syn-azido epoxide.[1][14][15] The azide is introduced early in the synthesis and later reduced to the required amine. This approach can be more convergent and avoid the use of Boc protection at early stages. A key advantage is the potential for highly diastereoselective reactions and kinetic resolutions to achieve the desired stereochemistry.[15][16]

  • Chiral Aziridines: An aziridine, a nitrogen analog of an epoxide, can serve as a functionally equivalent intermediate.[16] Ring-opening of a chiral aziridine with a suitable nucleophile can build the core of the inhibitor in a similar fashion to an epoxide, offering an alternative synthetic pathway with different challenges and opportunities for optimization.

Head-to-Head Comparison: Data & Protocols

To provide a practical comparison, we summarize the key performance indicators for each strategy and provide detailed protocols for two distinct approaches.

Data Summary Table
StrategyKey IntermediateTypical Catalyst/ReagentCost DriverKey AdvantagesKey Disadvantages
Incumbent Boc-Amino EpoxideJacobsen (Mn-Salen) CatalystHigh catalyst cost, purificationWell-established, high ee% for cis-olefinsExpensive, potential metal contamination
Alternative Epoxidation Boc-Amino EpoxideShi Ketone Catalyst / OxoneMulti-step catalyst synthesisMetal-free, lower oxidant cost, good for trans-olefins[10]Catalyst loading can be high, pH control needed[12]
Chiral Pool Boc-Amino AlcoholL-PhenylalanineMultiple synthetic stepsInexpensive starting material, avoids asymmetric catalysisCan be a longer route, potential for racemization
Alternative Intermediate syn-Azido EpoxideCo-Salen Catalyst (for HKR)Kinetic resolution stepConvergent, high ee% (>98%)Use of azides (safety), separation of diol byproduct
Biocatalysis Chiral EpoxideLipase, Epoxidase, etc.Process development timeGreen, mild conditions, high selectivitySubstrate scope can be limited, initial screening required

Detailed Experimental Protocols & Workflows

Workflow 1: Synthesis via Alternative Intermediate (syn-Azido Epoxide)

This workflow illustrates a highly efficient route that bypasses the target Boc-amino epoxide by utilizing a cobalt-catalyzed hydrolytic kinetic resolution (HKR) of a racemic azido-epoxide.[15]

G cluster_0 Step 1: Racemic Azido-Epoxide Synthesis cluster_1 Step 2: Kinetic Resolution cluster_2 Step 3: Synthesis of API Core A Allylic Alcohol B Racemic Epoxy Alcohol A->B mCPBA C anti-Azido Diol B->C NaN3, Ring Opening D Tosylated Azido Alcohol C->D TsCl, Pyridine E Racemic Azido-Epoxide D->E Base (e.g., K2CO3) F Enantioenriched (S,S)-syn-Azido Epoxide E->F (S,S)-Co(II)-Salen, H2O (HKR) G (R,R)-Azido Diol (Byproduct) E->G Resolved Byproduct I Azido Alcohol Intermediate F->I Ring Opening with H H Nucleophile (e.g., Amine) J Final Amino Alcohol Core I->J Azide Reduction (e.g., H2, Pd/C) G cluster_0 Catalyst & Oxidant Activation cluster_1 Asymmetric Epoxidation cluster_2 Workup & Purification A Shi Catalyst (Fructose-derived Ketone) C Active Dioxirane Species A->C Buffered Solution (pH > 10) B Oxone (KHSO5) B->C F Regenerated Shi Catalyst C->F Catalytic Cycle D Alkene Substrate (e.g., Boc-protected allylamine) E Chiral Epoxide Product D->E Oxygen transfer from C G Reaction Mixture E->G H Organic Extraction G->H I Purified Chiral Epoxide H->I Chromatography

Sources

The Strategic Efficacy of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step synthesis, particularly in the development of chiral pharmaceuticals, the choice of starting materials and synthetic routes is paramount to achieving desired efficacy, stereochemical purity, and overall process efficiency. This guide provides an in-depth analysis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate , a key chiral building block, and objectively compares its performance against prominent alternative methodologies for the synthesis of vicinal β-amino alcohols – crucial moieties in a plethora of bioactive molecules, including potent HIV protease inhibitors.[1][2]

The Central Role of Chiral β-Amino Alcohols and the Utility of the Target Epoxide

The 1,2-amino alcohol framework is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[3] The precise stereochemical arrangement of the amine and hydroxyl groups is often critical for biological activity. Consequently, the development of robust and stereoselective methods for their synthesis is a cornerstone of modern organic chemistry.

This compound (from here on referred to as the "target epoxide") has emerged as a highly valuable chiral synthon. Its utility stems from several key features:

  • Pre-installed Stereocenters: The molecule possesses two defined stereocenters, which can be transferred to the final product, obviating the need for challenging asymmetric induction steps later in the synthesis.

  • Reactive Epoxide Moiety: The epoxide ring is primed for nucleophilic attack, allowing for the regioselective and stereospecific installation of a variety of functional groups.[4]

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under a range of reaction conditions and can be readily removed when required, simplifying multi-step synthetic sequences.

The primary application of the target epoxide is in the synthesis of complex β-amino alcohols through the ring-opening of the epoxide with a nucleophile, typically an amine. This reaction is a cornerstone in the synthesis of the hydroxyethylamine isostere, a key component of several HIV protease inhibitors.[5]

A Comparative Analysis of Synthetic Strategies

The efficacy of the target epoxide is best understood when compared with alternative synthetic strategies for accessing chiral β-amino alcohols. Here, we compare three prominent approaches for the synthesis of a representative target molecule, (2S,3R)-3-((tert-butoxycarbonyl)amino)-1-(isobutylamino)-4-phenylbutan-2-ol, a key intermediate in the synthesis of several HIV protease inhibitors.

Method A: Nucleophilic Ring-Opening of the Target Epoxide

This is the most direct route utilizing the target epoxide. The reaction involves the regioselective attack of a primary amine, such as isobutylamine, at the less hindered carbon of the epoxide ring.

Method_A Target_Epoxide This compound Product (2S,3R)-3-((tert-butoxycarbonyl)amino)-1-(isobutylamino)-4-phenylbutan-2-ol Target_Epoxide->Product Regioselective Ring-Opening Isobutylamine Isobutylamine Isobutylamine->Product

Caption: Synthetic pathway using the target epoxide.

Method B: Organocatalytic Asymmetric Ring-Opening of a Prochiral Epoxide

An alternative approach involves the asymmetric ring-opening of a simpler, prochiral epoxide, such as styrene oxide, using a chiral catalyst to induce the desired stereochemistry.

Method_B Styrene_Oxide Styrene Oxide Intermediate_Amino_Alcohol Chiral β-Amino Alcohol Styrene_Oxide->Intermediate_Amino_Alcohol Amine Amine Nucleophile Amine->Intermediate_Amino_Alcohol Chiral_Catalyst Chiral Catalyst (e.g., organocatalyst) Chiral_Catalyst->Intermediate_Amino_Alcohol Further_Steps Further Functionalization & Protection Intermediate_Amino_Alcohol->Further_Steps Product Target β-Amino Alcohol Analog Further_Steps->Product

Caption: Asymmetric synthesis via prochiral epoxide opening.

Method C: Sharpless Asymmetric Aminohydroxylation (ASAH)

The Sharpless Asymmetric Aminohydroxylation (ASAH) offers a powerful method for the direct conversion of an alkene to a chiral β-amino alcohol in a single step.[6][7] For our target molecule, a suitable precursor would be a derivative of 4-phenyl-1-butene.

Method_C Alkene Alkene Precursor (e.g., 4-phenyl-1-butene derivative) Product Target β-Amino Alcohol Analog Alkene->Product syn-Aminohydroxylation Nitrogen_Source Nitrogen Source (e.g., Chloramine-T) Nitrogen_Source->Product Osmium_Catalyst OsO4 (cat.) Osmium_Catalyst->Product Chiral_Ligand Chiral Ligand (e.g., (DHQ)2PHAL) Chiral_Ligand->Product

Caption: Sharpless Asymmetric Aminohydroxylation pathway.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the typical performance of each method for the synthesis of the target β-amino alcohol or a closely related analog. It is important to note that direct side-by-side comparative studies are limited; therefore, the data presented is a synthesis of reported yields and selectivities for similar transformations.

FeatureMethod A: Target Epoxide Ring-OpeningMethod B: Organocatalytic Ring-Opening of Styrene OxideMethod C: Sharpless Asymmetric Aminohydroxylation
Typical Yield >90%70-95%[8][9]70-90%[3][10]
Stereoselectivity Excellent (>99% de)Good to Excellent (80-99% ee)Excellent (>95% ee)
Regioselectivity High (attack at the terminal carbon)Variable (can be catalyst and substrate dependent)Good to Excellent (often favors the more substituted carbon)
Starting Material Chiral, multi-step synthesis requiredProchiral, readily availableSimple alkene
Number of Steps 1 (for the key C-N bond formation)1 (for the key C-N bond formation)1 (for the key C-N and C-O bond formations)
Process Scalability Well-established for large scaleGenerally good, catalyst cost can be a factorGood, osmium catalyst requires careful handling
Generality High for various nucleophilesDependent on catalyst scopeBroad for many alkene types

Experimental Protocols

Protocol 1: Synthesis of (2S,3R)-3-((tert-butoxycarbonyl)amino)-1-(isobutylamino)-4-phenylbutan-2-ol from the Target Epoxide

This protocol is representative of the industrial application of the target epoxide.

Materials:

  • This compound (1.0 eq)

  • Isobutylamine (3.0 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • To a round-bottom flask, add this compound and ethanol.

  • Add isobutylamine to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with stirring.

  • Maintain the reaction at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess isobutylamine under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure β-amino alcohol.

Protocol 2: Graphite Oxide-Catalyzed Ring-Opening of Styrene Oxide with Aniline (A Representative Alternative)

This protocol illustrates a modern, heterogeneously catalyzed approach to β-amino alcohol synthesis.[8]

Materials:

  • Styrene oxide (1.0 eq)

  • Aniline (1.0 eq)

  • Graphite oxide (GO) catalyst (e.g., 10 mg per mmol of epoxide)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine styrene oxide, aniline, and the graphite oxide catalyst.

  • Stir the mixture vigorously at room temperature.

  • The reaction is typically complete within 15-30 minutes. Monitor by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the heterogeneous catalyst.

  • The filtrate is then concentrated under reduced pressure, and the crude product can be purified by column chromatography.

Discussion and Recommendations

The choice of synthetic strategy for preparing chiral β-amino alcohols is a multi-faceted decision that depends on factors such as the desired scale of synthesis, cost of starting materials and catalysts, and the specific stereochemical requirements of the target molecule.

Decision_Workflow Start Start: Need Chiral β-Amino Alcohol High_Stereo High Stereochemical Purity Required? Start->High_Stereo Large_Scale Large-Scale Synthesis? High_Stereo->Large_Scale Yes Prochiral_Start Prochiral Starting Material Preferred? High_Stereo->Prochiral_Start No Large_Scale->Prochiral_Start No Method_A Method A: Target Epoxide Large_Scale->Method_A Yes Method_B Method B: Organocatalytic Ring-Opening Prochiral_Start->Method_B Yes Method_C Method C: Sharpless ASAH Prochiral_Start->Method_C No

Caption: Decision workflow for selecting a synthetic route.

  • For large-scale, stereochemically defined syntheses , the use of This compound (Method A) is often the preferred route. The high fidelity of stereochemical transfer and the predictability of the reaction make it a robust and reliable choice for industrial applications. The upfront investment in the synthesis of the chiral epoxide is often justified by the high yields and purity of the final product.

  • For rapid, discovery-phase synthesis or when a variety of analogs are needed , organocatalytic asymmetric ring-opening (Method B) and Sharpless Asymmetric Aminohydroxylation (Method C) are highly attractive. These methods start from simpler, more readily available precursors (prochiral epoxides and alkenes, respectively) and offer greater flexibility in introducing structural diversity. However, catalyst screening and optimization may be required to achieve high levels of stereoselectivity for a given substrate.

Conclusion

This compound is a highly effective and reliable chiral building block for the stereoselective synthesis of β-amino alcohols. Its primary advantage lies in its ability to deliver high yields and excellent stereocontrol in the synthesis of complex molecules, particularly in the context of pharmaceutical development where process robustness and product purity are paramount. While alternative methods such as organocatalytic ring-opening and asymmetric aminohydroxylation offer greater flexibility and may be more suitable for certain applications, the use of the target epoxide remains a gold standard for the efficient and scalable synthesis of stereochemically defined β-amino alcohol cores. The choice of methodology should be guided by a careful consideration of the specific synthetic goals, scale, and available resources.

References

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Hassanzadeh, A., & Gholinejad, M. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 609-617. [Link]

  • Saavedra-Olavarría, J., Pérez, E. G., & Rivero-Jerez, P. S. (2020). Scope of the styrene oxide ring-opening reaction with secondary amines. SN Applied Sciences, 2(11), 1893. [Link]

  • Sharpless, K. B., et al. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510. [Link]

  • Ghosh, A. K., & Swanson, L. M. (2012). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 17(8), 9499-9539. [Link]

  • Kumar, P., & Gupta, P. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 27-40.
  • O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

  • Ghosh, A. K., & Cho, H. H. (2002). Cyclic amino alcohol derived asymmetric methodologies and design and synthesis of HIV protease inhibitors (Immune deficiency).
  • Heydari, A., Mehrdad, M., Maleki, A., & Ahmadi, N. (2004). A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Synthesis, 2004(09), 1557-1558. [Link]

  • Reddy, M. S., & Thirupathi, G. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 79(12), 5645-5653. [Link]

  • PubChem. (n.d.). tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. Retrieved January 12, 2026, from [Link]

  • PharmaCompass. (n.d.). TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE. Retrieved January 12, 2026, from [Link]

  • Zand, R., & Abaszadeh, M. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(5), 2419-2441. [Link]

  • Sharpless Lab. (n.d.). Publications. The Scripps Research Institute. Retrieved January 12, 2026, from [Link]

Sources

A Senior Scientist's Guide to Method Validation for Tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a significant analytical challenge due to its two stereocenters. This guide provides an in-depth comparison of analytical methodologies for the validation of its purity, with a focus on practical application and scientific rationale. Our discussion will navigate through chromatographic and spectroscopic techniques, offering a comparative analysis to empower researchers in selecting and validating the most appropriate method for their needs.

The Analytical Imperative: Chirality and Purity

The subject molecule possesses two chiral centers, giving rise to four possible stereoisomers. The desired (R,S) configuration must be rigorously controlled, as diastereomeric and enantiomeric impurities can exhibit different pharmacological and toxicological profiles. A robust analytical method must, therefore, not only quantify the main compound but also separate and quantify all potential stereoisomeric impurities.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision driven by factors such as selectivity, sensitivity, speed, and the specific requirements of the analysis (e.g., in-process control vs. final release testing). We will compare High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) for the purity determination of this compound.

Table 1: Comparative Overview of Analytical Techniques
Method Principle Advantages Limitations Typical Application
Chiral HPLC Differential partitioning between a chiral stationary phase and a mobile phase.High resolution for stereoisomers, well-established, versatile.Longer run times, higher solvent consumption.Gold standard for chiral purity determination.
Chiral SFC Partitioning between a stationary phase and a supercritical fluid mobile phase.Fast separations, reduced solvent usage, high efficiency.[1][2][3]Requires specialized instrumentation, solubility can be a challenge.High-throughput screening, preparative separations.[1][2][3]
GC-MS Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection.High sensitivity and specificity, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.Impurity profiling, analysis of volatile related substances.
qNMR Signal intensity is directly proportional to the number of nuclei.[4]Absolute quantification without a specific reference standard, non-destructive, provides structural confirmation.[4][5]Lower sensitivity compared to chromatographic methods, potential for signal overlap.[6][7]Orthogonal method for purity assignment of reference standards.

Experimental Protocols and Validation Strategies

A cornerstone of good manufacturing practice (GMP) is the validation of analytical methods to ensure they are fit for their intended purpose.[5] The validation process provides documented evidence that the method is reliable, accurate, and reproducible.[5] We will now delve into the specifics of validating each of the aforementioned techniques, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

Diagram 1: The Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Lifecycle Method Lifecycle Plan Define Analytical Target Profile (ATP) Develop Method Development & Optimization Plan->Develop Inputs Specificity Specificity / Selectivity Develop->Specificity Initiates Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Implement Routine Use & Monitoring Robustness->Implement Successful Validation Transfer Method Transfer Implement->Transfer

Caption: A flowchart illustrating the key stages of analytical method validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the workhorse for stereoisomeric purity determination due to its high resolving power and versatility. The causality behind its effectiveness lies in the specific interactions between the chiral analyte and a chiral stationary phase (CSP), leading to differential retention times for the stereoisomers.

Proposed HPLC Method
  • Column: Polysaccharide-based CSP, such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column, is a good starting point as they show broad enantioselectivity for a wide range of compounds.[8][10]

  • Mobile Phase: A normal-phase mobile phase, for instance, a mixture of n-hexane and a polar organic modifier like isopropanol or ethanol, often provides excellent separation for this class of compounds. A typical starting point would be n-Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

Validation Protocol: A Self-Validating System

Specificity: The cornerstone of a purity method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

  • Experimental Protocol:

    • Inject individual solutions of the desired (R,S)-stereoisomer and all other possible stereoisomers ((S,R), (R,R), and (S,S)) to determine their retention times.

    • Inject a solution containing a mixture of all four stereoisomers to demonstrate baseline separation.

    • Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the (R,S)-stereoisomer.[11][12] Analyze the stressed samples to ensure that degradation products do not co-elute with any of the stereoisomers.

Linearity and Range: This establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Experimental Protocol:

    • Prepare a series of at least five concentrations of the (R,S)-stereoisomer reference standard, typically spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy: This measures the closeness of the test results obtained by the method to the true value.

  • Experimental Protocol:

    • Perform the analysis on a sample of known purity (e.g., a well-characterized reference standard).

    • Alternatively, use the method of standard additions by spiking a sample with known amounts of the (R,S)-stereoisomer at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Calculate the percentage recovery at each level. Acceptance criteria are typically 98.0% to 102.0%.

Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • The relative standard deviation (RSD) for each set of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Experimental Protocol:

    • Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Protocol:

    • Introduce small variations to the method parameters, such as mobile phase composition (e.g., ±2% isopropanol), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

    • Assess the impact on the separation and quantification. The system suitability parameters should remain within acceptable limits.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[3] The use of supercritical CO₂ as the main mobile phase component significantly reduces organic solvent consumption and can lead to faster analyses due to lower viscosity and higher diffusivity.[2][3][13]

Proposed SFC Method
  • Column: A polysaccharide-based CSP, similar to that used in HPLC, is often effective.

  • Mobile Phase: Supercritical CO₂ with a polar co-solvent, such as methanol or ethanol. A typical gradient could be 5% to 40% methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40°C

  • Detection: UV at 220 nm

Validation Protocol

The validation parameters and protocols for SFC are analogous to those for HPLC. The same principles of demonstrating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness apply. The key difference lies in the instrumental parameters that are varied during the robustness study, which would include co-solvent percentage, back pressure, and temperature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the carbamate and epoxide functionalities, the target molecule may have limited volatility and could be thermally labile, making direct GC analysis challenging. However, derivatization can overcome these limitations.

Proposed GC-MS Method
  • Derivatization: The carbamate group can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to increase volatility and thermal stability.[14][15]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: A temperature gradient, for example, starting at 100°C and ramping up to 300°C.

  • Detection: Mass spectrometry in full scan mode for impurity identification and selected ion monitoring (SIM) for quantification.

Validation Protocol

In addition to the standard validation parameters, for a GC method involving derivatization, the following must be considered:

  • Derivatization Reaction Efficiency and Reproducibility: The validation must demonstrate that the derivatization reaction is complete and reproducible under the specified conditions.

  • Specificity: It is crucial to show that the derivatization procedure does not introduce interfering byproducts.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a powerful orthogonal technique for purity assessment.[4][5][6][7][16] It allows for the direct quantification of the target molecule against a certified internal standard without the need for a specific reference standard of the analyte itself.

Proposed qNMR Method
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a simple spectrum and signals that do not overlap with the analyte's signals, for example, maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene.

  • Acquisition Parameters: A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate integration.

Validation Protocol
  • Specificity: Demonstrated by the resolution of specific, non-overlapping signals for both the analyte and the internal standard. 2D NMR techniques can be used to confirm signal assignments and identify any potential overlaps.[6][7]

  • Linearity and Accuracy: Assessed by preparing samples with varying ratios of the analyte to the internal standard.

  • Precision: Evaluated by repeated measurements of the same sample.

Data Summary and Comparison

The following table presents hypothetical, yet realistic, performance data for the validated methods.

Table 2: Hypothetical Performance Data of Validated Methods
Parameter Chiral HPLC Chiral SFC GC-MS (derivatized) qNMR
Specificity Excellent separation of all 4 stereoisomersExcellent separation of all 4 stereoisomersGood separation of derivatized isomersHigh; based on unique proton signals
Linearity (r²) > 0.999> 0.999> 0.998> 0.999
Accuracy (% Recovery) 99.5 - 101.2%99.2 - 101.5%98.5 - 102.0%98.8 - 101.0%
Precision (RSD) < 1.0%< 1.5%< 2.0%< 0.5%
LOQ ~0.05%~0.05%~0.01%~0.1%
Run Time ~20 min~8 min~30 min (including derivatization)~15 min

Conclusion and Recommendations

The selection of an analytical method for the purity determination of this compound is a multi-faceted decision.

  • Chiral HPLC stands out as the most robust and well-established method for the accurate quantification of stereoisomeric purity, making it ideal for quality control and release testing.

  • Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it highly suitable for high-throughput screening during process development and for preparative separations.

  • GC-MS , while requiring a derivatization step, provides excellent sensitivity and structural information, which is invaluable for the identification and quantification of trace impurities.

  • qNMR serves as an indispensable orthogonal technique, particularly for the absolute purity assignment of reference standards, thereby providing a solid foundation for the accuracy of all other chromatographic methods.

A comprehensive validation strategy should ideally employ a combination of these techniques. For instance, chiral HPLC or SFC could be used as the primary stability-indicating method for routine purity analysis, while qNMR is used to certify the primary reference standard. This multi-pronged approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

Diagram 2: Decision Matrix for Method Selection

Method Selection Decision Matrix cluster_criteria Decision Criteria cluster_methods Recommended Method QC_Release QC Release HPLC Chiral HPLC QC_Release->HPLC High Robustness SFC Chiral SFC QC_Release->SFC Process_Dev Process Development Process_Dev->HPLC Process_Dev->SFC High Throughput Ref_Std Reference Standard qNMR qNMR Ref_Std->qNMR Absolute Purity Trace_Analysis Trace Impurity ID GCMS GC-MS Trace_Analysis->GCMS High Sensitivity

Caption: A decision matrix to guide the selection of the most appropriate analytical method.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2008). Analytica Chimica Acta. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2024). Patsnap. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). PharmaTutor. [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2008). ResearchGate. [Link]

  • Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. (1984). PubMed. [Link]

  • SFC for Chiral separation in Pharmaceutical Industry. (n.d.). Chromedia. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). National Institutes of Health. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). National Institutes of Health. [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2012). ResearchGate. [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. [Link]

  • Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. (1997). PubMed. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2024). LinkedIn. [Link]

  • GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. (n.d.). Springer Nature. [Link]

Sources

A Comparative Study of Protecting Groups in Chiral Amine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional molecules. Their stereochemistry is often critical to their biological activity, making the preservation of enantiomeric purity during synthesis a paramount concern. The inherent nucleophilicity and basicity of the amine functional group, however, necessitate the use of protecting groups to prevent unwanted side reactions during multi-step synthetic sequences. The choice of the optimal protecting group is a critical decision that can significantly impact the overall efficiency, yield, and stereochemical outcome of the synthesis.

This guide provides a comprehensive, data-driven comparison of the three most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Cornerstone of Chiral Amine Synthesis: Orthogonal Protection

The concept of "orthogonality" is central to modern synthetic chemistry, particularly in complex syntheses involving multiple functional groups.[1] Orthogonal protecting groups are those that can be selectively removed under distinct conditions, without affecting other protecting groups present in the molecule.[2][3] This allows for the sequential unmasking and reaction of different functional groups, providing precise control over the synthetic route. The three protecting groups discussed herein—Boc, Cbz, and Fmoc—form the bedrock of many orthogonal protection strategies due to their distinct deprotection mechanisms.[4]

A Visual Overview of Chiral Amine Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a chiral amine, highlighting the critical protection and deprotection steps.

Chiral Amine Synthesis Workflow General Workflow for Chiral Amine Synthesis Start Chiral Amine Starting Material Protection Protection of Amine Group (e.g., with Boc, Cbz, or Fmoc) Start->Protection Reaction Chemical Transformation(s) (e.g., C-C bond formation, functional group interconversion) Protection->Reaction Deprotection Selective Deprotection of Amine Group Reaction->Deprotection End Final Chiral Amine Product Deprotection->End

Caption: A generalized workflow for chiral amine synthesis.

Comparative Analysis of Amine Protecting Groups

The selection of a protecting group is dictated by several factors, including the stability of the substrate to the protection and deprotection conditions, the presence of other functional groups, and the overall synthetic strategy. The following table provides a comparative overview of the key characteristics of Boc, Cbz, and Fmoc.

Characteristictert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure (CH₃)₃C-O-(C=O)-Ph-CH₂-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu
Protection Conditions Mildly basic (e.g., NaHCO₃, Et₃N)Mildly basic (e.g., NaHCO₃, Na₂CO₃)Mildly basic (e.g., NaHCO₃, piperidine)
Deprotection Conditions Acidic (e.g., TFA, HCl)[5][6]Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)[7][8]Basic (e.g., 20% piperidine in DMF)[9][10]
Stability Stable to base and hydrogenolysisStable to mild acid and baseStable to acid and hydrogenolysis
Key Advantages - Orthogonal to Cbz and Fmoc- Cleavage byproducts are volatile- Orthogonal to Boc and Fmoc- Stable to a wide range of non-reductive conditions- Orthogonal to Boc and Cbz- Very mild deprotection conditions
Potential Limitations - Acid-labile substrates may be incompatible- Strong acid can cause side reactions- Incompatible with reducible functional groups (e.g., alkynes, nitro groups)- Catalyst poisoning can be an issue- Base-labile substrates may be incompatible- Dibenzofulvene byproduct can form adducts
Racemization Risk Generally low, but can be induced by strong acid and high temperatures.[11][12]Low under hydrogenolysis; higher risk with acidic cleavage.[13]Can be a concern with sensitive amino acids, especially with prolonged exposure to base.[14]

In-Depth Analysis of Protecting Groups

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a broad range of reaction conditions, including basic and nucleophilic environments.[5]

Mechanism of Protection and Deprotection:

Boc_Mechanism Boc Protection and Deprotection Mechanism cluster_protection Protection cluster_deprotection Deprotection (Acid-Catalyzed) Amine R-NH₂ Protected_Amine R-NH-Boc Amine->Protected_Amine + (Boc)₂O, Base Boc2O (Boc)₂O Protected_Amine2 R-NH-Boc Protonated_Carbamate R-NH-C(=O⁺H)-O-tBu Protected_Amine2->Protonated_Carbamate + H⁺ Free_Amine R-NH₂ Protonated_Carbamate->Free_Amine -> R-NH-COOH tBu_cation (CH₃)₃C⁺ Protonated_Carbamate->tBu_cation CO2 CO₂ R-NH-COOH R-NH-COOH->Free_Amine - CO₂

Caption: Mechanism of Boc protection and acid-catalyzed deprotection.

Experimental Protocol: Boc Protection of a Chiral Amine [15]

  • Dissolution: Dissolve the chiral amine (1.0 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a suitable solvent such as a mixture of water and acetone (9.5:0.5 v/v).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 15-30 minutes.

  • Work-up: Add dichloromethane to the reaction mixture and stir. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Experimental Protocol: Acid-Catalyzed Boc Deprotection [5]

  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected amine.

Carboxybenzyl (Cbz or Z) Group

Introduced by Bergmann and Zervas, the Cbz group has a long and storied history in peptide chemistry.[7] Its stability to both mild acidic and basic conditions makes it an excellent choice for orthogonal protection strategies.

Mechanism of Protection and Deprotection:

Cbz_Mechanism Cbz Protection and Deprotection Mechanism cluster_protection Protection cluster_deprotection Deprotection (Hydrogenolysis) Amine R-NH₂ Protected_Amine R-NH-Cbz Amine->Protected_Amine + Cbz-Cl, Base CbzCl Cbz-Cl Protected_Amine2 R-NH-Cbz Carbamic_Acid R-NH-COOH Protected_Amine2->Carbamic_Acid + H₂, Pd/C Toluene Toluene Protected_Amine2->Toluene Free_Amine R-NH₂ Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Fmoc_Mechanism Fmoc Protection and Deprotection Mechanism cluster_protection Protection cluster_deprotection Deprotection (Base-Catalyzed) Amine R-NH₂ Protected_Amine R-NH-Fmoc Amine->Protected_Amine + Fmoc-Cl, Base FmocCl Fmoc-Cl Protected_Amine2 R-NH-Fmoc Deprotonated_Fmoc R-NH-C(=O)O-CH⁻-Fluorenyl Protected_Amine2->Deprotonated_Fmoc + Base Carbamic_Acid R-NH-COOH Deprotonated_Fmoc->Carbamic_Acid β-elimination Dibenzofulvene Dibenzofulvene Deprotonated_Fmoc->Dibenzofulvene Free_Amine R-NH₂ Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂

Sources

A Comparative Guide to Chiral Epoxides in Synthesis: Boc-Protected Amino Epoxides vs. Azido Epoxides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Choosing the Right Synthon for 1,2-Amino Alcohol Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the 1,2-amino alcohol moiety stands as a cornerstone structural motif, integral to a vast array of biologically active molecules, from blockbuster antiviral drugs to intricate chiral auxiliaries.[1][2] The stereocontrolled synthesis of these vicinal amino alcohols is therefore a paramount challenge. Among the most elegant and powerful strategies is the nucleophilic ring-opening of chiral epoxides.

This guide provides an in-depth, objective comparison of two preeminent classes of electrophilic synthons for this purpose: tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate , a representative N-Boc protected amino epoxide, and the broader class of azido epoxides . We will dissect their synthesis, reactivity, applications, and—most critically—their safety profiles to provide researchers, process chemists, and drug development professionals with the field-proven insights needed to select the optimal tool for their synthetic campaigns.

I. The Synthons: An Introduction

At a glance, both synthons appear to serve a similar function: they are three-membered rings primed for nucleophilic attack to generate a 1,2-difunctionalized product. However, the nature of the nitrogen-containing substituent—a carbamate versus an azide—creates profound differences in their handling, reactivity, and the strategic planning of a synthetic route.

  • This compound (hereafter Boc-amino epoxide ) is a stable, optically pure building block where the future amino group is present in a protected, non-reactive form.[3][4] Its utility lies in its directness; ring-opening followed by deprotection yields the target amino alcohol.

  • Azido Epoxides are intermediates where the amino group is "masked" as an azide. The azide is a remarkably versatile functional group but introduces significant safety and handling considerations. This pathway is less direct, requiring a subsequent reduction step to unmask the amine.[5]

II. Synthesis of the Chiral Epoxides

The accessibility and efficiency of the epoxide synthesis are primary considerations for any large-scale application.

Synthesis of Boc-Amino Epoxide

This specific chiral building block is accessible through several reliable methods:

  • Epoxidation of Alkenes : A common route involves the asymmetric epoxidation of the corresponding unsaturated carbamate.[3]

  • Intramolecular Cyclization : Starting from a chiral amino alcohol, the epoxide can be formed via an intramolecular Williamson ether synthesis (e.g., from a halohydrin) or a Mitsunobu reaction.[3]

  • Industrial Process with Chiral Inversion : A particularly efficient and high-yielding industrial method has been developed. This process utilizes thionyl chloride and leverages the neighboring group participation of the Boc-carbamate to facilitate a key chiral inversion step, achieving high diastereoselectivity (as high as 297:1).[3][6] This route is noted for its cost-efficiency and operational simplicity.

Synthesis of Azido Epoxides

The synthesis of an azido epoxide typically involves a two-step sequence starting from a simpler, non-nitrogenated epoxide.

  • Step 1: Synthesis of the β-Azido Alcohol : The core transformation is the ring-opening of a parent epoxide with an azide source, most commonly sodium azide (NaN₃). This reaction is well-documented and highly adaptable.[5][7][8]

    • Regiocontrol is Key : The regioselectivity of the azide attack is highly dependent on the substrate and reaction conditions. In aqueous media, pH can be used as a simple and effective control element. At basic pH (~9.5), the azide ion attacks the less substituted carbon (SN2-like), whereas acidic conditions (~4.2) can promote attack at the more substituted carbon, providing a method to reverse regioselectivity.[7][9] For aryl-substituted epoxides, attack at the benzylic position is often favored.[7]

    • Catalysis : A variety of promoters, including Lewis acids and solid-supported reagents like Oxone®, can be used to accelerate the reaction and enhance selectivity.[8][10]

  • Step 2: Epoxide Formation : The resulting β-azido alcohol is then cyclized to form the azido epoxide. A standard method involves activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by intramolecular SN2 displacement using a base to close the epoxide ring.

III. Reactivity and Strategic Application

The core chemical transformation for both synthons is the stereospecific ring-opening by a nucleophile, which proceeds with inversion of configuration at the carbon center being attacked, consistent with an SN2 mechanism.[11][12]

Workflow Comparison

The fundamental difference in synthetic strategy is visualized below. The Boc-amino epoxide offers a more direct path, while the azido epoxide route involves an additional, high-stakes reduction step.

DOT script for Reaction Workflows

G cluster_0 Route A: Boc-Amino Epoxide cluster_1 Route B: Azido Epoxide A_start Boc-Amino Epoxide A_reagent + Nucleophile (Nu⁻) Ring Opening A_start->A_reagent A_inter N-Boc Amino Alcohol (Nu-substituted) A_reagent->A_inter A_deprotect + Acid (e.g., TFA) Deprotection A_inter->A_deprotect A_end Final 1,2-Amino Alcohol A_deprotect->A_end B_start Azido Epoxide B_reagent + Nucleophile (Nu⁻) Ring Opening B_start->B_reagent B_inter Azido Alcohol (Nu-substituted) B_reagent->B_inter B_reduction + Reducing Agent (e.g., PPh₃/H₂O) Azide Reduction B_inter->B_reduction B_end Final 1,2-Amino Alcohol B_reduction->B_end

G cluster_0 Route A: Boc-Amino Epoxide cluster_1 Route B: Azido Epoxide A_start Boc-Amino Epoxide A_reagent + Nucleophile (Nu⁻) Ring Opening A_start->A_reagent A_inter N-Boc Amino Alcohol (Nu-substituted) A_reagent->A_inter A_deprotect + Acid (e.g., TFA) Deprotection A_inter->A_deprotect A_end Final 1,2-Amino Alcohol A_deprotect->A_end B_start Azido Epoxide B_reagent + Nucleophile (Nu⁻) Ring Opening B_start->B_reagent B_inter Azido Alcohol (Nu-substituted) B_reagent->B_inter B_reduction + Reducing Agent (e.g., PPh₃/H₂O) Azide Reduction B_inter->B_reduction B_end Final 1,2-Amino Alcohol B_reduction->B_end

Caption: Comparative workflows for synthesizing 1,2-amino alcohols.

Mechanism of Ring-Opening

The stereochemical outcome is dictated by the SN2 mechanism, where the incoming nucleophile attacks from the face opposite the C-O bond, leading to a predictable and reliable inversion of stereochemistry.

DOT script for SN2 Mechanism

Caption: Stereospecific epoxide opening via an SN2 mechanism.

IV. Applications in Drug Development

Both synthons are proven tools in the synthesis of high-value pharmaceutical targets.

  • Boc-Amino Epoxide : This specific building block, this compound, is explicitly valued as a key intermediate in the development of protease inhibitors and other complex bioactive molecules where precise stereochemistry is a prerequisite for efficacy.[13]

  • Azido Functionality : The azide group is more than just a masked amine. It is a key pharmacophore in its own right, most famously in the anti-HIV drug Zidovudine (AZT) .[14][15] Numerous other azido-nucleoside analogues have been synthesized and evaluated for antiviral activity against HIV and Hepatitis B.[14][16][17][18] This dual utility—as a precursor to amines and as a bio-active functional group—gives the azido route unique strategic potential.

V. The Decisive Factor: Safety and Handling

While synthetic elegance and efficiency are important, safety is non-negotiable, especially in process development and scale-up. This is where the two synthons diverge most dramatically.

Boc-Amino Epoxide

This compound is a relatively stable, non-energetic organic molecule. Standard laboratory personal protective equipment (PPE) and handling procedures for non-volatile organic compounds are sufficient. It presents no unusual risks beyond those typical of its constituent functional groups.

Azido Epoxides and Organic Azides

CAUTION: Organic azides are a class of high-energy molecules and must be handled with extreme care. They are potentially explosive and can decompose violently when subjected to external energy sources like heat, light, friction, or shock.[19][20][21][22]

Mandatory Safety Protocols for Handling Organic Azides:

  • Risk Assessment : The stability of an organic azide is inversely related to its nitrogen content. Two guiding principles are:

    • Carbon-to-Nitrogen Ratio (C/N) : The number of nitrogen atoms should not exceed the number of carbon atoms.[19][21]

    • Rule of Six : A compound should have at least six carbon atoms for every energetic group (e.g., azide, nitro).[19][21]

  • Engineering Controls : All work must be conducted in a certified chemical fume hood, and a blast shield is mandatory for all operations.[22][23]

  • Prohibited Practices :

    • Metal Contact : Never use metal spatulas or magnetic stir bars with exposed metal surfaces. Contact with metals can form highly shock-sensitive heavy metal azides.[19][20][22] Use ceramic or plastic-coated equipment.

    • Chlorinated Solvents : Avoid chlorinated solvents like dichloromethane (DCM) and chloroform. They can react to form extremely unstable di- and tri-azidomethane.[19][20]

    • Concentration : Never concentrate azide solutions by rotary evaporation or distillation.[20][22] Purification should be limited to extraction and precipitation.

  • Storage : Store all organic azides in solution if possible, at low temperatures, and in the dark, away from incompatible materials like acids and metals.[19][20][21]

  • Waste Disposal : Azide-containing waste must be segregated. It must NEVER be mixed with acidic waste streams, which would generate highly toxic and explosive hydrazoic acid (HN₃).[19][20][23] Before disposal, organic azides should be chemically quenched to a more stable form, such as an amine.[19]

VI. Data Summary: Head-to-Head Comparison

Featuretert-Butyl Boc-Amino EpoxideAzido Epoxide
Amine Source Pre-installed, protected as a Boc-carbamateMasked as an azide (N₃)
Synthesis Direct, high-yielding industrial routes available.[3]Typically a multi-step process from a simpler epoxide.[7]
Steps to Final Amine 2 (Ring-opening, Deprotection)2 (Ring-opening, Reduction)
Safety Profile Low Hazard: Standard organic compound.High Hazard / Explosive Potential: Requires specialized protocols.[20][21][22]
Functional Group Tol. Excellent; Boc group is robust.Azide is sensitive to strong reducing agents.
Versatility Primarily a precursor to amino alcohols.Dual-use: precursor to amines and a key pharmacophore itself.[5][16]
Key Advantage Safety and Directness: The preferred choice for a straightforward, safe synthesis of N-protected amino alcohols.Versatility: The azide can be used in other transformations (e.g., click chemistry) or act as a pharmacophore.
Key Disadvantage Less versatile than the azide functional group.Significant safety risks and an additional reduction step.

VII. Key Experimental Protocols

Protocol 1: Synthesis of a β-Azido Alcohol via Epoxide Ring-Opening

This protocol is adapted from procedures utilizing sodium azide in aqueous media.[7][24]

  • Setup : To a round-bottom flask equipped with a magnetic stir bar, add the starting epoxide (1.0 equiv) and a solvent such as aqueous acetonitrile or water.[9][10]

  • Reagent Addition : Add sodium azide (NaN₃, 1.5-2.0 equiv). If pH control is desired to influence regioselectivity, adjust the aqueous solution to the target pH (e.g., 4.2 for acidic or 9.5 for basic) using appropriate buffers.[7]

  • Reaction : Stir the mixture vigorously at the desired temperature (can range from room temperature to reflux) and monitor by TLC or LC-MS until the starting epoxide is consumed.

  • Workup : Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo with caution (avoid high heat).

  • Purification : Purify the crude β-azido alcohol product by flash column chromatography on silica gel.

Protocol 2: Staudinger Reduction of a β-Azido Alcohol to a β-Amino Alcohol

This protocol is a classic and reliable method for converting azides to amines.[5]

  • Setup : Dissolve the purified β-azido alcohol (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 10:1 v/v).

  • Reagent Addition : Add triphenylphosphine (PPh₃, 1.1-1.2 equiv) portion-wise to the solution at room temperature. Effervescence (N₂ gas) should be observed.

  • Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting azide is fully consumed as monitored by TLC (a ninhydrin stain can be used to visualize the product amine).

  • Workup : Remove the THF in vacuo. Dilute the residue with an appropriate organic solvent and wash with aqueous HCl (1M) to extract the protonated amine product into the aqueous layer. The triphenylphosphine oxide byproduct will remain in the organic layer.

  • Isolation : Basify the aqueous layer with NaOH or NaHCO₃ to a pH > 10 and extract the free amine product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts, filter, and concentrate in vacuo to yield the purified β-amino alcohol.

VIII. Conclusion and Recommendation

The choice between this compound and an azido epoxide strategy is a classic case of balancing safety, efficiency, and synthetic versatility.

  • For the direct and safe synthesis of a protected 1,2-amino alcohol , where the final product is the primary goal, the Boc-amino epoxide is the unequivocally superior choice . Its stability, the availability of efficient industrial syntheses, and the avoidance of highly energetic intermediates make it the preferred building block for process development and large-scale manufacturing.

  • The azido epoxide route should be reserved for situations where its unique properties are a strategic asset. This includes scenarios where the azide functionality itself is desired in the final target (e.g., for antiviral applications) or when it will be used in subsequent transformations like Huisgen cycloadditions ("click chemistry").

As a Senior Application Scientist, my recommendation for most applications in drug development, particularly those advancing toward clinical trials and commercialization, is to prioritize the safer, more direct pathway afforded by the Boc-amino epoxide. The operational hazards and complexities associated with handling organic azides on scale present significant and often prohibitive challenges. The versatility of the azide is a powerful tool for discovery chemistry, but for robust and safe process chemistry, the stability of the carbamate is paramount.

References

  • A. P. G. Torregrosa, R. M. C. G. de Souza, R. O. M. A. de Souza, Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia, Tetrahedron: Asymmetry, 2003.

  • University of Pittsburgh, Safe Handling of Azides, Environmental Health and Safety, 2013.

  • H. C. Kolb, M. S. VanNieuwenhze, K. B. Sharpless, Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources, Angewandte Chemie International Edition in English, 1999.

  • E. M. V. M. de Santos, A. M. S. Silva, J. A. S. Cavaleiro, Asymmetric Aminolysis of Aromatic Epoxides: A Facile Catalytic Enantioselective Synthesis of anti-β-Amino Alcohols, Organic Letters, 2003.

  • F. Fringuelli, O. Piermatti, F. Pizzo, L. Vaccaro, Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction, The Journal of Organic Chemistry, 1999.

  • University College Dublin, School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials, UCD School of Chemistry, 2018.

  • University of Victoria, Azides, Occupational Health, Safety & Environment, 2022.

  • G. Sabitha, R. S. Babu, M. S. K. Reddy, J. S. Yadav, Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction, Synthesis, 2002.

  • M. Ghorbani, M. Gholizadeh, One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nano Catalyst, Organic Chemistry Research, 2024.

  • B. D. S. Bhagavathula, G. Boddeti, R. Venu, A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides, Pharmaceutica Analytica Acta, 2017.

  • T. Li, et al., Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-Involved Neighboring Group Participation, Synthetic Communications, 2015.

  • University of California, Santa Barbara, Azide Compounds, Environmental Health and Safety.

  • M. A. Reddy, et al., Highly regio- and stereoselective ring-opening of epoxides and aziridines with sodium azide using ammonium-12-molybdophosphate, ResearchGate, 2007.

  • H. C. Kolb, K. B. Sharpless, Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis, Angewandte Chemie International Edition, 2002.

  • H. O'Brien, The Sharpless asymmetric aminohydroxylation, Journal of the Chemical Society, Perkin Transactions 1, 2002.

  • S. E. Schaus, E. N. Jacobsen, Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides, Science of Synthesis, 2007.

  • Stanford University, Information on Azide Compounds, Environmental Health & Safety.

  • K. G. B. Torssell, Aminohydroxylation of Olefins: Development and Applications, MSU Chemistry.

  • M. Ghorbani, M. Gholizadeh, One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst, Organic Chemistry Research, 2024.

  • M. Tailhades, et al., Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis, ResearchGate, 2022.

  • J. A. R. Salvador, J. R. H. Correia, Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective azidolysis of monosubstituted epoxides with NaN3 in hot water, Tetrahedron: Asymmetry, 2015.

  • F. Fringuelli, et al., Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction, The Journal of Organic Chemistry, 1999.

  • G. Sabitha, et al., Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions, Synthetic Communications, 2010.

  • M. J. S. M. Moreno, et al., Evolution of Epoxides to Synthesize beta-amino Alcohols, ResearchGate, 2017.

  • MySkinRecipes, tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, MySkinRecipes.

  • T. Li, et al., Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-Involved Neighboring Group Participation, Synthetic Communications, 2015.

  • S. H. K. Reddy, et al., Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides, Antiviral Chemistry & Chemotherapy, 2010.

  • J. R. Lizza, G. Moura-Letts, Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols, Synthesis, 2017.

  • T. S. Lin, M. F. Chen, Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses, Journal of Medicinal Chemistry, 1987.

  • G. S. R. S. (GSRS), this compound, gsrs.ncats.nih.gov.

  • A. D. Borthwick, et al., Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils, Journal of Medicinal Chemistry, 2004.

  • E. M. Leighton, et al., Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity, Journal of the American Chemical Society, 2011.

  • J. A. Warshaw, K. A. Watanabe, 2'-azido-2',3'-dideoxypyrimidine nucleosides. Synthesis and antiviral activity against human immunodeficiency virus, Journal of Medicinal Chemistry, 1990.

  • Echemi, tert-Butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, Echemi.com, 2022.

  • ChemSrc, TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE, chemsrc.com.

  • M. Pittelkow, R. Lewinsky, J. B. Christensen, (2-Aminoethyl)carbamic acid tert-butyl ester, Organic Syntheses, 2004.

  • PharmaCompass, TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE, PharmaCompass.com.

  • Master Organic Chemistry, Reaction of epoxides with nucleophiles under basic conditions, masterorganicchemistry.com.

  • E. G. Estill, et al., Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles, Environmental Science & Technology, 2015.

  • T. S. Lin, et al., Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine..., Journal of Medicinal Chemistry, 1989.

  • S. K. Guchhait, et al., Organic Carbamates in Drug Design and Medicinal Chemistry, Molecules, 2020.

  • Chemistry Steps, Epoxides Ring-Opening Reactions, chemistrysteps.com.

  • Benchchem, lysine and Nα-Fmoc-Nε-azido-L-lysine for Peptide Synthesis, Benchchem.

Sources

A Comparative Guide to Chiral Synthons for Darunavir Synthesis: Navigating Pathways to Enantiopurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of Darunavir

Darunavir is a potent, second-generation protease inhibitor that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1][2] Its remarkable efficacy, particularly against drug-resistant viral strains, is intrinsically linked to its specific three-dimensional architecture. A key structural feature of Darunavir is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (bis-THF) moiety, which acts as a P2 ligand, crucial for its potent binding to the HIV-1 protease active site.[3][4] The precise stereochemistry of this fragment is paramount; any deviation can lead to a significant loss of antiviral activity. Consequently, the synthesis of Darunavir with high enantiopurity is a critical challenge in its manufacturing process.

This guide provides an in-depth comparison of different chiral synthons and synthetic strategies employed to achieve the high enantiopurity required for Darunavir. We will delve into the nuances of various approaches, presenting supporting experimental data and explaining the rationale behind the methodological choices, to assist researchers and drug development professionals in navigating this complex synthetic landscape.

The Preeminent Chiral Synthon: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The most critical chiral building block for Darunavir is (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (HFF). This bicyclic ether contains three contiguous stereocenters, and its synthesis in an enantiomerically pure form is a focal point of Darunavir production, often accounting for a substantial portion of the final drug cost.[1][5] The primary strategies to obtain enantiopure HFF can be broadly categorized into three approaches: chiral pool synthesis, asymmetric synthesis, and kinetic resolution of a racemic mixture.

Comparative Analysis of Synthetic Strategies for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (HFF)

The choice of synthetic route to HFF is a balance of stereocontrol, yield, cost-effectiveness, and scalability. Below is a summary of the key methodologies and their reported performance metrics.

Synthetic StrategyStarting Material(s)Key Transformation(s)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Overall YieldReference(s)
Chiral Pool Synthesis Monopotassium IsocitrateLactonization, reductionOptically Pure>98:2~43-55%[1][5]
D-Glucose or D-Xylose DerivativesSubstrate-controlled hydrogenation, Baeyer-Villiger oxidationOptically PureHighNot specified[2]
Asymmetric Synthesis 2,3-Dihydrofuran, Glycolaldehyde DimerAsymmetric Lewis acid-catalyzed formal cycloaddition, enzymatic resolution97-98%98:228-35%[1]
Ester with Chiral Auxiliary, CinnamaldehydeTitanium enolate-based anti-aldol reaction>99%HighNot specified[6]
Racemic Synthesis & Resolution Furan, Cbz-protected Glycolaldehyde[2+2] Photocycloaddition, hydrogenation, lipase-catalyzed kinetic resolutionup to 99%Not specified~43%[1]
2,3-Dihydrofuran, GlycolaldehydeOrganocatalytic condensation, lipase-catalyzed kinetic resolution>99%78:22 (anti/syn)35%[7]

In-Depth Exploration of Synthetic Pathways

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The use of readily available, enantiomerically pure natural products as starting materials is an elegant and often cost-effective strategy.

A practical and stereospecific synthesis of HFF has been developed starting from monopotassium isocitrate, which is obtainable from the fermentation of sunflower oil.[5][8] This approach avoids the need for enzymatic resolution or expensive chiral reagents. The synthesis involves the conversion of the isocitric acid salt into a tertiary amide, followed by reduction with lithium aluminum hydride (LAH) and subsequent acid-catalyzed cyclization to form the desired bis-THF structure.[1][5]

Causality of Stereocontrol: The stereochemistry of the final product is dictated by the inherent chirality of the starting isocitric acid. The reaction sequence is designed to preserve these stereocenters throughout the transformation.

G isocitrate Monopotassium Isocitrate lactone_diacid Lactone Diacid isocitrate->lactone_diacid Acidification, Heat amide Tertiary Amide lactone_diacid->amide Amidation aminal_triol Transient Aminal-Triol amide->aminal_triol LAH Reduction hff (3R,3aS,6aR)-HFF aminal_triol->hff Acidic Workup & Cyclization

Synthesis of HFF from Isocitrate.
Asymmetric Synthesis: Precise Control with Chiral Catalysts and Auxiliaries

Asymmetric synthesis aims to create the desired stereoisomer directly through the use of chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction.

A highly stereoselective anti-aldol reaction has been reported for the synthesis of HFF with an enantiomeric excess of over 99%.[6] This method utilizes an ester-derived titanium enolate with a chiral auxiliary to control the stereochemistry of the aldol addition. Although this method provides excellent stereocontrol, the use of stoichiometric chiral auxiliaries and titanium tetrachloride can present challenges in terms of cost and waste management on an industrial scale.

Racemic Synthesis Followed by Kinetic Resolution: A Chemoenzymatic Approach

This strategy involves the non-stereoselective synthesis of a racemic mixture of the desired compound, followed by the selective reaction of one enantiomer, leaving the other enantiomer in high enantiomeric purity.

A concise synthesis of HFF has been achieved through a [2+2] photocycloaddition of furan and a Cbz-protected glycolaldehyde, followed by hydrogenation. The resulting racemic HFF is then subjected to a lipase-catalyzed kinetic resolution to yield the desired enantiomer with up to 99% ee.[1] While effective, the scalability of photochemical reactions can be a concern for large-scale production.

A one-pot synthesis combines an organocatalytic condensation of 2,3-dihydrofuran and glycolaldehyde to produce racemic HFF, which is then resolved in the same pot using a lipase-catalyzed kinetic resolution.[7] This method offers the advantage of process intensification but may require careful optimization to balance the conditions for both the chemical and enzymatic steps.

G racemic_hff Racemic HFF lipase Lipase (e.g., Lipase PS) racemic_hff->lipase acylated_enantiomer Acylated (3S,3aR,6aS)-HFF lipase->acylated_enantiomer Selective Acylation desired_enantiomer (3R,3aS,6aR)-HFF (unreacted) lipase->desired_enantiomer acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase separation Separation acylated_enantiomer->separation desired_enantiomer->separation

Lipase-Catalyzed Kinetic Resolution of HFF.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Hexahydrofuro[2,3-b]furan-3-ol

This protocol is a generalized procedure based on published methods.[1][7]

  • Reaction Setup: To a solution of racemic hexahydrofuro[2,3-b]furan-3-ol (1.0 equiv.) in a suitable organic solvent (e.g., MTBE or isooctane), add an acyl donor (e.g., vinyl acetate or isopropenyl acetate, ~1.0-1.5 equiv.).

  • Enzyme Addition: Add the lipase (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435, typically 10-50% by weight of the substrate).

  • Reaction Monitoring: Stir the mixture at room temperature (or as optimized) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Workup: Upon reaching the desired conversion, filter off the immobilized enzyme. The filtrate, containing the desired (3R,3aS,6aR)-HFF and the acylated (3S,3aR,6aS)-enantiomer, is concentrated under reduced pressure.

  • Purification: The desired unreacted alcohol is separated from the acylated enantiomer by column chromatography.

Protocol 2: Chiral HPLC Analysis of Hexahydrofuro[2,3-b]furan-3-ol Enantiomers

The enantiomeric excess of HFF is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A chiral stationary phase is essential. Commonly used columns include those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like 2-propanol or ethanol is typically used. For instance, a mobile phase of 90:10 (v/v) n-hexane:2-propanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is commonly employed, typically at a wavelength where the analyte or its derivative has some absorbance.

  • Sample Preparation: Prepare a dilute solution of the HFF sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Alternative Chiral Synthons for the P2 Ligand

While HFF is the dominant chiral synthon for Darunavir, research into alternative P2 ligands has explored other chiral building blocks to potentially improve potency, pharmacokinetic properties, or overcome drug resistance. These alternative synthons often aim to mimic the key interactions of the bis-THF moiety with the protease backbone.

Substituted Tetrahydrofuran (THF) Derivatives:

Researchers have designed and synthesized various substituted THF derivatives as P2 ligands.[4][9] These synthons are often prepared stereoselectively, with the chirality introduced through methods like lipase-catalyzed enzymatic resolution of precursor alcohols. The goal is to introduce substituents that can form additional hydrogen bonds or van der Waals interactions within the S2 subsite of the HIV-1 protease.[4]

Tricyclic Fused Ring Systems:

More complex, rigid tricyclic polyether systems have been developed as novel P2 ligands.[10] These "umbrella-like" scaffolds are synthesized in their optically active forms, often employing enzymatic resolution of racemic intermediates. These synthons are designed to maximize interactions with the protease backbone, and some have shown exceptional potency against multidrug-resistant HIV-1 variants.[10]

The synthesis of these advanced synthons is often more complex than that of HFF, but they offer opportunities for fine-tuning the inhibitor's properties.

Conclusion

The synthesis of Darunavir with high enantiopurity is a testament to the advancements in stereoselective synthesis. The primary chiral synthon, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, can be accessed through various elegant strategies, each with its own set of advantages and challenges. Chiral pool synthesis offers a direct and potentially cost-effective route, while asymmetric synthesis provides a high degree of stereocontrol. Chemoenzymatic methods, particularly those involving lipase-catalyzed kinetic resolution, have proven to be robust and scalable for producing HFF with excellent enantiopurity.

The exploration of alternative chiral synthons, such as substituted THFs and tricyclic systems, highlights the ongoing efforts to innovate and develop next-generation protease inhibitors with improved therapeutic profiles. The choice of the optimal chiral synthon and synthetic strategy will ultimately depend on a careful consideration of factors such as stereochemical purity, overall yield, process scalability, and economic viability. This guide provides a framework for researchers and developers to make informed decisions in the critical endeavor of synthesizing this life-saving medication.

References

  • Ghosh, A. K., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98-106. [Link]

  • Ghosh, A. K., & Chen, Y. (2005). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Tetrahedron Letters, 46(3), 431-434. [Link]

  • Surleraux, D. L. N. G., et al. (2005). Stereoselective and Efficient Synthesis of (3 R, 3a S, 6a R)-Hexahydrofuro [2, 3-b] furan-3-ol. Organic Letters, 7(26), 5865-5868. [Link]

  • Ghosh, A. K., et al. (2014). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 57(15), 6373-6385. [Link]

  • Ghosh, A. K., et al. (2011). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 54(11), 3715-3725. [Link]

  • Ghosh, A. K., et al. (2018). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 23(1), 133. [Link]

  • Ghosh, A. K., et al. (2020). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. ACS Omega, 5(29), 18037-18043. [Link]

  • Kanemitsu, T., et al. (2016). A Concise One-Pot Organo- and Biocatalyzed Preparation of Enantiopure Hexahydrofuro[2,3-b]furan-3-ol: An Approach to the Synthesis of HIV Protease Inhibitors. European Journal of Organic Chemistry, 2016(10), 1874-1880. [Link]

  • Ghosh, A. K., et al. (2018). Design and Synthesis of Highly Potent HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2-ligands. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3662-3666. [Link]

  • Reddy, L. R., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. [Link]

  • Ghosh, A. K., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98-106. [Link]

  • Ghosh, A. K., et al. (2011). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 54(11), 3715-3725. [Link]

  • O'Neil, C. J., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98-106. [Link]

  • Kanemitsu, T., et al. (2016). A Concise One-Pot Organo- and Biocatalyzed Preparation of Enantiopure Hexahydrofuro[2,3-b]furan-3-ol: An Approach to the Synthesis of HIV Protease Inhibitors. European Journal of Organic Chemistry, 2016(10), 1874-1880. [Link]

  • Ghosh, A. K., et al. (2018). Design and Synthesis of Highly Potent HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2-ligands. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3662-3666. [Link]

  • Ghosh, A. K., et al. (2020). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. ACS Omega, 5(29), 18037-18043. [Link]

Sources

Literature review of "tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" applications

Author: BenchChem Technical Support Team. Date: January 2026

<end_of_turn> A Comparative Guide to the Application of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate in Pharmaceutical Synthesis

Introduction: A Privileged Chiral Building Block

In the landscape of modern medicinal chemistry, the efficient and stereocontrolled synthesis of complex pharmaceutical agents is paramount. Chiral epoxides are highly valuable intermediates due to the inherent strain of the three-membered ring, which allows for regioselective and stereospecific ring-opening reactions.[1][2][3] Among these, This compound (CAS Number 98760-08-8) has emerged as a critical building block, particularly in the synthesis of antiretroviral drugs.[4][5] Its structure combines a Boc-protected amine, a specific stereochemical configuration derived from L-phenylalanine, and a reactive epoxide moiety, making it a powerful synthon for creating complex molecular architectures with high enantiomeric purity.[4][6]

This guide provides a comprehensive review of the applications of this key intermediate, offers a comparative analysis against alternative synthetic strategies, and presents detailed experimental protocols for its use. The content is tailored for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound's utility.

Physicochemical Properties

PropertyValueSource
CAS Number 98760-08-8[4][5][7]
Molecular Formula C₁₅H₂₁NO₃[4][8][9]
Molecular Weight 263.33 g/mol [4][8][9]
Boiling Point 398.8°C[4]
Storage 2-8°C[4]

Core Application: Synthesis of HIV Protease Inhibitors

The primary and most significant application of this compound is as a cornerstone intermediate in the synthesis of several FDA-approved HIV protease inhibitors.[10] These drugs are essential components of Highly Active Antiretroviral Therapy (HAART) and function by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thus inhibiting the maturation of new, infectious virus particles.[10][11]

The specific stereochemistry of the epoxide is crucial for its role in forming the hydroxyethylamine isostere, a key pharmacophore that mimics the transition state of the natural peptide substrate of the protease.[12] The epoxide's ring-opening by a nucleophile, typically an amine or a hydrazine derivative, is the key synthetic step where the core of the inhibitor is constructed.[10][13]

Notable Drugs Synthesized Using This Intermediate:

  • Atazanavir (Reyataz®): A widely prescribed protease inhibitor, the synthesis of which heavily relies on the ring-opening of this chiral epoxide.[14][15][16]

  • Saquinavir (Invirase®): One of the earliest protease inhibitors, its synthesis can be efficiently achieved using this building block.[6][11][17]

  • Lopinavir (Kaletra®): A key component in a combination therapy, its synthesis also employs intermediates derived from this epoxide.[1][18]

General Reaction Pathway: Epoxide Ring-Opening

The fundamental reaction involves the nucleophilic attack on one of the epoxide's carbons. In the context of synthesizing HIV protease inhibitors, this is typically a regioselective attack at the less sterically hindered carbon, leading to a β-amino alcohol.[19][20][21] The Boc-protecting group on the amine is essential to prevent unwanted side reactions during this step.[4]

Below is a generalized workflow representing this key transformation.

G cluster_start Starting Materials cluster_process Process cluster_product Product A tert-Butyl ((R)-1-((S)-oxiran-2-yl) -2-phenylethyl)carbamate C Epoxide Ring-Opening Reaction A->C B Nucleophile (e.g., R-NH2, Hydrazine derivative) B->C D Chiral β-Amino Alcohol Intermediate C->D Regio- & Stereoselective Addition

Caption: Key epoxide ring-opening workflow.

Comparative Analysis with Alternative Synthetic Strategies

While the use of this pre-formed chiral epoxide is a highly effective strategy, other synthetic routes exist for creating the core structures of HIV protease inhibitors. A comparative analysis highlights the advantages and disadvantages of each approach.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Strategy 1: Chiral Epoxide Building Block (Subject of this Guide) Utilizes the pre-synthesized, enantiomerically pure this compound.High Stereocontrol: Chirality is introduced early and maintained.[10] Convergent Synthesis: Allows for the late-stage coupling of complex fragments, improving overall efficiency.[17] Reliability: Commercially available and well-documented reactions.Cost: The cost of the chiral starting material can be a factor in large-scale synthesis.[16]
Strategy 2: Asymmetric Epoxidation Involves the creation of the chiral epoxide from an achiral allylic alcohol precursor using an asymmetric epoxidation method (e.g., Sharpless Asymmetric Epoxidation).[12][22]Flexibility: Allows for the synthesis of various epoxide enantiomers and diastereomers. Potentially Lower Cost Starting Materials: Achiral precursors are often cheaper.Lower Yields/Enantioselectivity: May require extensive optimization to achieve high yields and enantiomeric excess (ee).[23] Multi-step Process: Adds steps to the overall synthesis compared to using a pre-made block.
Strategy 3: Chiral Pool Synthesis from Other Precursors Starts with a different chiral molecule, such as an alternative amino acid or a carbohydrate derivative, and elaborates it to the desired intermediate.[22]Novelty: Can lead to the discovery of novel synthetic routes and analogs.Longer Synthetic Routes: Often requires more steps to convert the initial chiral molecule into the target structure.[6] Protection/Deprotection Steps: May involve complex protecting group manipulations.
Strategy 4: Asymmetric Aminohydroxylation Introduces both the amine and hydroxyl groups across a double bond in a single, stereocontrolled step using an asymmetric aminohydroxylation reaction.High Atom Economy: Forms two key bonds in one step. Efficiency: Can significantly shorten the synthetic sequence.Reagent Cost & Availability: The specialized catalysts and reagents can be expensive and may not be readily available. Substrate Scope: The reaction may not be applicable to all desired alkene substrates.

Detailed Experimental Protocol: A Representative Epoxide Ring-Opening Reaction

The following protocol is a representative example of the ring-opening of this compound with a hydrazine derivative, a key step in the synthesis of Atazanavir.[10]

Objective: To synthesize the orthogonally protected dipeptide isostere intermediate.

Reaction Scheme:

G A Boc-Protected Epoxide F Intermediate Product A->F B Cbz-Protected Hydrazine B->F C Diisopropylethylamine (DIPEA) C->F Base D Isopropanol (Solvent) D->F Solvent E Heat (e.g., 80°C) E->F Energy

Caption: Synthesis of a key Atazanavir intermediate.

Materials:

  • This compound (1.0 eq)

  • Benzyl (2-((tert-butoxycarbonyl)amino)hydrazinyl)carboxylate (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Isopropanol (IPA) (approx. 10 volumes)

Procedure:

  • Vessel Preparation: To a clean, dry, nitrogen-purged reaction vessel, add the this compound and isopropanol.

    • Rationale: An inert atmosphere (nitrogen) is used to prevent any potential side reactions with atmospheric oxygen or moisture. Isopropanol is chosen as the solvent for its ability to dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Reagent Addition: Add the Benzyl (2-((tert-butoxycarbonyl)amino)hydrazinyl)carboxylate and Diisopropylethylamine to the reaction mixture.

    • Rationale: The hydrazine derivative is the nucleophile that will open the epoxide ring. DIPEA is a non-nucleophilic organic base used to facilitate the reaction, likely by deprotonating the nucleophile to increase its reactivity.

  • Reaction Conditions: Heat the reaction mixture to approximately 80°C and maintain with stirring for 12-24 hours.

    • Rationale: Heating provides the necessary activation energy for the ring-opening reaction, which can be slow at room temperature.[19] The reaction time is determined by monitoring the consumption of the starting materials.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting epoxide is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the isopropanol. c. Dilute the residue with a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 10% citric acid), followed by saturated sodium bicarbonate solution, and finally brine.[24]

    • Rationale: The aqueous washes are to remove the DIPEA salt and any remaining water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol intermediate in high purity.[19][24]

    • Rationale: Column chromatography is a standard method for purifying organic compounds based on their polarity, ensuring the final product is free of unreacted starting materials and byproducts.

Conclusion and Future Outlook

This compound has solidified its position as a privileged building block in pharmaceutical synthesis, especially for antiretroviral agents. Its pre-defined stereochemistry and reactive epoxide functionality offer a reliable and efficient route to complex chiral molecules. While alternative strategies like asymmetric epoxidation and aminohydroxylation present their own merits, the use of this chiral synthon remains a preferred method in many industrial processes due to its robustness and the high stereochemical fidelity it imparts to the final product.

Future research may focus on developing even more cost-effective syntheses of this building block itself or exploring its application in the synthesis of other classes of therapeutic agents where a chiral amino alcohol backbone is required. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral intermediates will undoubtedly increase.

References

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central.
  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online.
  • Developing HIV-1 Protease inhibitors through stereospecific reactions in protein crystals. PLOS ONE.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Bioc
  • Preparation method of ritonavir and lopinavir intermediate.
  • Syntheses of FDA Approved HIV Protease Inhibitors. PMC.
  • Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA.
  • Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. PMC.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
  • Recent Advances in Heterocyclic HIV Protease Inhibitors. PMC.
  • Epoxides and Azridines. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis and Characterization of Related Substances of Lopinavir. Request PDF.
  • Structures of saquinavir and nelfinavir and their retrosynthetic chemical components with common (S) - ResearchGate.
  • One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. PubMed.
  • Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA.
  • Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry.
  • (PDF) Facile synthesis of process related impurities of Lopinavir.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Atazanavir Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.
  • tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)
  • TERT-BUTYL ((R)-1-((S)-OXIRAN-2-YL)-2-PHENYLETHYL)
  • (+)-Tert-butyl ((R)-1-((R)-oxiran-2-yl)-2-phenylethyl)
  • Saquinavir. Wikipedia.
  • Process for the preparation of atazanavir.
  • Atazanavir-impurities.
  • TERT-BUTYL[(1S,2R)

Sources

Safety Operating Guide

Proper Disposal of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS No. 98760-08-8).[1][2] As a Senior Application Scientist, this document is crafted to instill a deep sense of operational and chemical safety, ensuring that researchers, scientists, and drug development professionals can manage this compound's waste stream with confidence and precision. The procedures outlined herein are grounded in established safety protocols for handling reactive epoxide and carbamate functionalities.

Executive Summary: Core Principles of Disposal

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The compound's structure, featuring a reactive epoxide ring and a carbamate group, necessitates a disposal strategy that mitigates risks of uncontrolled reactions and potential toxicity.

Key Structural Features Influencing Disposal:

  • Epoxide (Oxirane) Ring: This three-membered ring is under significant strain, making it susceptible to ring-opening reactions by a wide range of nucleophiles, including water, alcohols, and amines.[3] Improper disposal can lead to unintended reactions.

  • Carbamate Group: Carbamates are a class of compounds with varying toxicological profiles. Disposal methods must account for the potential hazards of the parent compound and its degradation products.

The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste and to consign it to an approved waste disposal facility.[4] This guide provides the necessary steps for its safe accumulation, segregation, and preparation for pickup by certified waste management services.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough understanding of the potential hazards is the foundation of safe handling and disposal. While specific toxicity data for this compound is limited, the constituent functional groups provide a basis for a conservative safety approach.

Hazard ClassDescriptionGHS Pictogram(s)
Skin/Eye Irritation Based on related carbamate and epoxide compounds, it should be considered a potential skin and eye irritant.[5]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[5]
Reactivity The epoxide ring is highly reactive.[3] Avoid contact with strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.

Mandatory Personal Protective Equipment (PPE):

To mitigate exposure risks during all handling and disposal procedures, the following PPE is required:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes of the chemical or its solutions.[6]
Hand Protection Chemical-resistant nitrile gloves.[7][8][9]Provides a barrier against skin contact. It's important to note that nitrile gloves offer short-term splash protection and should be changed immediately upon contamination.[10]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[6]Minimizes the inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

Adherence to a strict, procedural workflow is necessary to ensure the safe handling and disposal of this compound. This involves careful planning, the use of appropriate PPE, and clear communication with your institution's Environmental Health and Safety (EHS) department.

Waste Identification and Segregation
  • Labeling: Clearly label a dedicated waste container for this compound with the full chemical name, CAS number (98760-08-8), and the words "Hazardous Waste".[4]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[4] Incompatible materials can lead to dangerous reactions. Carbamates, as a class, should be segregated from strong acids, bases, and oxidizing agents.[4]

Waste Accumulation and Storage
  • Container Selection: Use a chemically compatible and sealable container. High-density polyethylene (HDPE) is a suitable option.[6]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat sources and direct sunlight.

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.

Preparation for Disposal
  • Consult EHS: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will provide specific instructions for packaging and labeling according to institutional and regulatory requirements.

  • Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and the U.S. Environmental Protection Agency (EPA) or other relevant regulatory bodies.[11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their consequences. The following procedures should be followed in the event of a spill or personnel exposure.

Spill Response

In the event of a chemical spill, the individual(s) who caused the spill are responsible for a prompt and proper clean-up.[12]

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.[12]

    • If the spill is large or involves other hazardous materials, contact your institution's EHS or emergency response team immediately.

    • Ensure the area is well-ventilated and eliminate any potential ignition sources.[12][13]

  • Spill Cleanup:

    • Don the appropriate PPE as outlined in Section 2.0.[14]

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial absorbent.[15]

    • Work from the outside of the spill inward to prevent spreading.[12][14]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[15]

  • Decontamination:

    • Decontaminate the spill area with a mild detergent and water solution.[12] For uncured epoxy spills, isopropyl alcohol or acetone can be used to break down the residue before washing with soap and water.[13]

    • Wipe the area with a clean, damp cloth to remove any cleaning solution residue.[15]

    • All cleaning materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.[15][16]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Handling of Compound ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (e.g., residual solid, contaminated labware) fume_hood->waste_gen label_container Label a Dedicated Hazardous Waste Container waste_gen->label_container segregate Segregate from Incompatible Wastes (Strong Acids, Bases, Oxidizers) label_container->segregate accumulate Accumulate Waste in a Sealed, Compatible Container (HDPE) segregate->accumulate store Store in a Designated, Ventilated Area with Secondary Containment accumulate->store contact_ehs Contact EHS for Pickup store->contact_ehs document Complete Hazardous Waste Manifest contact_ehs->document end End: Awaiting Professional Disposal document->end

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Identification and Risk Assessment: Understanding the "Why"

The core principle of laboratory safety is not just following rules, but understanding the rationale behind them. The molecule , tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, contains an epoxide ring. This three-membered ring is strained and susceptible to ring-opening reactions, particularly with nucleophiles. This reactivity is the basis of its synthetic utility but also underlies its potential biological activity.

  • Primary Hazard : Based on its chemical structure, the compound is classified as an irritant.[1] Epoxides are known to be irritating to the skin, eyes, and respiratory tract.[2] Repeated exposure can lead to sensitization.

  • Routes of Exposure : The primary routes of exposure are inhalation of aerosols, skin contact, and eye contact. Ingestion is also a potential route of exposure.

  • Mechanism of Action : The electrophilic nature of the epoxide ring allows it to react with biological nucleophiles, such as amino and sulfhydryl groups on proteins and DNA. This reactivity is the basis for its potential to cause irritation and sensitization.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended to be performed in a chemical fume hood. If not feasible, an N95 respirator should be considered.
Solution Preparation and Transfers Chemical splash gogglesNitrile gloves (consider double-gloving)Laboratory coatChemical fume hood
Running Reactions and Work-up Chemical splash goggles or face shieldNitrile gloves (consider double-gloving)Laboratory coatChemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator (APR) with organic vapor cartridges
  • Eye Protection : Standard safety glasses protect against projectiles, but chemical splash goggles are essential when handling solutions to prevent splashes from reaching the eyes.[3][4] A face shield provides an additional layer of protection for the entire face during operations with a higher risk of splashing.

  • Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals.[4][5] For prolonged handling or when working with larger quantities, double-gloving can provide additional protection in case the outer glove is compromised. It is crucial to change gloves immediately if they become contaminated.

  • Body Protection : A standard laboratory coat protects against incidental contact.[4] For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : Due to the potential for aerosol formation when handling the solid and the presence of vapors from solutions, all manipulations should ideally be conducted within a certified chemical fume hood.[6] If a fume hood is not available for a specific, low-volume task, a NIOSH-approved respirator with organic vapor cartridges should be used.[3][7]

III. Procedural Guidance: A Step-by-Step Approach to Safety

A. Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

B. Operational Plan: From Receipt to Disposal

  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]

  • Handling :

    • Always work in a well-ventilated area, preferably a chemical fume hood.

    • When weighing the solid, use a spatula and avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Spill Management :

    • In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

    • Place the absorbed material into a sealed container for disposal.[8]

    • Ventilate the area and wash the spill site after material pickup is complete.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal :

    • Dispose of all contaminated materials, including gloves, absorbent materials, and empty containers, as hazardous waste in accordance with local, state, and federal regulations.[6][8][10] Do not dispose of this chemical down the drain.[9]

C. Decontamination and Personal Hygiene

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

  • Remove any contaminated clothing immediately and launder it before reuse.[3]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.

IV. Emergency Procedures: Planning for the Unexpected
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, minimizing exposure risks and ensuring a secure laboratory environment.

References

  • Do I need protective equipment when working with Epoxy Resin?. (2024, January 18). Retrieved from [Link]

  • Correct PPE When Using Epoxy Art Resin!. Vista Resin. Retrieved from [Link]

  • Protective Aids for Working with Epoxy Resins. epoxio.cz. Retrieved from [Link]

  • Johnson, D. (2024, May 22). Epoxy Safety 101: Choosing the Safety Equipment. Entropy Resins. Retrieved from [Link]

  • Health & Safety - Handling Epoxies. (2012, February 15). Awlgrip. Retrieved from [Link]

  • tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. PubChem. Retrieved from [Link]

  • tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. PubChem. Retrieved from [Link]

  • tert-Butyl chromate. NIOSH Pocket Guide to Chemical Hazards. CDC. Retrieved from [Link]

  • This compound. gsrs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.